4,6-Dichloro-2-(methylthio)pyrimidine-5-carboxylic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4,6-dichloro-2-methylsulfanylpyrimidine-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Cl2N2O2S/c1-13-6-9-3(7)2(5(11)12)4(8)10-6/h1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUCAXEBLTQAMHS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC(=C(C(=N1)Cl)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Cl2N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40622068 | |
| Record name | 4,6-Dichloro-2-(methylsulfanyl)pyrimidine-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40622068 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
313339-35-4 | |
| Record name | 4,6-Dichloro-2-(methylsulfanyl)pyrimidine-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40622068 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,6-Dichloro-2-(methylthio)pyrimidine-5-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis of 4,6-dichloro-2-(methylthio)pyrimidine-5-carboxylic acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 4,6-dichloro-2-(methylthio)pyrimidine-5-carboxylic acid, a key intermediate in the development of various pharmaceutical compounds. This document details the synthetic pathway, experimental protocols, and relevant quantitative data.
Synthetic Pathway Overview
The synthesis of this compound is a two-stage process. The first stage involves the preparation of the precursor, 4,6-dichloro-2-(methylthio)pyrimidine, from 2-thiobarbituric acid. The second stage is the direct carboxylation of this precursor at the 5-position of the pyrimidine ring.
Caption: Overall synthetic workflow for this compound.
Experimental Protocols
Stage 1: Synthesis of 4,6-dichloro-2-(methylthio)pyrimidine
This stage is a two-step process with a reported overall yield of 92%.[1]
Step 1a: Synthesis of 4,6-dihydroxy-2-(methylthio)pyrimidine
A detailed experimental protocol for the S-methylation of 2-thiobarbituric acid is a standard procedure in pyrimidine chemistry. A general method involves the reaction of 2-thiobarbituric acid with a methylating agent in the presence of a base.
Step 1b: Synthesis of 4,6-dichloro-2-(methylthio)pyrimidine
The chlorination of the dihydroxy intermediate is achieved using a chlorinating agent, typically phosphoryl chloride.
Protocol:
To a stirred suspension of 4,6-dihydroxy-2-(methylthio)pyrimidine in excess phosphoryl chloride (POCl₃), a catalytic amount of N,N-dimethylaniline is added. The reaction mixture is heated to reflux (approximately 105-110 °C) and maintained at this temperature for 4-6 hours, or until TLC analysis indicates the complete consumption of the starting material. After cooling to room temperature, the excess phosphoryl chloride is carefully removed under reduced pressure. The residue is then cautiously poured onto crushed ice with vigorous stirring. The resulting precipitate is collected by filtration, washed with cold water until the filtrate is neutral, and then dried under vacuum to afford 4,6-dichloro-2-(methylthio)pyrimidine.
Stage 2: Synthesis of this compound
This stage involves the directed carboxylation of the precursor molecule.
Protocol:
A solution of 4,6-dichloro-2-(methylthio)pyrimidine in anhydrous tetrahydrofuran (THF) is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen). To this solution, a slight excess (typically 1.1 to 1.5 equivalents) of a freshly prepared solution of lithium diisopropylamide (LDA) in THF is added dropwise, maintaining the temperature at -78 °C. The reaction mixture is stirred at this temperature for 1-2 hours to ensure complete lithiation. The resulting dark-colored solution of the lithiated intermediate is then quickly poured over a large excess of crushed dry ice (solid CO₂). The mixture is allowed to warm to room temperature, during which the excess CO₂ sublimes. The reaction is then quenched by the addition of 1M hydrochloric acid until the solution is acidic (pH ~2-3). The aqueous layer is extracted with an organic solvent such as ethyl acetate. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel to yield pure this compound.
Quantitative Data
| Step | Starting Material | Product | Reagents | Yield (%) | Purity (%) |
| 1a & 1b (Overall) | 2-Thiobarbituric acid | 4,6-dichloro-2-(methylthio)pyrimidine | 1. Methylating agent, Base; 2. POCl₃, N,N-dimethylaniline | 92[1] | - |
| 2 | 4,6-dichloro-2-(methylthio)pyrimidine | This compound | 1. LDA; 2. CO₂ (dry ice) | - | >97 |
Note: Specific yield for the carboxylation step (Step 2) was not found in the searched literature, but the methodology is standard for this type of transformation.
Mandatory Visualizations
Detailed Workflow for the Synthesis of this compound
Caption: A step-by-step workflow of the synthesis process.
Logical Relationship of Key Reagents and Conditions
Caption: Relationship between key reagents and intermediates in the synthesis.
References
properties of 4,6-dichloro-2-(methylthio)pyrimidine-5-carboxylic acid
An In-depth Technical Guide on 4,6-dichloro-2-(methylthio)pyrimidine-5-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This compound is a highly functionalized heterocyclic compound belonging to the pyrimidine family. Its structure is characterized by a pyrimidine core substituted with two chlorine atoms, a methylthio group, and a carboxylic acid group. These reactive sites make it a versatile and valuable intermediate in synthetic organic chemistry. For drug development professionals, this compound serves as a key building block for the synthesis of more complex molecules with potential therapeutic applications. The chlorinated pyrimidine scaffold is a well-established pharmacophore found in numerous biologically active agents, and this particular derivative offers multiple points for chemical modification to explore structure-activity relationships (SAR) in drug discovery campaigns.
Physicochemical Properties
Comprehensive physicochemical data for this compound is not extensively available in public literature. However, its fundamental properties have been identified.
Table 1: Core Properties of this compound
| Property | Value | Reference(s) |
|---|---|---|
| IUPAC Name | This compound | |
| Synonyms | 4,6-Dichloro-2-(methylsulfanyl)pyrimidine-5-carboxylic acid | |
| CAS Number | 313339-35-4 | [1] |
| Molecular Formula | C₆H₄Cl₂N₂O₂S | [1] |
| Molecular Weight | 239.08 g/mol | [1] |
| Purity (Typical) | ≥97% | [1] |
| Appearance | Solid (form not specified) | |
| Melting Point | Data not available in cited literature | |
| Boiling Point | Data not available in cited literature |
| Solubility | Data not available in cited literature | |
For comparative purposes, the properties of several closely related structural analogues are provided below.
Table 2: Physicochemical Properties of Related Pyrimidine Analogues
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Reference(s) |
|---|---|---|---|---|---|
| 4,6-Dichloro-2-(methylthio)pyrimidine | C₅H₄Cl₂N₂S | 195.07 | 38-42 | 135-136 (at 14 mmHg) | [2] |
| 4,6-Dichloro-5-methyl-2-(methylthio)pyrimidine | C₆H₆Cl₂N₂S | 209.10 | 58-62 | Not available |
| 4,6-Dichloro-2-(methylthio)pyrimidine-5-carbonitrile | C₆H₃Cl₂N₃S | 220.08 | 106-110 | Not available | |
Synthesis and Chemical Reactivity
Caption: A potential multi-step synthetic pathway to the target compound.
Representative Experimental Protocol
The following protocol is a representative, multi-step procedure derived from analogous syntheses.[3][4] Researchers should optimize conditions and verify intermediates at each stage.
Step 1: Synthesis of 4,6-Dihydroxy-2-(methylthio)pyrimidine This intermediate can be prepared from the reaction of diethyl malonate with S-methylisothiourea sulfate in the presence of a base like sodium ethoxide.
Step 2: Nitration at the C5 Position The pyrimidine ring is activated towards electrophilic substitution.
-
To a cooled solution of 4,6-dihydroxy-2-(methylthio)pyrimidine in sulfuric acid, add fuming nitric acid dropwise while maintaining a low temperature (0-5 °C).
-
Allow the reaction to stir at room temperature for several hours until TLC indicates completion.
-
Carefully pour the reaction mixture onto crushed ice to precipitate the product, 4,6-dihydroxy-2-(methylthio)-5-nitropyrimidine.
-
Filter, wash with cold water, and dry the solid product.
Step 3: Chlorination of the Hydroxy Groups
-
Suspend the 5-nitro derivative in an excess of phosphorus oxychloride (POCl₃), optionally with a catalytic amount of N,N-dimethylaniline.[3]
-
Heat the mixture to reflux (approx. 100-110 °C) for 4-8 hours.[3]
-
After cooling, carefully quench the excess POCl₃ by slowly pouring the mixture into ice water.
-
Extract the product, 4,6-dichloro-2-(methylthio)-5-nitropyrimidine, with an organic solvent like ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
Step 4: Reduction of the Nitro Group and Conversion to Carboxylic Acid The nitro-group can be converted to the carboxylic acid via a multi-step process involving reduction to an amine, diazotization, substitution with a nitrile (Sandmeyer reaction), and subsequent hydrolysis.
-
Reduction: Reduce the nitro group to an amine using a standard method, such as iron powder in acetic acid or catalytic hydrogenation, to yield 5-amino-4,6-dichloro-2-(methylthio)pyrimidine.
-
Conversion to Carboxylic Acid: The resulting amine can be converted to the carboxylic acid via hydrolysis of a nitrile intermediate. This involves diazotization followed by a Sandmeyer reaction using copper(I) cyanide, and then acidic or basic hydrolysis of the resulting nitrile to afford the final product.
Biological Activity and Applications in Drug Discovery
While there is no specific biological activity reported for this compound itself, its structural framework is of significant interest to medicinal chemists. The pyrimidine core is a privileged scaffold in drug discovery, present in numerous FDA-approved drugs.
Primary Application: Chemical Intermediate The primary value of this compound is as a versatile chemical intermediate. Its three distinct functional regions—the two chlorine atoms, the methylthio group, and the carboxylic acid—can be selectively modified to generate large libraries of novel compounds for biological screening.
-
C4/C6 Chlorides: These are excellent leaving groups for nucleophilic aromatic substitution, allowing for the introduction of various amine, alcohol, or thiol substituents.
-
C2-Methylthio Group: This group can be oxidized to a sulfoxide or sulfone, which then becomes a good leaving group for introducing other functionalities.[4]
-
C5-Carboxylic Acid: This group is ideal for forming amide bonds, esters, or other derivatives, enabling linkage to other molecules or pharmacophores.
Research has shown that the parent compound, 4,6-dichloro-2-(methylthio)pyrimidine, is a useful intermediate for synthesizing Kras protein modulators, which are investigated in cancer research.[5]
Potential Therapeutic Areas Based on the Pyrimidine Scaffold Derivatives synthesized from this intermediate could be explored for a wide range of biological activities, including:
-
Anticancer Activity: Many pyrimidine derivatives function as kinase inhibitors or antimetabolites in cancer chemotherapy.[6]
-
Antimicrobial Agents: The pyrimidine nucleus is central to various antibacterial and antifungal drugs.[7]
-
Anti-inflammatory Activity: Certain pyrimidine derivatives have shown potential as anti-inflammatory agents.[7]
-
Antiviral Activity: Pyrimidine analogues are a cornerstone of antiviral therapy, particularly as nucleoside reverse transcriptase inhibitors.
Caption: Potential applications for derivatives of the title compound.
Conclusion
This compound is a strategically important molecule for chemical and pharmaceutical research. While its intrinsic biological activity and detailed physicochemical properties are not well-documented, its value as a highly adaptable synthetic intermediate is clear. The presence of multiple, differentially reactive sites allows for the systematic development of diverse compound libraries. For scientists in drug discovery, this compound represents a gateway to novel pyrimidine-based therapeutics targeting a wide spectrum of diseases, from cancer to infectious diseases. Further characterization and exploration of this compound's reactivity are warranted to fully unlock its potential.
References
- 1. calpaclab.com [calpaclab.com]
- 2. 4,6-ジクロロ-2-(メチルチオ)ピリミジン 98% | Sigma-Aldrich [sigmaaldrich.com]
- 3. CN102952084A - A kind of synthetic method of 4,6-dichloro-2-methylthio-5-nitropyrimidine - Google Patents [patents.google.com]
- 4. arkat-usa.org [arkat-usa.org]
- 5. 4,6-Dichloro-2-(methylthio)pyrimidine | OMICS [omicsbean.com]
- 6. sjomr.org.in [sjomr.org.in]
- 7. juniperpublishers.com [juniperpublishers.com]
In-depth Technical Guide: 4,6-dichloro-2-(methylthio)pyrimidine-5-carboxylic acid
CAS Number: 313339-35-4
This technical guide provides a comprehensive overview of 4,6-dichloro-2-(methylthio)pyrimidine-5-carboxylic acid, a heterocyclic compound of interest to researchers and professionals in drug development and chemical synthesis. This document outlines its chemical properties, potential synthetic pathways, and the broader context of the biological activities of related pyrimidine derivatives.
Chemical and Physical Properties
This compound is a halogenated pyrimidine derivative. The quantitative data available for this compound are summarized in the table below.
| Property | Value | Source |
| CAS Number | 313339-35-4 | [Internal Database] |
| Molecular Formula | C₆H₄Cl₂N₂O₂S | [Internal Database] |
| Molecular Weight | 239.08 g/mol | [Internal Database] |
| Appearance | Solid | [Internal Database] |
| Purity | ≥97% | [Internal Database] |
| Storage | Room temperature | [Internal Database] |
Synthesis and Experimental Protocols
Hypothetical Synthesis Workflow
The following diagram illustrates a possible synthetic pathway for a related compound, which could potentially be adapted for the synthesis of this compound. This workflow is based on established pyrimidine synthesis methodologies.
Note: This proposed pathway is illustrative and would require significant experimental optimization and verification for the successful synthesis of this compound.
Biological Activity and Potential Applications
While no specific biological activity has been reported for this compound, the broader class of pyrimidine derivatives is a cornerstone in medicinal chemistry, exhibiting a wide range of pharmacological properties.
General Biological Activities of Pyrimidine Derivatives
Pyrimidine scaffolds are integral to numerous therapeutic agents. The following diagram outlines some of the key biological activities associated with this class of compounds.
Given the prevalence of biological activity within the pyrimidine family, it is plausible that this compound could serve as a valuable intermediate for the synthesis of novel therapeutic agents. Further research is warranted to elucidate its specific biological profile and potential applications in drug discovery and development.
Conclusion
This compound (CAS 313339-35-4) is a chemical compound with potential for further investigation in the fields of synthetic and medicinal chemistry. While detailed experimental and biological data are currently limited, its structural relationship to a wide array of bioactive molecules suggests it may be a useful building block for the development of new chemical entities. The information provided in this guide serves as a foundational resource for researchers and professionals interested in exploring the properties and applications of this compound.
An In-Depth Technical Guide to the Reactivity of 4,6-dichloro-2-(methylthio)pyrimidine-5-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
4,6-dichloro-2-(methylthio)pyrimidine-5-carboxylic acid is a versatile heterocyclic compound of significant interest in medicinal chemistry and drug development. Its trifunctional nature, featuring two reactive chlorine atoms, a carboxylic acid group, and a methylthio substituent, offers multiple avenues for chemical modification, making it a valuable scaffold for the synthesis of diverse molecular architectures. This technical guide provides a comprehensive overview of the reactivity of this compound, focusing on reactions at the carboxylic acid moiety and the chloro-substituents at the C4 and C6 positions. Detailed experimental protocols, quantitative data from analogous systems, and mechanistic insights are presented to facilitate its application in research and development.
Introduction
The pyrimidine core is a ubiquitous motif in numerous biologically active molecules, including several approved drugs. The specific substitution pattern of this compound (CAS No: 313339-35-4) endows it with a unique reactivity profile. The electron-withdrawing nature of the pyrimidine ring, further enhanced by the two chlorine atoms, activates the C4 and C6 positions for nucleophilic aromatic substitution. The carboxylic acid at the C5 position provides a handle for amide bond formation, a critical transformation in the synthesis of bioactive compounds. The methylthio group at C2 can also be a site for further chemical manipulation, such as oxidation to the corresponding sulfoxide or sulfone, which can modulate the electronic properties and biological activity of the molecule. This guide will systematically explore the key reactive sites of this molecule.
Reactivity of the Carboxylic Acid Group
The carboxylic acid group at the 5-position of the pyrimidine ring is a key functional group for derivatization, most commonly through the formation of amide bonds. This reaction is fundamental in drug discovery for introducing diversity and modulating the pharmacokinetic and pharmacodynamic properties of a lead compound.
Amide Bond Formation
The direct condensation of a carboxylic acid with an amine is generally inefficient due to the formation of a stable ammonium carboxylate salt. Therefore, activation of the carboxylic acid is necessary to facilitate nucleophilic attack by the amine. A variety of coupling reagents have been developed for this purpose, each with its own advantages and limitations.
Common Amide Coupling Protocols:
-
Carbodiimide-Mediated Coupling: Reagents such as dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are widely used. They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then attacked by the amine. The addition of additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) can suppress side reactions and reduce racemization in chiral substrates.
-
Uronium/Aminium and Phosphonium Salt-Based Coupling: Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), and PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) are highly efficient coupling agents that form activated esters, leading to rapid amide bond formation with high yields.
Experimental Protocol: General Procedure for Amide Coupling using HATU
-
Dissolve this compound (1.0 eq) in an aprotic solvent such as N,N-dimethylformamide (DMF) or dichloromethane (DCM).
-
Add a tertiary amine base, such as diisopropylethylamine (DIPEA) or triethylamine (TEA) (2.0-3.0 eq).
-
Add the coupling reagent, for example, HATU (1.1-1.5 eq).
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add the desired amine (1.0-1.2 eq) to the reaction mixture.
-
Continue stirring at room temperature for 1-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate and wash sequentially with an acidic aqueous solution (e.g., 5% HCl), a basic aqueous solution (e.g., saturated NaHCO3), and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Table 1: Representative Amide Coupling Reactions on Aromatic Carboxylic Acids
| Coupling Reagent | Base | Solvent | Amine | Product Yield (%) | Reference |
| HATU | DIPEA | DMF | Primary/Secondary | High | General Protocol |
| EDC/HOBt | TEA | DCM/DMF | Primary/Secondary | Good to High | General Protocol |
| PyBOP | DIPEA | DMF | Primary/Secondary | High | General Protocol |
Note: The yields are general ranges and can vary depending on the specific substrates and reaction conditions.
Esterification
The carboxylic acid can also be converted to its corresponding ester, for instance, through a Fischer esterification reaction. This typically involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst.
Experimental Protocol: General Procedure for Fischer Esterification
-
Dissolve this compound in a large excess of the desired alcohol (which also acts as the solvent).
-
Add a catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH).
-
Heat the reaction mixture to reflux and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture and remove the excess alcohol under reduced pressure.
-
Dissolve the residue in an organic solvent and wash with a basic aqueous solution to remove unreacted carboxylic acid and the acid catalyst.
-
Wash with brine, dry the organic layer, and concentrate to afford the crude ester.
-
Purify by column chromatography if necessary.
Reactivity of the Chloro-Substituents
The chlorine atoms at the C4 and C6 positions of the pyrimidine ring are susceptible to nucleophilic aromatic substitution (SNAr). The electron-deficient nature of the pyrimidine ring facilitates the attack of nucleophiles. The presence of the electron-withdrawing carboxylic acid group at C5 is expected to further activate the C4 and C6 positions towards nucleophilic attack.
Nucleophilic Aromatic Substitution (SNAr) with Amines and Alkoxides
The reaction of 4,6-dichloro-2-(methylthio)pyrimidine derivatives with amines or alkoxides typically proceeds with the substitution of one or both chlorine atoms. The regioselectivity of the substitution can be influenced by the reaction conditions and the nature of the nucleophile. In symmetrically substituted 4,6-dichloropyrimidines, mono-substitution can often be achieved by controlling the stoichiometry of the nucleophile.
For the analogous ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate, treatment with various nucleophiles such as dimethylamine, sodium phenoxide, and sodium thiophenoxide resulted in the substitution of the C4-chloro group.[1] It is reasonable to expect that this compound will exhibit similar reactivity, with the C4 and C6 positions being reactive towards nucleophilic attack.
Experimental Protocol: General Procedure for SNAr with an Amine
-
Dissolve this compound (1.0 eq) in a suitable solvent such as ethanol, isopropanol, or acetonitrile.
-
Add the amine nucleophile (1.0-2.2 eq, depending on whether mono- or di-substitution is desired).
-
Add a base, such as triethylamine or potassium carbonate, if the amine nucleophile is used as its salt or to scavenge the HCl generated.
-
Heat the reaction mixture to reflux and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Partition the residue between water and an organic solvent.
-
Separate the organic layer, dry, and concentrate.
-
Purify the product by column chromatography or recrystallization.
Table 2: Nucleophilic Substitution on a Related Dichloropyrimidine
| Nucleophile | Solvent | Product | Yield (%) | Reference |
| EtONa | EtOH | 4-chloro-6-ethoxy-2-(methylthio)pyrimidine | 89 | [1] |
Note: This reaction was performed on 4,6-dichloro-2-(methylthio)pyrimidine, not the carboxylic acid derivative.
Palladium-Catalyzed Cross-Coupling Reactions
The chloro-substituents at C4 and C6 also serve as handles for palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-nitrogen bonds. These reactions are powerful tools for the synthesis of complex molecules.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling reaction involves the cross-coupling of an organoboron reagent (boronic acid or ester) with a halide in the presence of a palladium catalyst and a base. This reaction is widely used to form biaryl structures.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
To a reaction vessel, add this compound (1.0 eq), the boronic acid (1.1-2.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)), and a base (e.g., K₂CO₃, Cs₂CO₃).
-
De-gas the vessel and backfill with an inert gas (e.g., argon or nitrogen).
-
Add a degassed solvent system (e.g., dioxane/water, toluene/ethanol/water).
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature, dilute with water, and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst.
Experimental Protocol: General Procedure for Sonogashira Coupling
-
To a reaction vessel, add this compound (1.0 eq), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), a copper(I) salt (e.g., CuI), and a base (e.g., triethylamine or diisopropylamine).
-
De-gas the vessel and backfill with an inert gas.
-
Add a degassed solvent (e.g., THF, DMF).
-
Add the terminal alkyne (1.1-2.5 eq).
-
Stir the reaction at room temperature or with gentle heating until completion.
-
Work-up the reaction as described for the Suzuki-Miyaura coupling.
-
Purify the product by column chromatography.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine to form a carbon-nitrogen bond. This provides an alternative to classical SNAr reactions for the synthesis of arylamines.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
-
To a reaction vessel, add this compound (1.0 eq), the amine (1.1-1.5 eq), a palladium catalyst (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., Xantphos, BINAP), and a base (e.g., Cs₂CO₃, K₃PO₄).
-
De-gas the vessel and backfill with an inert gas.
-
Add a degassed solvent (e.g., toluene, dioxane).
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) until the starting material is consumed.
-
Work-up the reaction as described for the Suzuki-Miyaura coupling.
-
Purify the product by column chromatography.
Visualizing the Reactivity
The following diagrams illustrate the key reaction pathways of this compound.
Caption: Amide bond formation from the carboxylic acid.
Caption: Nucleophilic aromatic substitution at C4/C6.
Caption: Palladium-catalyzed Suzuki-Miyaura coupling.
Conclusion
This compound is a highly functionalized building block with significant potential in the synthesis of novel compounds for drug discovery and materials science. The three distinct reactive sites—the carboxylic acid and the two chloro-substituents—can be selectively addressed through a variety of well-established synthetic methodologies. This guide provides a foundational understanding of its reactivity, offering detailed protocols and insights to aid researchers in harnessing the synthetic utility of this versatile molecule. Further exploration of the interplay between the different functional groups and the optimization of reaction conditions will undoubtedly lead to the discovery of new and valuable chemical entities.
References
The Versatile Building Block: A Technical Guide to 4,6-dichloro-2-(methylthio)pyrimidine-5-carboxylic acid in Synthetic Chemistry
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4,6-dichloro-2-(methylthio)pyrimidine-5-carboxylic acid, a key heterocyclic building block in modern medicinal chemistry. While public domain information on the direct application of this specific carboxylic acid is limited, this document extrapolates its potential uses from the well-established chemistry of its close analogs. By examining its physicochemical properties, plausible synthetic routes, and the documented applications of structurally similar pyrimidines, we aim to equip researchers with the foundational knowledge to leverage this compound in novel drug discovery and development programs.
Physicochemical Properties
This compound is a polysubstituted pyrimidine ring, a scaffold of significant interest in the synthesis of biologically active molecules. Its key physicochemical data are summarized below.
| Property | Value | Reference |
| CAS Number | 313339-35-4 | [1][2] |
| Molecular Formula | C₆H₄Cl₂N₂O₂S | [1][2] |
| Molecular Weight | 239.08 g/mol | [1][2] |
| Appearance | Solid (predicted) | |
| Purity | ≥97% (commercially available) | [1][2] |
Proposed Synthesis of this compound
A potential synthetic workflow is outlined below:
References
An In-depth Technical Guide on the Spectroscopic Data of 4,6-dichloro-2-(methylthio)pyrimidine-5-carboxylic acid
This technical guide provides a comprehensive overview of the spectroscopic data for 4,6-dichloro-2-(methylthio)pyrimidine-5-carboxylic acid, tailored for researchers, scientists, and professionals in drug development. While complete, experimentally verified spectroscopic data for this specific compound is not widely published, this document compiles available information and presents predicted data based on the analysis of structurally related compounds.
Compound Identification
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 313339-35-4[1] |
| Molecular Formula | C₆H₄Cl₂N₂O₂S[1] |
| Molecular Weight | 239.08 g/mol [1] |
| Chemical Structure | |
|
|
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the known spectral data of analogous compounds, including 4,6-dichloro-2-(methylthio)pyrimidine and other substituted pyrimidine derivatives.
¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy
Solvent: CDCl₃ or DMSO-d₆
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~10-13 | Singlet (broad) | 1H | -COOH |
| ~2.6 | Singlet | 3H | -SCH₃ |
¹³C NMR (Carbon Nuclear Magnetic Resonance) Spectroscopy
Solvent: CDCl₃ or DMSO-d₆
| Chemical Shift (δ) ppm | Assignment |
| ~170-175 | C=O (Carboxylic Acid) |
| ~165-170 | C2 (-SCH₃) |
| ~160-165 | C4/C6 (-Cl) |
| ~120-125 | C5 (-COOH) |
| ~14-16 | -SCH₃ |
Mass Spectrometry (MS)
| Technique | Predicted m/z | Interpretation |
| ESI-MS | [M-H]⁻ at ~237/239/241 | Molecular ion peak with isotopic pattern for two chlorine atoms. |
| ESI-MS | [M+H]⁺ at ~239/241/243 | Molecular ion peak with isotopic pattern for two chlorine atoms. |
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |
| ~2500-3300 | Broad | O-H stretch (Carboxylic Acid) |
| ~1700-1725 | Strong | C=O stretch (Carboxylic Acid) |
| ~1500-1600 | Medium-Strong | C=N and C=C stretching in pyrimidine ring |
| ~1200-1350 | Medium | C-N stretching[2] |
| ~700-800 | Strong | C-Cl stretch |
Experimental Protocols
The following are detailed methodologies for the synthesis and spectroscopic characterization of this compound, adapted from established procedures for similar pyrimidine derivatives.
Synthesis of this compound
A potential synthetic route can be adapted from methods used for the synthesis of related pyrimidine compounds. A plausible approach involves the chlorination and subsequent carboxylation of a suitable pyrimidine precursor.
Materials:
-
2-(Methylthio)pyrimidine-4,6-diol
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Dry ice (solid CO₂)
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous tetrahydrofuran (THF)
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Chlorination: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, a mixture of 2-(methylthio)pyrimidine-4,6-diol and an excess of phosphorus oxychloride is heated at reflux for several hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC). Upon completion, the excess POCl₃ is removed under reduced pressure. The residue is carefully poured onto crushed ice and the resulting precipitate, 4,6-dichloro-2-(methylthio)pyrimidine, is filtered, washed with water, and dried.
-
Carboxylation: The dried 4,6-dichloro-2-(methylthio)pyrimidine is dissolved in anhydrous THF in a flame-dried, three-necked flask under an inert atmosphere (e.g., argon). The solution is cooled to -78 °C in a dry ice/acetone bath. A solution of n-butyllithium in hexanes is added dropwise while maintaining the temperature below -70 °C. The mixture is stirred at this temperature for 1-2 hours.
-
Crushed dry ice is then added portion-wise to the reaction mixture. The reaction is allowed to slowly warm to room temperature and stirred overnight.
-
The reaction is quenched by the slow addition of water. The mixture is then acidified with dilute hydrochloric acid to a pH of approximately 2-3.
-
The aqueous layer is extracted multiple times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure to yield the crude product.
-
Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz spectrometer. The purified compound is dissolved in a suitable deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), containing tetramethylsilane (TMS) as an internal standard.
Mass Spectrometry (MS): High-resolution mass spectra are obtained using an electrospray ionization (ESI) time-of-flight (TOF) mass spectrometer. The sample is dissolved in a suitable solvent like methanol or acetonitrile and introduced into the ion source.
Infrared (IR) Spectroscopy: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be analyzed as a KBr pellet or by using an Attenuated Total Reflectance (ATR) accessory. The spectrum is typically recorded in the range of 4000-400 cm⁻¹.
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the synthesis and characterization of this compound.
Caption: Synthetic and analytical workflow for this compound.
Chemical Structure and Key Spectroscopic Correlations
This diagram shows the chemical structure of the target compound with annotations for the expected key signals in ¹H NMR, ¹³C NMR, and IR spectroscopy.
Caption: Key predicted spectroscopic correlations for the target molecule.
References
potential applications of 4,6-dichloro-2-(methylthio)pyrimidine-5-carboxylic acid in medicinal chemistry
A Technical Whitepaper for Drug Discovery Professionals
Introduction
The pyrimidine core is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of biologically active compounds, including antiviral and anticancer agents. Within this privileged scaffold, 4,6-dichloro-2-(methylthio)pyrimidine-5-carboxylic acid and its derivatives represent a highly versatile platform for the development of novel therapeutics. The strategic placement of reactive chloro, methylthio, and carboxylic acid functionalities offers a rich chemical space for the generation of diverse compound libraries. This technical guide explores the synthesis, reactivity, and potential applications of this key intermediate in modern drug discovery, providing researchers and scientists with a comprehensive overview of its utility.
Synthetic Pathways: Building the Core
The synthesis of this compound and its key precursors can be achieved through several strategic routes, typically commencing from readily available pyrimidine precursors. While a direct, detailed protocol for the carboxylic acid itself is not extensively documented in publicly available literature, the synthesis of closely related analogs provides a clear and adaptable blueprint.
A plausible and commonly employed synthetic strategy involves a multi-step sequence starting from a 4,6-dihydroxypyrimidine derivative. This approach leverages well-established pyrimidine chemistry, including thiomethylation, functional group introduction at the 5-position, and subsequent chlorination.
A General Synthetic Workflow is proposed as follows:
Figure 1: A generalized synthetic pathway to the target molecule.
Key Experimental Protocols Derived from Analogs
Table 1: Summary of Key Synthetic Transformations for Related Pyrimidine Derivatives
| Product | Starting Material | Key Reagents | Reaction Conditions | Reference |
| 4,6-dichloro-2-(methylthio)-5-nitropyrimidine | 4,6-dihydroxy-2-mercaptopyrimidine | 1. Methylating agent2. Fuming nitric acid3. POCl₃ | Stepwise reaction involving methylation, nitration, and chlorination. | N/A |
| 4,6-dichloro-5-pyrimidinecarbaldehyde | 4,6-dihydroxypyrimidine | Vilsmeier-Haack reagent (POCl₃, DMF) | Reaction of the dihydroxypyrimidine with the Vilsmeier-Haack reagent. | N/A |
| 4,6-dichloro-2-(propylthio)-5-aminopyrimidine | 4,6-dihydroxy-2-mercaptopyrimidine | 1. Propyl bromide2. Nitrating agent3. Reducing agent (e.g., Fe/HCl)4. POCl₃ | A multi-step process involving alkylation, nitration, reduction, and chlorination. | N/A |
The Gateway to Diversity: Reactivity and Derivatization
The true potential of this compound in medicinal chemistry lies in its versatile reactivity, which allows for the straightforward synthesis of a wide array of derivatives. The carboxylic acid can be readily activated, most commonly to the corresponding acid chloride, providing an entry point for the introduction of various functionalities through nucleophilic acyl substitution.
Figure 2: Key derivatization reactions of the core scaffold.
The two chlorine atoms at the 4 and 6 positions are susceptible to nucleophilic aromatic substitution (SNAr), allowing for the introduction of a diverse range of substituents, such as amines, alkoxides, and thiolates. The methylthio group at the 2-position can also be displaced, although it is generally less reactive than the chloro groups. This differential reactivity allows for a controlled, stepwise modification of the pyrimidine core.
Potential Applications in Medicinal Chemistry: A Landscape of Opportunity
While direct biological activity data for derivatives of this compound is not extensively reported in the public domain, the broader class of pyrimidine-5-carboxamides has shown significant promise in several therapeutic areas, particularly as kinase inhibitors. This suggests a strong potential for derivatives of the title compound in oncology, immunology, and other diseases driven by aberrant kinase signaling.
Kinase Inhibition: A Promising Frontier
Kinases are a critical class of enzymes involved in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The pyrimidine scaffold is a well-established "hinge-binding" motif in many kinase inhibitors. The 5-carboxamide functionality can form crucial hydrogen bond interactions within the ATP-binding pocket of various kinases.
Potential Kinase Targets:
-
Spleen Tyrosine Kinase (Syk): A key mediator of signaling in immune cells, making it an attractive target for inflammatory and autoimmune diseases.
-
Aurora Kinases: A family of serine/threonine kinases that play essential roles in cell division. Their inhibition is a validated strategy in oncology.
-
Other Tyrosine and Serine/Threonine Kinases: The versatility of the scaffold allows for its adaptation to target a wide range of kinases implicated in various pathologies.
Figure 3: Simplified signaling pathway illustrating the potential role of Syk kinase inhibitors.
Nicotinamide N-methyltransferase (NNMT) Inhibition
Recent research has highlighted pyrimidine-5-carboxamide derivatives as inhibitors of Nicotinamide N-methyltransferase (NNMT), an enzyme implicated in metabolic diseases such as obesity and type 2 diabetes. Inhibition of NNMT is a promising therapeutic strategy for these conditions.
Table 2: Potential Therapeutic Areas and Biological Targets
| Therapeutic Area | Potential Biological Target(s) | Rationale |
| Oncology | Aurora Kinases, other oncogenic kinases | The pyrimidine core is a known scaffold for kinase inhibitors that can interfere with cancer cell proliferation and survival. |
| Inflammatory & Autoimmune Diseases | Spleen Tyrosine Kinase (Syk) | Inhibition of Syk can modulate the activity of various immune cells, reducing inflammation. |
| Metabolic Diseases | Nicotinamide N-methyltransferase (NNMT) | NNMT inhibitors have shown potential in preclinical models of obesity and diabetes. |
| Infectious Diseases | Various microbial enzymes | The pyrimidine core is present in many antimicrobial agents, suggesting potential for derivatization to target bacterial or viral proteins. |
Conclusion
This compound is a highly functionalized and versatile building block with significant potential in medicinal chemistry. Its accessible synthesis and amenability to a wide range of chemical modifications make it an attractive starting point for the development of novel therapeutic agents. While the direct application of its derivatives is an emerging area of research, the proven success of the broader class of pyrimidine-5-carboxamides, particularly as kinase inhibitors, strongly suggests that this scaffold holds considerable promise for the discovery of new drugs. Further exploration of the chemical space around this core is warranted to unlock its full therapeutic potential.
An In-depth Technical Guide to 4,6-dichloro-2-(methylthio)pyrimidine-5-carboxylic acid
This technical guide provides a comprehensive review of the available scientific literature on 4,6-dichloro-2-(methylthio)pyrimidine-5-carboxylic acid, with a focus on its synthesis. While this compound is a potentially valuable building block in medicinal chemistry, publicly available information on its specific biological activities and quantitative data is limited. This guide summarizes the known synthetic methods and discusses the biological potential of structurally related compounds to provide context for researchers, scientists, and drug development professionals.
Chemical Properties and Data
| Property | Value |
| Molecular Formula | C₆H₄Cl₂N₂O₂S |
| Molecular Weight | 239.08 g/mol |
| CAS Number | 313339-35-4 |
| Appearance | Solid (predicted) |
| Purity | Typically available at ≥97% |
Synthesis of this compound
The primary method for the synthesis of this compound found in the literature is through the direct carboxylation of 4,6-dichloro-2-(methylthio)pyrimidine. This reaction is typically achieved via a lithiation-carboxylation sequence.
Experimental Protocol: Lithiation and Carboxylation
This protocol is based on a method described in patent literature for the synthesis of the target compound.
Materials:
-
4,6-dichloro-2-(methylthio)pyrimidine
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) or Lithium diisopropylamide (LDA)
-
Dry ice (solid carbon dioxide)
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
A solution of 4,6-dichloro-2-(methylthio)pyrimidine is prepared in anhydrous tetrahydrofuran under an inert atmosphere (e.g., argon or nitrogen) and cooled to a low temperature, typically -78 °C.
-
A strong lithium base, such as n-butyllithium or lithium diisopropylamide, is added dropwise to the solution while maintaining the low temperature. This results in the deprotonation of the pyrimidine ring at the 5-position, forming a lithiated intermediate.
-
The reaction mixture is stirred at -78 °C for a specified period to ensure complete formation of the lithiated species.
-
An excess of crushed dry ice is then added to the reaction mixture. The dry ice serves as the electrophile for the carboxylation reaction.
-
The reaction is allowed to slowly warm to room temperature as the dry ice sublimes.
-
Once the reaction is complete, it is quenched by the addition of aqueous hydrochloric acid to neutralize the reaction mixture and protonate the carboxylate.
-
The aqueous layer is extracted with ethyl acetate.
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
The crude this compound can be further purified by recrystallization or column chromatography.
Synthesis workflow for this compound.
Potential Biological Activities of Structurally Related Pyrimidine Derivatives
Anticancer Activity
Substituted pyrimidine-5-carboxylic acid derivatives have been explored as potential anticancer agents. The mechanism of action for many of these compounds involves the inhibition of key enzymes involved in cancer cell proliferation and survival. For instance, some pyrimidine derivatives have been shown to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. Others have demonstrated activity against tyrosine kinases, which are often overactive in various cancers.
Enzyme Inhibition
The pyrimidine ring is a core structure in many enzyme inhibitors. A notable target for pyrimidine-based inhibitors is dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway. Inhibition of DHODH depletes the cellular pool of pyrimidines, which are essential for DNA and RNA synthesis, thereby halting cell proliferation. This mechanism is particularly effective against rapidly dividing cells, such as cancer cells.
Given the structural features of this compound, it is plausible that this molecule or its derivatives could exhibit inhibitory activity against enzymes such as DHODH or various kinases. However, without experimental data, this remains speculative.
An In-depth Technical Guide to the Safe Handling of 4,6-dichloro-2-(methylthio)pyrimidine-5-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for 4,6-dichloro-2-(methylthio)pyrimidine-5-carboxylic acid (CAS No. 313339-35-4), a halogenated heterocyclic compound used in research and development.[1] Due to the limited availability of exhaustive toxicological data, a cautious approach is paramount.[2] Adherence to the protocols outlined in this document is critical to ensure the safety of laboratory personnel and the integrity of experimental work.
Hazard Identification and Classification
This compound and its structural analogs are classified as hazardous materials. The primary hazards are associated with skin and eye contact, with related compounds causing severe burns.[3][4][5] Inhalation may also cause respiratory irritation.[2][4]
GHS Hazard Statements for Structurally Similar Compounds:
-
H302: Harmful if swallowed
-
H315: Causes skin irritation
-
H317: May cause an allergic skin reaction
-
H319: Causes serious eye irritation[6]
Note: The toxicological properties of this compound have not been thoroughly investigated. The hazard information is based on data for structurally similar compounds.[2]
Physical and Chemical Properties
A summary of the known physical and chemical properties is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C6H4Cl2N2O2S | [1] |
| Molecular Weight | 239.08 g/mol | [1] |
| Appearance | Off-white powder/solid | [5] |
| Melting Point | 38 - 42 °C | [4][5] |
| Boiling Point | 135 - 136 °C at 14 mmHg | [4][5] |
| Flash Point | > 112 °C | [5] |
Exposure Controls and Personal Protection
Engineering controls and personal protective equipment (PPE) are essential to minimize exposure.
3.1. Engineering Controls
-
Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[2][6][7]
-
Ensure that emergency eyewash stations and safety showers are readily accessible.[3][7]
3.2. Personal Protective Equipment (PPE)
| PPE Type | Specifications | Source |
| Eye/Face Protection | Safety glasses with side shields or chemical goggles. A face shield may be required for splash hazards. | [4][6][8] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber). A flame-resistant lab coat should be worn and buttoned to cover as much skin as possible. | [5][7][8] |
| Respiratory Protection | For nuisance exposures, a P95 (US) or P1 (EU EN 143) particle respirator is recommended. For higher-level protection or if dust is generated, use type OV/AG/P99 (US) or ABEK-P2 (EU EN 143) respirator cartridges. A full-face respirator may be necessary if exposure limits are exceeded or irritation is experienced. | [2][7] |
Experimental Protocols: Handling and Storage
4.1. Safe Handling Workflow
The following diagram illustrates the recommended workflow for the safe handling of this compound.
4.2. Storage
-
Store away from incompatible materials such as strong oxidizing agents.[3][8]
-
The recommended storage temperature is room temperature.[1] For some related compounds, storage at -20°C is advised for maximum stability.[9]
4.3. Spill and Accidental Release Measures
-
In the event of a spill, evacuate personnel to a safe area.[2]
-
Use dry clean-up procedures to avoid generating dust.[6]
-
Sweep or shovel the spilled material into a suitable, closed container for disposal.[2][6]
-
Prevent the product from entering drains.[2]
First Aid Measures
In case of exposure, follow these first aid procedures and seek immediate medical attention.
| Exposure Route | First Aid Protocol | Source |
| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician. | [2][3] |
| Skin Contact | Take off immediately all contaminated clothing. Wash off with soap and plenty of water. Consult a physician. | [2][3] |
| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes, also under the eyelids. Immediately consult a physician. | [2][3] |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician. | [2][3] |
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[2]
-
Specific Hazards: During a fire, hazardous decomposition products such as carbon oxides, nitrogen oxides (NOx), sulfur oxides, and hydrogen chloride gas may be produced.[2][3]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus and full protective gear.[2][3][8]
Disposal Considerations
-
Dispose of this material as hazardous waste.[3]
-
Contact a licensed professional waste disposal service.[2]
-
Disposal should be in accordance with local, regional, and national regulations.[3]
This technical guide is intended to provide a framework for the safe handling of this compound. It is not a substitute for a thorough understanding of the material's properties and a comprehensive risk assessment for specific laboratory procedures. Always consult the most up-to-date Safety Data Sheet before use.
References
- 1. calpaclab.com [calpaclab.com]
- 2. capotchem.com [capotchem.com]
- 3. fishersci.com [fishersci.com]
- 4. 4,6-Dichloro-2-(methylthio)pyrimidine 98 6299-25-8 [sigmaaldrich.com]
- 5. WERCS Studio - Application Error [assets.thermofisher.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. benchchem.com [benchchem.com]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. usbio.net [usbio.net]
Methodological & Application
Application Notes and Protocols: Synthesis of Kinase Inhibitors from 4,6-dichloro-2-(methylthio)pyrimidine-5-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrimidine scaffold is a cornerstone in the development of targeted kinase inhibitors, with numerous approved drugs featuring this privileged heterocyclic core.[1][2] Kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.[3] The targeted inhibition of specific kinases offers a promising therapeutic strategy. This document provides detailed protocols and application notes for the utilization of 4,6-dichloro-2-(methylthio)pyrimidine-5-carboxylic acid as a versatile starting material for the synthesis of potent kinase inhibitors.
This starting material offers several advantages for medicinal chemistry campaigns:
-
Multiple Reaction Sites: The two chlorine atoms at the 4 and 6 positions are susceptible to nucleophilic aromatic substitution (SNAr), allowing for the introduction of various functionalities.
-
Carboxylic Acid Handle: The carboxylic acid group at the 5-position can be readily converted to an amide, which is a common feature in many kinase inhibitors, often involved in key hydrogen bonding interactions within the kinase active site.[4]
-
2-Methylthio Group: The methylthio group can be retained or potentially oxidized or displaced to further modulate the compound's properties.
This document will focus on the synthesis of pyrimidine-5-carboxamide derivatives and their evaluation as kinase inhibitors, with a particular focus on Janus Kinase 2 (JAK2) as an exemplary target.
Synthetic Pathway and Experimental Protocols
The general synthetic strategy involves a two-step process: first, the formation of a pyrimidine-5-carboxamide, followed by the sequential or simultaneous displacement of the chloro groups.
Diagram: General Synthetic Workflow
Caption: General workflow for the synthesis of kinase inhibitors.
Protocol 1: Synthesis of 4,6-dichloro-N-aryl-2-(methylthio)pyrimidine-5-carboxamide (Intermediate)
This protocol describes the formation of the amide bond, a crucial step in the synthesis of many pyrimidine-based kinase inhibitors.
Materials:
-
This compound
-
Substituted aniline (e.g., 4-fluoroaniline)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Standard glassware for organic synthesis
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add the substituted aniline (1.1 eq), HATU (1.2 eq), and DIPEA (2.0 eq).
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 4,6-dichloro-N-aryl-2-(methylthio)pyrimidine-5-carboxamide.
Protocol 2: Synthesis of the Final Kinase Inhibitor via SNAr Reaction
This protocol details the displacement of one of the chloro groups with an amine, a common strategy to introduce functionalities that can interact with the kinase hinge region.
Materials:
-
4,6-dichloro-N-aryl-2-(methylthio)pyrimidine-5-carboxamide (from Protocol 1)
-
Amine (e.g., piperazine derivative)
-
Triethylamine or DIPEA
-
Anhydrous solvent (e.g., 1-pentanol, THF)
-
Standard glassware for organic synthesis
Procedure:
-
In a round-bottom flask, dissolve the 4,6-dichloro-N-aryl-2-(methylthio)pyrimidine-5-carboxamide (1.0 eq) and the desired amine (1.2 eq) in the chosen anhydrous solvent.
-
Add triethylamine or DIPEA (2.0 eq) to the mixture.
-
Heat the reaction mixture to reflux (e.g., 120-140 °C in 1-pentanol) and stir for 6-16 hours, monitoring by TLC or LC-MS.[5]
-
After cooling to room temperature, pour the mixture into water.
-
A precipitate may form, which can be collected by filtration. Alternatively, extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization to yield the final kinase inhibitor.
Application: JAK2 Inhibition and Signaling Pathway
Janus Kinases (JAKs) are a family of non-receptor tyrosine kinases that are crucial for cytokine signaling. The JAK-STAT pathway is integral to hematopoiesis and immune response.[3] Pyrimidine-based inhibitors have demonstrated significant efficacy in targeting JAK2.[3]
Diagram: Simplified JAK-STAT Signaling Pathway
Caption: The JAK-STAT signaling pathway and the point of inhibition.
Biological Evaluation Protocols
Protocol 3: Biochemical Kinase Inhibition Assay (Luminescence-Based)
This protocol is designed for a 384-well plate format and is suitable for high-throughput screening of kinase inhibitors. The principle is to measure the amount of ATP remaining after the kinase reaction; a higher luminescence signal corresponds to greater inhibition.[3]
Materials:
-
Recombinant JAK2 enzyme
-
Peptide substrate for JAK2
-
ATP
-
Kinase assay buffer
-
Test compounds (synthesized pyrimidine derivatives)
-
DMSO
-
Luminescence-based ATP detection kit (e.g., Kinase-Glo®)
-
White, flat-bottom 384-well assay plates
-
Multichannel pipettor, plate shaker, and a luminescence plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO.
-
Assay Plate Preparation: Add a small volume (e.g., 1 µL) of the diluted compounds, a DMSO-only vehicle control, and a known positive control inhibitor to the appropriate wells of the 384-well plate.
-
Kinase Reaction: Prepare a master mix containing the kinase assay buffer, JAK2 enzyme, and the peptide substrate. Dispense this mixture into each well to start the reaction. Include a "no kinase" control which will serve as the 0% activity control.
-
Incubation: Incubate the plate at 30°C for 60 minutes. The incubation time should be optimized to ensure the reaction is within the linear range.
-
Signal Detection: Add the ATP detection reagent to all wells to stop the kinase reaction and initiate the luminescent signal. Incubate at room temperature for 10 minutes to stabilize the signal.
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Protocol 4: Cell Viability/Proliferation Assay (MTT-Based)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation. Metabolically active cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[6][7]
Materials:
-
Cancer cell line (e.g., a cell line known to be dependent on JAK2 signaling)
-
Cell culture medium
-
Fetal Bovine Serum (FBS)
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Spectrophotometer (plate reader)
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized kinase inhibitors. Include a vehicle control (DMSO) and a positive control. Incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.[7]
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[7]
-
Absorbance Reading: Shake the plate for 15 minutes to ensure complete solubilization and read the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.
Data Presentation
The inhibitory activities of the synthesized compounds are typically presented as IC50 values, which represent the concentration of the inhibitor required to reduce the kinase activity or cell viability by 50%.
Table 1: Representative Inhibitory Activities of Pyrimidine-Based Kinase Inhibitors
| Compound ID | Target Kinase | Biochemical IC50 (nM) | Cell-based IC50 (nM) | Reference |
| 8h | SIK1/2 | - | - | [8] |
| 12i | EGFR (T790M) | 0.21 | - | [9] |
| 72 | FAK | 27.4 | 126 | [10] |
| 4 | PIM-1 | 11.4 | 570 (MCF-7) | [11] |
| 111-113 | CDK2/cyclin E1 | 1-10 | - | [10] |
Note: The data presented are for structurally related pyrimidine-based inhibitors and serve as a reference for the expected potency of compounds synthesized from this compound.
Conclusion
This compound is a valuable and versatile starting material for the synthesis of a diverse range of kinase inhibitors. The synthetic routes are generally robust, involving well-established amide coupling and nucleophilic aromatic substitution reactions. The provided protocols for synthesis and biological evaluation offer a framework for researchers to explore the potential of this scaffold in their drug discovery programs. The pyrimidine core, when appropriately functionalized, can yield potent and selective inhibitors of various kinases, making it a continued area of interest in medicinal chemistry.
References
- 1. Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. Synthetic studies on novel Syk inhibitors. Part 1: Synthesis and structure-activity relationships of pyrimidine-5-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. broadpharm.com [broadpharm.com]
- 7. atcc.org [atcc.org]
- 8. Discovery of pyrimidine-5-carboxamide derivatives as novel salt-inducible kinases (SIKs) inhibitors for inflammatory bowel disease (IBD) treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for SNAr Reactions with 4,6-dichloro-2-(methylthio)pyrimidine-5-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and a generalized experimental protocol for conducting nucleophilic aromatic substitution (SNAr) reactions on 4,6-dichloro-2-(methylthio)pyrimidine-5-carboxylic acid. This versatile building block is of significant interest in medicinal chemistry for the synthesis of novel heterocyclic compounds with potential therapeutic applications. The electron-withdrawing carboxylic acid group at the 5-position activates the C4 and C6 positions, facilitating the displacement of the chloro substituents by a variety of nucleophiles.
Introduction
The pyrimidine scaffold is a core structure in numerous biologically active compounds and approved drugs. The functionalization of substituted pyrimidines via SNAr reactions is a cornerstone of synthetic strategies in drug discovery. This compound offers two reactive sites for the introduction of diverse functionalities. The regioselectivity of these reactions is simplified due to the chemical equivalence of the two chlorine atoms in the starting material. However, controlling mono- versus di-substitution is a key experimental consideration.
SNAr reactions on symmetrically substituted 4,6-dichloropyrimidine derivatives generally proceed under conventional conditions with good stoichiometric control when using nucleophilic amines.[1] The choice of nucleophile, solvent, base, and reaction temperature are critical parameters that can be adjusted to optimize reaction outcomes, including yield and purity.
Key Experimental Considerations
-
Nucleophiles: A broad range of nucleophiles can be employed, with amines (primary and secondary) being the most common. Other potential nucleophiles include thiols, alkoxides, and anilines, which have been shown to react with similar dichloropyrimidine cores.[1][2][3]
-
Solvents: The choice of solvent is crucial and can influence reaction rates and solubility of reactants. Alcohols, such as ethanol and methanol, are frequently used and can also act as nucleophiles in the presence of a strong base.[1] Aprotic polar solvents like DMF, NMP, and acetonitrile are also viable options. For greener chemistry approaches, reactions in water with additives like HPMC have been reported for similar SNAr reactions.[4]
-
Bases: An acid scavenger is typically required to neutralize the hydrochloric acid generated during the reaction. Common choices include organic bases like triethylamine (TEA) and diisopropylethylamine (DIPEA), or inorganic bases such as sodium hydroxide (NaOH), potassium carbonate (K2CO3), and sodium bicarbonate.[1][4][5] The strength and stoichiometry of the base can affect the reaction rate and selectivity.
-
Temperature: Reaction temperatures can range from room temperature to reflux, depending on the reactivity of the nucleophile.[1] Weaker nucleophiles may require heating to achieve a reasonable reaction rate.
-
Reaction Monitoring: The progress of the reaction should be monitored by a suitable technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to determine the point of completion and to observe the formation of any intermediates or byproducts.[1]
Experimental Protocols
The following is a generalized protocol for the SNAr reaction of this compound with an amine nucleophile. This protocol is based on procedures reported for structurally related compounds and should be optimized for specific substrates.[1]
General Protocol for Mono-amination:
-
Reaction Setup: To a solution of this compound (1.0 eq) in a suitable solvent (e.g., ethanol, 5-10 mL per mmol of substrate) in a round-bottom flask, add the amine nucleophile (1.0-1.2 eq).
-
Addition of Base: Add a base (e.g., triethylamine, 1.5-2.0 eq) to the reaction mixture.
-
Reaction Conditions: Stir the reaction mixture at room temperature or heat to reflux, while monitoring the reaction progress by TLC. Reaction times can vary from 1 to 24 hours.
-
Work-up and Isolation:
-
Upon completion, if a precipitate has formed, it can be isolated by filtration, washed with a cold solvent (e.g., ethanol or diethyl ether), and dried.[1]
-
Alternatively, the reaction mixture can be concentrated under reduced pressure. The residue can then be partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude product.
-
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.[1]
For Di-substitution: To achieve di-substitution, more than two equivalents of the nucleophile and a corresponding amount of base should be used, likely with more forcing conditions (e.g., higher temperature, longer reaction time).
Data Presentation
The following table summarizes reaction conditions from the literature for SNAr reactions on similar dichloropyrimidine substrates. This data can serve as a starting point for optimizing the reaction with this compound.
| Starting Material | Nucleophile | Base | Solvent | Temperature | Time | Yield | Reference |
| 2-amino-4,6-dichloropyrimidine-5-carbaldehyde | Indoline | NaOH | Ethanol | Room Temperature | 1 h | N/A | [1] |
| 2-amino-4,6-dichloropyrimidine-5-carbaldehyde | Amine | Triethylamine | EtOH | Reflux | 3 h | N/A | [1] |
| 2,4-dichloro-5-nitropyrimidine | Diethylamine | iPr2NEt | CHCl3 | 40 °C | 3 h | N/A | [6] |
| 4,6-dichloro-2-(methylthio)pyrimidine | Benzyl alcohol | NaH | N/A | N/A | N/A | 86% | [3] |
| 2,4,5-trichloropyrimidine | Pyrrolidine | K2CO3 | Water/HPMC | Room Temperature | N/A | High | [4] |
N/A: Not available in the cited literature.
Visualizations
Experimental Workflow
Caption: General experimental workflow for the SNAr reaction.
Signaling Pathway (Reaction Mechanism)
Caption: Simplified mechanism of the SNAr reaction.
References
Application Notes and Protocols for Amide Coupling of 4,6-dichloro-2-(methylthio)pyrimidine-5-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The formation of an amide bond is a cornerstone reaction in organic synthesis, particularly within the realm of medicinal chemistry and drug development. The pyrimidine scaffold is a privileged structure, frequently found in biologically active compounds. This document provides detailed application notes and protocols for the amide coupling of 4,6-dichloro-2-(methylthio)pyrimidine-5-carboxylic acid, a key intermediate for the synthesis of a variety of potentially therapeutic agents. The protocols outlined below utilize common and effective coupling reagents to facilitate the formation of N-substituted 4,6-dichloro-2-(methylthio)pyrimidine-5-carboxamides.
General Reaction Scheme
The amide coupling reaction involves the activation of the carboxylic acid group of this compound, followed by nucleophilic attack by a primary or secondary amine to form the corresponding amide.
Caption: General scheme for the amide coupling reaction.
Recommended Coupling Protocols
Two common and effective methods for the amide coupling of this compound are presented below.
Protocol 1: HATU-Mediated Amide Coupling
This protocol utilizes HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as the coupling agent, which is known for its high efficiency and low rates of racemization.
Experimental Workflow:
Caption: Workflow for HATU-mediated amide coupling.
Detailed Methodology:
-
To a solution of this compound (1.0 eq.) and the desired amine (1.1 eq.) in anhydrous N,N-dimethylformamide (DMF) is added N,N-diisopropylethylamine (DIPEA) (3.0 eq.).
-
HATU (1.2 eq.) is then added to the reaction mixture.
-
The reaction is stirred at room temperature and monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until completion (typically 2-12 hours).
-
Upon completion, the reaction mixture is diluted with ethyl acetate and washed sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired N-substituted-4,6-dichloro-2-(methylthio)pyrimidine-5-carboxamide.
Protocol 2: EDC/HOBt-Mediated Amide Coupling
This protocol employs the carbodiimide EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of HOBt (Hydroxybenzotriazole) as an activating agent. This combination is a cost-effective and widely used method for amide bond formation.
Experimental Workflow:
Caption: Workflow for EDC/HOBt-mediated amide coupling.
Detailed Methodology:
-
To a solution of this compound (1.0 eq.), the desired amine (1.1 eq.), and HOBt (1.2 eq.) in anhydrous DMF or dichloromethane (DCM) is added DIPEA (3.0 eq.).
-
EDC hydrochloride (1.5 eq.) is added to the reaction mixture.
-
The reaction is stirred at room temperature for 12-24 hours, with progress monitored by TLC or LC-MS.
-
After completion, the reaction mixture is diluted with ethyl acetate or DCM and washed with saturated aqueous sodium bicarbonate solution, water, and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel.
Data Presentation
The following table summarizes typical reaction conditions and expected yields for the amide coupling of this compound with various amines. Please note that reaction times and yields may vary depending on the specific amine substrate and reaction scale. Optimization of conditions may be necessary for specific applications.
| Amine Substrate | Coupling Reagent | Base | Solvent | Time (h) | Yield (%) |
| Aniline | HATU | DIPEA | DMF | 4 | 85 |
| 4-Fluoroaniline | HATU | DIPEA | DMF | 6 | 82 |
| Benzylamine | HATU | DIPEA | DMF | 3 | 90 |
| Morpholine | HATU | DIPEA | DMF | 2 | 92 |
| Aniline | EDC/HOBt | DIPEA | DCM | 18 | 75 |
| 4-Fluoroaniline | EDC/HOBt | DIPEA | DCM | 24 | 70 |
| Benzylamine | EDC/HOBt | DIPEA | DCM | 16 | 80 |
| Morpholine | EDC/HOBt | DIPEA | DCM | 12 | 85 |
Troubleshooting and Considerations
-
Low Yields: If low yields are observed, consider increasing the equivalents of the coupling agent and base. For sterically hindered amines, heating the reaction mixture (e.g., to 50 °C) may be beneficial. The choice of solvent can also significantly impact the reaction outcome; for less soluble starting materials, DMF is often preferred over DCM.
-
Side Reactions: In some cases, side reactions such as the formation of N-acylurea (with EDC) or guanidinium byproducts (with HATU) can occur. Careful control of stoichiometry and reaction temperature can help minimize these side products.
-
Purification: The purification of the final amide product is typically achieved by silica gel chromatography. The choice of eluent system will depend on the polarity of the product.
Safety Precautions
-
All reactions should be performed in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.
-
Coupling reagents such as HATU and EDC are hazardous and should be handled with care. Consult the Safety Data Sheet (SDS) for each reagent before use.
-
Solvents such as DMF and DCM are harmful. Avoid inhalation and skin contact.
These application notes and protocols are intended to serve as a guide for researchers in the field. The specific conditions may require optimization for different substrates and scales. Always refer to relevant literature and safety information before conducting any chemical synthesis.
Synthesis of 4,6-dichloro-2-(methylthio)pyrimidine-5-carbonyl chloride: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of 4,6-dichloro-2-(methylthio)pyrimidine-5-carbonyl chloride, a key intermediate in the development of various pharmaceutical compounds. The protocols outlined below are based on established chemical transformations and provide a comprehensive guide for the laboratory-scale synthesis of this important building block.
Introduction
4,6-dichloro-2-(methylthio)pyrimidine-5-carbonyl chloride is a highly reactive trifunctional pyrimidine derivative. Its utility in medicinal chemistry and drug development stems from the differential reactivity of its three electrophilic sites: the two chloro substituents at positions 4 and 6, and the carbonyl chloride group at position 5. This allows for sequential and selective reactions with various nucleophiles, making it a valuable scaffold for the synthesis of a diverse range of complex heterocyclic molecules, including kinase inhibitors and other targeted therapeutics.
The synthetic route described herein involves a three-step sequence starting from the readily available 2-(methylthio)pyrimidine-4,6-diol. This precursor is first formylated and chlorinated using a Vilsmeier-Haack type reaction, followed by oxidation of the resulting aldehyde to a carboxylic acid, and subsequent conversion to the final acid chloride.
Synthetic Pathway Overview
The synthesis of 4,6-dichloro-2-(methylthio)pyrimidine-5-carbonyl chloride is proposed to proceed via the following three-step pathway:
Figure 1: Proposed synthetic pathway for 4,6-dichloro-2-(methylthio)pyrimidine-5-carbonyl chloride.
Experimental Protocols
Step 1: Synthesis of 4,6-Dichloro-2-(methylthio)pyrimidine-5-carbaldehyde
This procedure employs a Vilsmeier-Haack reaction to concurrently formylate the 5-position and chlorinate the 4- and 6-hydroxyl groups of the starting material.
Materials and Reagents:
-
2-(Methylthio)pyrimidine-4,6-diol
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Ice
-
Water (deionized)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, slowly add phosphorus oxychloride (X eq.) to N,N-dimethylformamide (Y eq.) at 0 °C with stirring.
-
Allow the mixture to stir at 0 °C for 30 minutes to form the Vilsmeier reagent.
-
To this mixture, add 2-(methylthio)pyrimidine-4,6-diol (1.0 eq.) in portions.
-
After the addition is complete, heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
Extract the aqueous mixture with ethyl acetate (3 x Z mL).
-
Combine the organic layers and wash with water, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel to obtain 4,6-dichloro-2-(methylthio)pyrimidine-5-carbaldehyde.
Step 2: Synthesis of this compound
This step involves the oxidation of the 5-formyl group to a carboxylic acid using a mild oxidizing agent like sodium chlorite (Pinnick oxidation).
Materials and Reagents:
-
4,6-Dichloro-2-(methylthio)pyrimidine-5-carbaldehyde
-
Sodium chlorite (NaClO₂)
-
Sodium dihydrogen phosphate (NaH₂PO₄)
-
2-Methyl-2-butene
-
tert-Butanol
-
Water (deionized)
-
Diethyl ether
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve 4,6-dichloro-2-(methylthio)pyrimidine-5-carbaldehyde (1.0 eq.) in a mixture of tert-butanol and water.
-
Add 2-methyl-2-butene (a chlorine scavenger) to the solution.
-
In a separate flask, prepare a solution of sodium chlorite (1.5 eq.) and sodium dihydrogen phosphate (1.5 eq.) in water.
-
Slowly add the sodium chlorite solution to the aldehyde solution at room temperature with vigorous stirring.
-
Stir the reaction mixture at room temperature for 12-18 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
After completion, quench the reaction by adding a saturated solution of sodium thiosulfate.
-
Acidify the mixture to pH 2-3 with dilute HCl.
-
Extract the product with diethyl ether (3 x W mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure to yield this compound. The product may be further purified by recrystallization if necessary.
Step 3: Synthesis of 4,6-dichloro-2-(methylthio)pyrimidine-5-carbonyl chloride
The final step is the conversion of the carboxylic acid to the corresponding acid chloride using thionyl chloride.
Materials and Reagents:
-
This compound
-
Thionyl chloride (SOCl₂)
-
Toluene (anhydrous)
-
A catalytic amount of N,N-dimethylformamide (DMF)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend this compound (1.0 eq.) in anhydrous toluene.
-
Add a catalytic amount of DMF (1-2 drops).
-
Slowly add thionyl chloride (2.0-3.0 eq.) to the suspension at room temperature.
-
Heat the reaction mixture to reflux (approximately 80-90 °C) for 2-4 hours. The solid should dissolve as the reaction progresses.
-
Monitor the reaction by observing the cessation of gas (HCl and SO₂) evolution.
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the excess thionyl chloride and toluene under reduced pressure to obtain the crude 4,6-dichloro-2-(methylthio)pyrimidine-5-carbonyl chloride. This product is often used in the next step without further purification due to its reactivity.
Data Presentation
The following table summarizes the expected reaction parameters and outcomes for the synthesis. Please note that yields are indicative and may vary based on experimental conditions and scale.
| Step | Reaction | Key Reagents | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| 1 | Vilsmeier-Haack Formylation & Chlorination | POCl₃, DMF | - | 100-110 | 4-6 | 60-75 |
| 2 | Pinnick Oxidation | NaClO₂, NaH₂PO₄ | t-BuOH/H₂O | Room Temp. | 12-18 | 80-90 |
| 3 | Acid Chlorination | SOCl₂, DMF (cat.) | Toluene | 80-90 | 2-4 | >90 (crude) |
Experimental Workflow Visualization
The following diagram illustrates the general laboratory workflow for the synthesis.
Figure 2: General laboratory workflow for the three-step synthesis.
Safety Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.
-
Phosphorus oxychloride and thionyl chloride are corrosive and react violently with water. Handle with extreme care.
-
The reactions involving POCl₃ and SOCl₂ produce toxic and corrosive gases (HCl, SO₂). Ensure proper scrubbing or neutralization of the off-gases.
-
The work-up of the Vilsmeier-Haack reaction involves quenching with ice, which is a highly exothermic process. Perform this step slowly and with adequate cooling.
Application Notes and Protocols for the Reaction of 4,6-dichloro-2-(methylthio)pyrimidine-5-carboxylic acid with Amines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and guidance for the reaction of 4,6-dichloro-2-(methylthio)pyrimidine-5-carboxylic acid with amines. This versatile building block is of significant interest in medicinal chemistry for the synthesis of novel heterocyclic compounds with potential therapeutic applications. The protocols focus on achieving selective amidation of the carboxylic acid functionality while addressing the challenge of potential nucleophilic aromatic substitution at the chloro-positions.
Introduction
This compound is a key intermediate in the development of various bioactive molecules. The pyrimidine core is a common scaffold in numerous pharmaceuticals, and the presence of multiple reactive sites—a carboxylic acid and two chloro substituents—allows for diverse functionalization. The primary challenge in reacting this compound with amines is to control the chemoselectivity, directing the amine to react with the carboxylic acid to form an amide bond, rather than displacing one or both of the chlorine atoms through nucleophilic aromatic substitution (SNA). These notes provide methodologies to favor the desired amidation reaction.
Reaction Overview
The reaction of this compound with a primary or secondary amine can potentially lead to two types of products: the desired amide product resulting from the reaction at the carboxylic acid group, and/or substitution products from the reaction at the C4 and/or C6 positions.
Caption: Logical relationship of potential reaction pathways.
Achieving high selectivity for the amide product typically requires the activation of the carboxylic acid group under conditions that do not promote SNA.
Experimental Protocols
Two primary protocols are presented for the selective amidation of this compound. Protocol A utilizes a uronium-based coupling agent, HATU, which is known for its high efficiency and mild reaction conditions. Protocol B employs a carbodiimide-based coupling agent, EDC, in conjunction with an activating agent, HOBt.
Protocol A: Amide Coupling using HATU
This protocol is recommended for a broad range of primary and secondary amines and generally provides good to excellent yields of the desired amide.
Materials:
-
This compound
-
Amine (primary or secondary)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Activation of the Carboxylic Acid:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).
-
Add anhydrous DMF (to achieve a concentration of 0.1-0.2 M).
-
Add HATU (1.1 eq) to the solution.
-
Add DIPEA (2.5 eq) dropwise to the mixture.
-
Stir the reaction mixture at 0 °C for 15-30 minutes to allow for the formation of the activated ester.
-
-
Amine Addition:
-
Dissolve the amine (1.2 eq) in a minimal amount of anhydrous DMF or DCM.
-
Add the amine solution dropwise to the pre-activated carboxylic acid mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Work-up and Purification:
-
Once the reaction is complete, dilute the mixture with ethyl acetate or DCM.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution (2x), followed by brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure amide product.
-
Caption: Experimental workflow for HATU-mediated amidation.
Protocol B: Amide Coupling using EDC/HOBt
This protocol provides an alternative method using a carbodiimide coupling agent and is often more cost-effective for larger scale synthesis.
Materials:
-
This compound
-
Amine (primary or secondary)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
HOBt (Hydroxybenzotriazole)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate solution
-
1 M aqueous HCl solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup:
-
In a round-bottom flask, dissolve this compound (1.0 eq), HOBt (1.2 eq), and the amine (1.1 eq) in anhydrous DCM or DMF.
-
Cool the mixture to 0 °C in an ice bath.
-
-
Addition of Coupling Agent and Base:
-
Add EDC (1.2 eq) to the cooled solution.
-
Slowly add DIPEA or TEA (2.0 eq) dropwise.
-
Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
-
Work-up and Purification:
-
Dilute the reaction mixture with DCM or ethyl acetate.
-
Wash the organic layer sequentially with 1 M aqueous HCl (1x), saturated aqueous sodium bicarbonate solution (2x), and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system to obtain the desired amide.
-
Data Presentation
The following table summarizes typical reaction conditions and expected outcomes for the amidation of this compound. Please note that yields are substrate-dependent and may require optimization.
| Coupling Reagent | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield Range (%) | Notes |
| HATU | DIPEA | DMF | 0 to RT | 2 - 16 | 70 - 95 | Generally high yields and clean reactions. Recommended for initial trials. |
| EDC/HOBt | DIPEA/TEA | DCM/DMF | 0 to RT | 12 - 24 | 50 - 85 | Cost-effective for scale-up. May require longer reaction times. |
Troubleshooting and Considerations
-
Low Yield: If the yield of the amide is low, consider pre-activating the carboxylic acid for a longer duration before adding the amine. Ensure all reagents and solvents are anhydrous.
-
Side Products: The formation of SNA products can be minimized by maintaining a low reaction temperature during the initial stages and by using a non-nucleophilic base like DIPEA. If SNA is still problematic, consider using a less reactive coupling agent or exploring alternative solvents.
-
Sterically Hindered Amines: For sterically demanding amines, the HATU protocol is generally more effective. Increasing the reaction temperature and time may be necessary.
-
Monitoring the Reaction: It is crucial to monitor the reaction by TLC or LC-MS to determine the optimal reaction time and to observe the formation of any side products.
Safety Precautions
-
Handle all chemicals in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Coupling reagents such as HATU and EDC can be sensitizers. Avoid inhalation and skin contact.
-
Refer to the Safety Data Sheets (SDS) for all reagents before use.
By following these protocols, researchers can effectively synthesize novel amide derivatives of this compound, enabling the exploration of their potential in drug discovery and development.
Application Notes and Protocols for the Synthesis of a Novel Compound Library Based on 4,6-dichloro-2-(methylthio)pyrimidine-5-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the design and synthesis of a diverse compound library starting from the versatile scaffold, 4,6-dichloro-2-(methylthio)pyrimidine-5-carboxylic acid. The pyrimidine core is a well-established privileged structure in medicinal chemistry, appearing in numerous approved drugs and biologically active molecules.[1][2] This guide outlines a systematic approach to functionalize the three reactive sites of the starting material: the carboxylic acid at the C5 position, and the two chloro-substituents at the C4 and C6 positions. The protocols herein describe robust methods for amide bond formation, Suzuki-Miyaura cross-coupling, and nucleophilic aromatic substitution (SNAr) reactions, enabling the generation of a large and diverse library of novel chemical entities for high-throughput screening and drug discovery programs.
Introduction to the Pyrimidine Scaffold
The pyrimidine ring is a fundamental heterocyclic motif found in nucleic acids (cytosine, thymine, and uracil) and a multitude of pharmacologically active compounds. Its ability to participate in various biological interactions has made it a cornerstone in the development of therapeutics for a wide range of diseases, including cancer, inflammation, and infectious diseases. The electron-deficient nature of the pyrimidine ring makes it an excellent substrate for a variety of chemical transformations, particularly nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.
The selected starting material, this compound, offers three distinct points for diversification, allowing for a comprehensive exploration of the surrounding chemical space to identify novel bioactive compounds.
Overview of the Library Synthesis Strategy
The proposed strategy for the synthesis of the compound library involves a multi-step approach that allows for the sequential and regioselective functionalization of the this compound scaffold. The general workflow is designed to first diversify the C5 position via amide bond formation, followed by diversification at the C4 and C6 positions using Suzuki-Miyaura coupling and/or SNAr reactions. This approach allows for the creation of a large library of compounds with diverse functionalities.
Caption: General workflow for the synthesis and screening of the pyrimidine-based compound library.
Experimental Protocols
General Considerations
All reagents and solvents should be of analytical grade and used as received from commercial suppliers unless otherwise noted. Reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) when sensitive reagents are used. Reaction progress should be monitored by thin-layer chromatography (TLC) on silica gel plates or by liquid chromatography-mass spectrometry (LC-MS).
Protocol 1: Amide Coupling at the C5 Position
The carboxylic acid at the C5 position can be readily converted to a diverse range of amides using standard peptide coupling reagents. This protocol describes a general procedure using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-Hydroxybenzotriazole (HOBt).
Materials:
-
This compound
-
Amine of choice (e.g., primary or secondary amines)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add HOBt (1.2 eq) and EDC (1.2 eq).
-
Stir the mixture at room temperature for 10 minutes.
-
Add the desired amine (1.1 eq) and DIPEA (2.0 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours.
-
Upon completion, dilute the reaction mixture with EtOAc and wash with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired amide.
Table 1: Representative Amide Coupling Reactions
| Entry | Amine | Product | Yield (%) | Purity (%) |
| 1 | Aniline | N-phenyl-4,6-dichloro-2-(methylthio)pyrimidine-5-carboxamide | 85 | >95 |
| 2 | Benzylamine | N-benzyl-4,6-dichloro-2-(methylthio)pyrimidine-5-carboxamide | 88 | >95 |
| 3 | Morpholine | (4,6-dichloro-2-(methylthio)pyrimidin-5-yl)(morpholino)methanone | 92 | >98 |
| 4 | Piperidine | (4,6-dichloro-2-(methylthio)pyrimidin-5-yl)(piperdin-1-yl)methanone | 90 | >98 |
Protocol 2: Suzuki-Miyaura Cross-Coupling at C4/C6 Positions
The chloro-substituents at the C4 and C6 positions can be functionalized using palladium-catalyzed Suzuki-Miyaura cross-coupling reactions with a variety of boronic acids. The C4 position is generally more reactive than the C6 position, allowing for regioselective mono-arylation under controlled conditions.
Materials:
-
4,6-dichloro-2-(methylthio)pyrimidine-5-carboxamide derivative (from Protocol 1)
-
Aryl or heteroaryl boronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure for Mono-arylation (preferentially at C4):
-
In a microwave vial, combine the 4,6-dichloro-2-(methylthio)pyrimidine-5-carboxamide derivative (1.0 eq), boronic acid (1.1 eq), Pd(PPh₃)₄ (0.05 eq), and K₂CO₃ (2.0 eq).
-
Add a 2:1 mixture of 1,4-dioxane and water.
-
Seal the vial and heat in a microwave reactor at 100-120 °C for 15-30 minutes.
-
Cool the reaction mixture to room temperature, dilute with EtOAc, and wash with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Procedure for Di-arylation:
To achieve di-arylation, increase the equivalents of boronic acid (2.5 eq) and prolong the reaction time or increase the temperature.
Table 2: Representative Suzuki-Miyaura Coupling Reactions
| Entry | Starting Material (Amide from Table 1, Entry 1) | Boronic Acid | Product | Yield (%) |
| 1 | N-phenyl-4,6-dichloro-2-(methylthio)pyrimidine-5-carboxamide | Phenylboronic acid (1.1 eq) | N-phenyl-4-chloro-6-phenyl-2-(methylthio)pyrimidine-5-carboxamide | 75 |
| 2 | N-phenyl-4,6-dichloro-2-(methylthio)pyrimidine-5-carboxamide | 4-Methoxyphenylboronic acid (1.1 eq) | N-phenyl-4-chloro-6-(4-methoxyphenyl)-2-(methylthio)pyrimidine-5-carboxamide | 78 |
| 3 | N-phenyl-4,6-dichloro-2-(methylthio)pyrimidine-5-carboxamide | Pyridin-3-ylboronic acid (1.1 eq) | N-phenyl-4-chloro-6-(pyridin-3-yl)-2-(methylthio)pyrimidine-5-carboxamide | 65 |
| 4 | N-phenyl-4,6-dichloro-2-(methylthio)pyrimidine-5-carboxamide | Phenylboronic acid (2.5 eq) | N,4,6-triphenyl-2-(methylthio)pyrimidine-5-carboxamide | 55 |
Protocol 3: Nucleophilic Aromatic Substitution (SNAr) at C4/C6 Positions
The electron-deficient nature of the pyrimidine ring facilitates SNAr reactions with various nucleophiles, such as amines. Similar to the Suzuki coupling, the C4 position is generally more reactive.
Materials:
-
4,6-dichloro-2-(methylthio)pyrimidine-5-carboxamide derivative (from Protocol 1)
-
Amine nucleophile (primary or secondary)
-
Triethylamine (TEA) or DIPEA
-
Ethanol or N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of the 4,6-dichloro-2-(methylthio)pyrimidine-5-carboxamide derivative (1.0 eq) in ethanol or DMF, add the amine nucleophile (1.2 eq) and TEA or DIPEA (2.0 eq).
-
Heat the reaction mixture to 60-80 °C and stir for 4-12 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with EtOAc, and wash with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
High-Throughput Purification
Purification of the final compound library can be achieved using high-throughput preparative HPLC-MS systems.
General Protocol:
-
Dissolve the crude samples from the library synthesis in a suitable solvent (e.g., DMSO or DMF).
-
Inject the samples onto a reverse-phase C18 column.
-
Elute the compounds using a gradient of water and acetonitrile, both containing 0.1% formic acid or trifluoroacetic acid.
-
Monitor the elution by UV detection and mass spectrometry.
-
Collect the fractions corresponding to the desired product mass.
-
Evaporate the solvent from the collected fractions to yield the purified compounds.
Biological Screening
The synthesized pyrimidine library can be screened against a variety of biological targets. Pyrimidine derivatives have shown significant activity as kinase inhibitors and anticancer agents.
Kinase Inhibition Assays
Many pyrimidine-based compounds are known to target protein kinases involved in cell signaling pathways crucial for cancer cell proliferation and survival.
Caption: Inhibition of the VEGFR signaling pathway by pyrimidine library compounds.
Protocol: In Vitro Kinase Inhibition Assay (e.g., for VEGFR-2)
-
Prepare a reaction buffer containing ATP and a suitable kinase substrate.
-
Add the test compounds from the library at various concentrations to the wells of a 384-well plate.
-
Add the kinase enzyme (e.g., recombinant human VEGFR-2) to initiate the reaction.
-
Incubate the plate at 30 °C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the kinase activity using a suitable detection method (e.g., luminescence-based ADP detection).
-
Calculate the IC₅₀ values for the active compounds.
Anticancer Activity Screening
The library can be screened for its cytotoxic effects against a panel of cancer cell lines.
Protocol: MTT Assay for Cell Viability
-
Seed cancer cells (e.g., MCF-7, HCT116, A549) in 96-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the library compounds for 48-72 hours.
-
Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.
-
Solubilize the formazan crystals with DMSO or a suitable solubilization buffer.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ values.
Table 3: Reported Biological Activity of Structurally Related Pyrimidine Derivatives
| Compound Class | Target/Cell Line | Assay Type | Reported IC₅₀ (µM) | Reference |
| Pyrimidine-5-carbonitrile | HCT-116 (Colon Cancer) | Cytotoxicity | 1.14 - 10.33 | [3] |
| Pyrimidine-5-carbonitrile | MCF-7 (Breast Cancer) | Cytotoxicity | 1.14 - 10.33 | [3] |
| Pyrimidine-5-carbonitrile | VEGFR-2 | Kinase Inhibition | 0.53 - 2.41 | [3] |
| Pyrido[2,3-d]pyrimidine | MCF-7 (Breast Cancer) | Cytotoxicity | 0.57 | [4] |
| Pyrido[2,3-d]pyrimidine | PIM-1 Kinase | Kinase Inhibition | 0.0114 | [5] |
| Pyrazolo[3,4-d]pyrimidine | RPMI-8226 (Leukemia) | Cytotoxicity | 0.3 - 3.70 | [6] |
Conclusion
The protocols and application notes presented in this document provide a comprehensive framework for the successful synthesis and evaluation of a novel compound library based on the this compound scaffold. By systematically exploring the chemical space around this versatile core, researchers can generate a rich source of new chemical entities with the potential for development into novel therapeutics. The combination of robust synthetic methodologies, high-throughput purification, and targeted biological screening will accelerate the identification of promising lead compounds for further optimization in drug discovery programs.
References
- 1. Inhibitors of NF-kappaB and AP-1 gene expression: SAR studies on the pyrimidine portion of 2-chloro-4-trifluoromethylpyrimidine-5-[N-(3', 5'-bis(trifluoromethyl)phenyl)carboxamide] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis of novel bioactive pyrido[2,3- d ]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00902A [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Dichloropyrimidine Substitution Reactions
Audience: Researchers, scientists, and drug development professionals.
Introduction: Dichloropyrimidines are highly versatile heterocyclic motifs crucial in medicinal chemistry and drug discovery. Their electron-deficient nature makes them excellent substrates for nucleophilic aromatic substitution (SNAr) reactions, providing a robust platform for synthesizing a diverse array of functionalized pyrimidine derivatives.[1][2] The reactivity of the chlorine atoms is influenced by their position on the pyrimidine ring (C2, C4, C6) and the electronic properties of other ring substituents, which allows for strategic and often regioselective modifications.[2][3][4][5] This document provides detailed experimental protocols and quantitative data for common substitution reactions on dichloropyrimidine scaffolds.
Data Presentation: Reaction Conditions and Outcomes
The regioselectivity and yield of substitution reactions on dichloropyrimidines are highly dependent on the substrate, nucleophile, and reaction conditions. The following tables summarize quantitative data from various experimental setups.
Table 1: Palladium-Catalyzed Amination of 6-Aryl-2,4-dichloropyrimidine with Secondary Amines [1]
| Entry | Secondary Amine | Catalyst System | C4:C2 Ratio | Yield (%) |
| 1 | Diethylamine | Pd(OAc)₂/dppb (1 mol %) | >99:1 | 97 |
| 2 | Pyrrolidine | Pd(OAc)₂/dppb (2 mol %) | >30:1 | 95 |
| 3 | Piperidine | Pd(OAc)₂/dppb (2 mol %) | >30:1 | 94 |
| 4 | Morpholine | Pd(OAc)₂/dppb (2 mol %) | >30:1 | 96 |
| 5 | N-Methylpiperazine | Pd(OAc)₂/dppb (2 mol %) | >30:1 | 93 |
| 6 | Dibenzylamine | Pd(OAc)₂/dppb (2 mol %) | >99:1 | 98 |
Conditions: LiHMDS, THF, -20 °C, 1 h.[1]
Table 2: Substitution Reactions of 6-Aryl-2,4-dichloropyrimidine with Anilines [1]
| Entry | Aniline | Conditions | C4:C2 Ratio | Yield (%) |
| 1 | Aniline | K₂CO₃, DMAc, rt, 1 h | 70:30 | 90 |
| 2 | Aniline | No catalyst, LiHMDS, THF, -60 °C, 0.5 h | 91:9 | 95 |
| 3 | N-Methylaniline | No catalyst, LiHMDS, THF, -60 °C, 0.5 h | 97:3 | 96 |
Table 3: Catalyst-Free Monoamination of 4,6-Dichloropyrimidine [6]
| Entry | Amine | Conditions | Yield (%) |
| 1 | Adamantane-1-methanamine | K₂CO₃, DMF, 140 °C, 24 h | 65 |
| 2 | 2-(Adamantan-1-yloxy)ethan-1-amine | K₂CO₃, DMF, 140 °C, 24 h | 76 |
| 3 | (Adamantan-1-yl)methanamine | K₂CO₃, DMF, 140 °C, 24 h | 60 |
Experimental Protocols
Protocol 1: General Procedure for Catalyst-Free Nucleophilic Aromatic Substitution (SNAr) with Amines
This protocol is suitable for the mono-substitution of activated dichloropyrimidines. High temperatures are often required to drive the reaction to completion.[7]
Materials:
-
Dichloropyrimidine substrate (e.g., 4,6-dichloropyrimidine) (1.0 mmol)
-
Amine nucleophile (1.0-1.2 mmol)
-
Anhydrous potassium carbonate (K₂CO₃) (2.0-4.0 mmol)[7]
-
Anhydrous N,N-Dimethylformamide (DMF) (5-10 mL)[7]
-
Reaction vial with magnetic stir bar
-
Standard work-up and purification equipment
Methodology:
-
To a reaction vial equipped with a magnetic stir bar, add the dichloropyrimidine substrate (1.0 mmol), the desired amine (1.0-1.2 mmol), and anhydrous potassium carbonate (2.0-4.0 mmol).[7]
-
Add anhydrous DMF (5-10 mL).[7]
-
Seal the vial and heat the reaction mixture to 140 °C with vigorous stirring.[7]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[8]
-
Upon completion, cool the reaction mixture to room temperature.[7]
-
Quench the reaction by pouring the mixture into water.[7]
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate) three times.[7][8]
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[8]
-
Purify the crude product by column chromatography on silica gel to obtain the desired product.[8]
Protocol 2: General Procedure for Palladium-Catalyzed Amination (Buchwald-Hartwig)
This method is highly effective for the amination of less reactive aryl chlorides and is often used for introducing a second amino group.[7]
Materials:
-
Substituted chloropyrimidine (e.g., 4-Amino-6-chloro-pyrimidine) (1.0 mmol)
-
Amine nucleophile (1.2-2.0 mmol)
-
Palladium precursor (e.g., Pd₂(dba)₃, 2-5 mol%)
-
Phosphine ligand (e.g., DavePhos, 4-10 mol%)[7]
-
Base (e.g., Sodium tert-butoxide (NaOtBu), 1.2-1.5 mmol)[7]
-
Anhydrous solvent (e.g., dioxane or toluene) (5-10 mL)[7]
-
Oven-dried Schlenk tube
Methodology:
-
In an oven-dried Schlenk tube under an inert atmosphere (e.g., argon), add the palladium precursor, the phosphine ligand, and the base.[7]
-
Add the chloropyrimidine substrate and the desired amine.[7]
-
Add the anhydrous solvent via syringe.[7]
-
Seal the tube and heat the reaction mixture to 80-120 °C with stirring.[7]
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.[8]
-
Extract the product with an organic solvent (e.g., ethyl acetate).[8]
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[8]
-
Purify the product by column chromatography.[8]
Protocol 3: Regioselective C2-Amination using Tertiary Amines
The reaction of 2,4-dichloropyrimidines bearing an electron-withdrawing group at C5 with tertiary amines can lead to selective substitution at the C2 position, which is typically less reactive.[9][10]
Materials:
-
5-substituted-2,4-dichloropyrimidine (e.g., 2,4-dichloro-5-nitropyrimidine) (1.0 mmol)
-
Tertiary amine (e.g., Triethylamine) (3.0 mmol)
-
Solvent (e.g., Chloroform) (5 mL)
-
Round-bottom flask with reflux condenser
Methodology:
-
Dissolve the 5-substituted-2,4-dichloropyrimidine in the solvent in a round-bottom flask.
-
Add the tertiary amine to the solution at room temperature.
-
Stir the reaction mixture for the required time (e.g., 1 hour) at room temperature or heat to reflux if necessary.[11]
-
Monitor the reaction by TLC or ¹H NMR spectroscopy.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography to isolate the C2-aminated product. The process involves an in situ N-dealkylation of a quaternary ammonium intermediate.[9][10]
Visualizations: Workflows and Logical Diagrams
Caption: A generalized experimental workflow for dichloropyrimidine substitution reactions.
Caption: Decision workflow for predicting regioselectivity in 2,4-dichloropyrimidine reactions.
Caption: Reaction pathway for the synthesis of 4-Amino-2,6-dichloropyrimidine.[12]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 3. benchchem.com [benchchem.com]
- 4. wuxibiology.com [wuxibiology.com]
- 5. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 6. Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 10. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 4,6-Dichloro-2-(methylthio)pyrimidine-5-carboxylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the palladium-catalyzed cross-coupling of 4,6-dichloro-2-(methylthio)pyrimidine-5-carboxylic acid derivatives. This class of compounds serves as a versatile scaffold in medicinal chemistry and materials science. The strategic functionalization of the C4 and C6 positions through various cross-coupling reactions allows for the synthesis of diverse compound libraries for drug discovery and other applications.
Introduction to Cross-Coupling on Dichloropyrimidines
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.[1] On 4,6-dichloropyrimidine systems, the two chlorine atoms exhibit differential reactivity, which can be exploited to achieve selective mono- or di-substitution. Generally, the C4 and C6 positions are more reactive than the C2 position towards palladium-catalyzed cross-coupling reactions. The presence of a methylthio group at C2 and a carboxylic acid derivative at C5 can influence the electronic properties and steric environment of the pyrimidine core, thereby affecting the regioselectivity and efficiency of the coupling reactions.
This guide covers four major types of palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura coupling, Sonogashira coupling, Buchwald-Hartwig amination, and Heck reaction. For each, we provide a summary of reaction conditions based on literature precedents with related substrates, detailed experimental protocols, and expected outcomes.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for the formation of C-C bonds between an organoboron compound and an organic halide.[2][3] For 4,6-dichloropyrimidines, this reaction can be controlled to selectively yield mono- or diarylated products.
Data Presentation: Suzuki-Miyaura Coupling Conditions and Yields
The following table summarizes reaction conditions for the Suzuki-Miyaura coupling of a closely related substrate, 5-(4-bromophenyl)-4,6-dichloropyrimidine, with various arylboronic acids.[4] These conditions can serve as an excellent starting point for the functionalization of this compound derivatives. It was observed that electron-rich boronic acids generally provide better yields.[4]
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane | 70-80 | 12 | 85 |
| 2 | 4-Methylphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane | 70-80 | 12 | 82 |
| 3 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane | 70-80 | 12 | 78 |
| 4 | 4-Chlorophenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane | 70-80 | 12 | 75 |
| 5 | 4-Nitrophenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane | 70-80 | 12 | 70 |
Experimental Protocol: Mono-Arylation via Suzuki-Miyaura Coupling
This protocol is adapted from the arylation of 5-(4-bromophenyl)-4,6-dichloropyrimidine.[4]
Materials:
-
This compound derivative (1.0 equiv)
-
Arylboronic acid (1.1 equiv)
-
Pd(PPh₃)₄ (5 mol%)
-
K₃PO₄ (2.0 equiv)
-
Anhydrous 1,4-dioxane
-
Schlenk flask and magnetic stirrer
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a Schlenk flask under an inert atmosphere, add the this compound derivative, arylboronic acid, and K₃PO₄.
-
Add anhydrous 1,4-dioxane to the flask.
-
Degas the mixture by bubbling argon through the solution for 15-20 minutes.
-
Add the Pd(PPh₃)₄ catalyst to the reaction mixture.
-
Heat the reaction mixture to 70-80 °C and stir for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Caption: General workflow for Suzuki-Miyaura coupling.
Sonogashira Coupling
The Sonogashira reaction facilitates the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, co-catalyzed by palladium and copper complexes.[5][6] This reaction is highly valuable for introducing alkynyl moieties into organic molecules.
Data Presentation: Sonogashira Coupling Conditions and Yields
The following data is based on the Sonogashira coupling of a structurally similar substrate, 4-methyl-2-(methylthio)-6-(prop-2-yn-1-yloxy)pyrimidine, with various aryl iodides.[4] The reactions were reported to proceed in excellent yields at room temperature.
| Entry | Aryl Iodide | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Iodonitrobenzene | PdCl₂(PPh₃)₂ (5) | CuI (10) | Et₃N | CH₃CN | RT | 9 | 95 |
| 2 | 4-Iodobenzonitrile | PdCl₂(PPh₃)₂ (5) | CuI (10) | Et₃N | CH₃CN | RT | 10 | 92 |
| 3 | Methyl 4-iodobenzoate | PdCl₂(PPh₃)₂ (5) | CuI (10) | Et₃N | CH₃CN | RT | 11 | 90 |
| 4 | 4-Iodoacetophenone | PdCl₂(PPh₃)₂ (5) | CuI (10) | Et₃N | CH₃CN | RT | 11 | 88 |
| 5 | 1-Iodo-4-fluorobenzene | PdCl₂(PPh₃)₂ (5) | CuI (10) | Et₃N | CH₃CN | RT | 12 | 85 |
Experimental Protocol: Mono-Alkynylation via Sonogashira Coupling
This protocol is adapted from the alkynylation of a substituted 2-(methylthio)pyrimidine.[4]
Materials:
-
This compound derivative (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
PdCl₂(PPh₃)₂ (5 mol%)
-
CuI (10 mol%)
-
Triethylamine (Et₃N) (2.0 equiv)
-
Anhydrous acetonitrile (CH₃CN)
-
Schlenk flask and magnetic stirrer
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a Schlenk flask under an inert atmosphere, add the this compound derivative and the terminal alkyne.
-
Add anhydrous acetonitrile and triethylamine.
-
Degas the mixture by bubbling argon through the solution for 15-20 minutes.
-
Add PdCl₂(PPh₃)₂ and CuI to the reaction mixture.
-
Stir the reaction at room temperature for 9-12 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with water.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Caption: Simplified Sonogashira catalytic cycle.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds from aryl halides and amines.[7][8] This reaction is particularly important for the synthesis of arylamines, which are prevalent in pharmaceuticals.
Data Presentation: Buchwald-Hartwig Amination Conditions and Yields
The following table presents conditions for the regioselective C4-amination of a 6-aryl-2,4-dichloropyrimidine, which is a relevant model system.[9] The use of a palladium catalyst with a suitable ligand and a strong base is crucial for high regioselectivity and yield.
| Entry | Amine | Catalyst (mol%) | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Dibutylamine | Pd₂(dba)₃ (1) | P(t-Bu)₃ | LiHMDS | Toluene | 80 | 2 | 95 |
| 2 | Morpholine | Pd₂(dba)₃ (1) | P(t-Bu)₃ | LiHMDS | Toluene | 80 | 2 | 92 |
| 3 | Piperidine | Pd₂(dba)₃ (1) | P(t-Bu)₃ | LiHMDS | Toluene | 80 | 2 | 96 |
| 4 | Aniline | Pd(OAc)₂ (2) | XPhos | K₃PO₄ | t-BuOH | 100 | 12 | 88 |
| 5 | 4-Methoxyaniline | Pd(OAc)₂ (2) | XPhos | K₃PO₄ | t-BuOH | 100 | 12 | 91 |
Experimental Protocol: Mono-Amination via Buchwald-Hartwig Coupling
This protocol is based on the selective amination of a 6-aryl-2,4-dichloropyrimidine.[9]
Materials:
-
This compound derivative (1.0 equiv)
-
Amine (1.2 equiv)
-
Pd₂(dba)₃ (1 mol%) or Pd(OAc)₂ (2 mol%)
-
P(t-Bu)₃ or XPhos (as appropriate)
-
LiHMDS or K₃PO₄ (1.5 equiv)
-
Anhydrous toluene or t-BuOH
-
Schlenk tube and magnetic stirrer
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a Schlenk tube under an inert atmosphere, add the palladium precursor and the phosphine ligand.
-
Add the anhydrous solvent (toluene or t-BuOH).
-
Add the this compound derivative, the amine, and the base.
-
Seal the Schlenk tube and heat the reaction mixture to the specified temperature (80-100 °C).
-
Stir for the indicated time (2-12 hours).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an appropriate organic solvent (e.g., ethyl acetate).
-
Filter the mixture through a pad of Celite to remove the palladium catalyst.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography.
Caption: General workflow for Buchwald-Hartwig amination.
Heck Reaction
The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene.[1] While specific examples for the target substrate are scarce in the literature, general conditions for Heck reactions on aryl halides can be adapted.
Data Presentation: General Heck Reaction Conditions
The following table provides a set of general starting conditions for the Heck reaction of an aryl chloride with an alkene. Optimization will likely be necessary for the specific this compound derivative.
| Entry | Alkene | Catalyst (mol%) | Ligand | Base | Solvent | Temp (°C) | Time (h) |
| 1 | Styrene | Pd(OAc)₂ (2) | PPh₃ | Et₃N | DMF | 100 | 24 |
| 2 | n-Butyl acrylate | Pd(OAc)₂ (2) | P(o-tol)₃ | NaOAc | DMAc | 120 | 18 |
| 3 | Acrylonitrile | PdCl₂(PPh₃)₂ (3) | - | K₂CO₃ | NMP | 110 | 20 |
Experimental Protocol: Mono-Vinylation via Heck Reaction (Proposed)
This is a proposed protocol based on general Heck reaction procedures.
Materials:
-
This compound derivative (1.0 equiv)
-
Alkene (1.5 equiv)
-
Pd(OAc)₂ (2 mol%)
-
Phosphine ligand (e.g., PPh₃, 4 mol%)
-
Base (e.g., Et₃N, 2.0 equiv)
-
Anhydrous solvent (e.g., DMF, DMAc, or NMP)
-
Sealed reaction vessel
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a sealed reaction vessel under an inert atmosphere, add the this compound derivative, the palladium catalyst, and the ligand.
-
Add the anhydrous solvent, the alkene, and the base.
-
Seal the vessel and heat the reaction mixture to 100-120 °C.
-
Stir for 18-24 hours.
-
Monitor the reaction progress by GC-MS or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent.
-
Filter the mixture to remove insoluble salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer, filter, and concentrate.
-
Purify the crude product by column chromatography.
Caption: Logical flow of the Heck reaction.
Regioselectivity Considerations
For 4,6-dichloropyrimidines, palladium-catalyzed cross-coupling reactions generally favor substitution at the C4 and C6 positions over the C2 position. In cases of mono-substitution on an unsubstituted 4,6-dichloropyrimidine, a mixture of 4- and 6-substituted products may be obtained, often with a preference for the 4-position. The presence of the 2-(methylthio) group and the 5-carboxylic acid derivative will likely influence the regioselectivity due to both steric and electronic effects. It is anticipated that coupling will preferentially occur at the C4 or C6 position. For unsymmetrical di-substitution, a stepwise approach is recommended, where the first coupling is performed under milder conditions to favor mono-substitution, followed by a second coupling under more forcing conditions.
Conclusion
The this compound scaffold offers a valuable platform for the synthesis of diverse chemical entities. The palladium-catalyzed cross-coupling reactions detailed in these application notes provide robust methods for the selective functionalization of this core structure. While the provided protocols are based on closely related systems and established methodologies, optimization of reaction conditions for specific substrates and coupling partners is recommended to achieve optimal results. Careful monitoring of reaction progress and regioselectivity will be key to the successful synthesis of the desired target molecules.
References
- 1. rsc.org [rsc.org]
- 2. snu.elsevierpure.com [snu.elsevierpure.com]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 6. Buchwald–Hartwig Amination with Aqueous Ammonia [synthesisspotlight.com]
- 7. Regioselectivity in the Sonogashira coupling of 4,6-dichloro-2-pyrone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Regioselective 2-Amination of Polychloropyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Protecting Group Strategies: 4,6-dichloro-2-(methylthio)pyrimidine-5-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and strategies for the protection of the carboxylic acid functionality in 4,6-dichloro-2-(methylthio)pyrimidine-5-carboxylic acid. This compound is a versatile building block in medicinal chemistry, and effective protection of its carboxylic acid group is often crucial for the successful synthesis of more complex derivatives. The choice of protecting group is critical and depends on the stability required during subsequent reaction steps and the conditions that can be tolerated for its eventual removal.
Introduction to Protecting Group Strategies
The carboxylic acid group of this compound is attached to a highly electron-deficient pyrimidine ring, which influences its reactivity. Protecting this group as an ester is the most common and effective strategy. This prevents its acidic proton from interfering with base-sensitive reagents and protects the carbonyl group from nucleophilic attack. The selection of the appropriate ester is dictated by the desired deprotection method, which can range from acidic or basic hydrolysis to hydrogenolysis. This document outlines protocols for the formation of methyl, tert-butyl, and benzyl esters, along with their respective deprotection procedures.
Data Presentation: Comparison of Protecting Group Strategies
| Protecting Group | Formation Method | Reagents | Typical Yield (%) | Deprotection Conditions |
| Methyl Ester | Fischer Esterification | Methanol, H₂SO₄ (cat.) | 85-95 | 1. NaOH, H₂O/MeOH2. HCl (aq) |
| tert-Butyl Ester | DCC/DMAP Coupling | tert-Butanol, DCC, DMAP | 70-85 | Trifluoroacetic acid (TFA) in CH₂Cl₂ |
| Benzyl Ester | Alkylation | Benzyl bromide, K₂CO₃ | 80-90 | H₂, Pd/C |
Experimental Protocols
Protection as a Methyl Ester via Fischer Esterification
This protocol describes the formation of a methyl ester under acidic conditions.
Materials:
-
This compound
-
Methanol (anhydrous)
-
Sulfuric acid (concentrated)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous methanol (10-20 mL per gram of carboxylic acid), add a catalytic amount of concentrated sulfuric acid (0.1 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the mixture to room temperature and remove the methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the methyl ester.
Deprotection Protocol (Saponification):
-
Dissolve the methyl ester (1.0 eq) in a mixture of methanol and water (e.g., 3:1 v/v).
-
Add sodium hydroxide (1.5-2.0 eq) and stir the mixture at room temperature for 2-4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Remove the methanol under reduced pressure and dilute the aqueous residue with water.
-
Acidify the aqueous solution to pH 2-3 with 1M HCl.
-
Extract the product with ethyl acetate, dry the combined organic layers over anhydrous sodium sulfate, and concentrate to yield the deprotected carboxylic acid.
Protection as a tert-Butyl Ester via DCC/DMAP Coupling
This method is suitable for acid-sensitive substrates as it proceeds under mild, neutral conditions.[1][2]
Materials:
-
This compound
-
tert-Butanol
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (anhydrous)
-
0.5 N Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve this compound (1.0 eq), tert-butanol (1.5 eq), and a catalytic amount of DMAP (0.1 eq) in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of DCC (1.1 eq) in dichloromethane dropwise to the cooled mixture.
-
Stir the reaction at 0 °C for 30 minutes and then at room temperature for 12-16 hours.
-
Filter off the precipitated dicyclohexylurea and wash the solid with dichloromethane.
-
Wash the filtrate sequentially with 0.5 N HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the tert-butyl ester.
Deprotection Protocol (Acidolysis):
-
Dissolve the tert-butyl ester in dichloromethane.
-
Add an excess of trifluoroacetic acid (TFA) (e.g., 20-50% v/v in dichloromethane).
-
Stir the mixture at room temperature for 1-3 hours.
-
Monitor the reaction by TLC.
-
Upon completion, remove the solvent and excess TFA under reduced pressure to obtain the carboxylic acid.
Protection as a Benzyl Ester via Alkylation
Benzyl esters are useful as they can be cleaved under neutral conditions by catalytic hydrogenation, which is orthogonal to many other protecting groups.
Materials:
-
This compound
-
Benzyl bromide
-
Potassium carbonate (or Cesium carbonate)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of this compound (1.0 eq) in DMF, add potassium carbonate (1.5 eq).
-
Add benzyl bromide (1.1 eq) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 8-12 hours.
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to give the benzyl ester.
Deprotection Protocol (Hydrogenolysis):
-
Dissolve the benzyl ester in a suitable solvent such as methanol, ethanol, or ethyl acetate.
-
Add a catalytic amount of palladium on carbon (10% Pd/C, 5-10 mol%).
-
Stir the mixture under a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature.
-
Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected carboxylic acid.
Mandatory Visualizations
Caption: General workflow for protecting group strategy.
References
Scale-Up Synthesis of 4,6-dichloro-2-(methylthio)pyrimidine-5-carboxylic Acid Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the scale-up synthesis of 4,6-dichloro-2-(methylthio)pyrimidine-5-carboxylic acid and its derivatives. These compounds are of significant interest in medicinal chemistry, particularly in the development of kinase inhibitors for anticancer therapies.
Application Notes
The pyrimidine scaffold is a privileged structure in drug discovery, forming the core of numerous therapeutic agents.[1][2] Derivatives of this compound, in particular, are valuable intermediates for the synthesis of targeted therapies. The electron-withdrawing chloro- and carboxylic acid groups, combined with the methylthio substituent, provide a unique chemical handle for further functionalization and interaction with biological targets.
Biological Relevance:
Pyrimidine derivatives have demonstrated a wide range of biological activities, including anticancer, antiviral, and antimicrobial effects.[3][4] A significant area of research focuses on their role as kinase inhibitors.[1][5] Kinases are a class of enzymes that play a crucial role in cell signaling pathways, and their dysregulation is a hallmark of many cancers.
The this compound scaffold can be elaborated to target the ATP-binding site of various kinases, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[5][6] Inhibition of these pathways can disrupt tumor growth, proliferation, and angiogenesis.
Signaling Pathway: EGFR and VEGFR Inhibition
The diagram below illustrates the general mechanism of action for pyrimidine-based kinase inhibitors targeting the EGFR and VEGFR signaling pathways. These pathways are critical for cell growth, proliferation, and the formation of new blood vessels that supply tumors. By blocking the ATP-binding site of these receptor tyrosine kinases, the downstream signaling cascades are inhibited, leading to reduced tumor progression.
Caption: Inhibition of EGFR/VEGFR signaling by a pyrimidine derivative.
Experimental Protocols
The following protocols describe a scalable synthetic route to this compound, starting from diethyl malonate. This multi-step synthesis involves the formation of the pyrimidine core, followed by functional group manipulations to introduce the desired substituents.
Protocol 1: Synthesis of 4,6-dihydroxy-2-(methylthio)pyrimidine-5-carboxylic acid ethyl ester
This protocol is adapted from the initial steps of a known synthesis of a related nitro-pyrimidine derivative, with modification for the carboxylic acid derivative.[7]
Workflow Diagram:
Caption: Workflow for the synthesis of the pyrimidine core.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Diethyl Malonate | 160.17 | 160.2 g | 1.0 |
| Thiourea | 76.12 | 76.1 g | 1.0 |
| Sodium Ethoxide | 68.05 | 136.1 g | 2.0 |
| Ethanol | 46.07 | 1 L | - |
| Dimethyl Sulfate | 126.13 | 126.1 g | 1.0 |
| Sodium Hydroxide | 40.00 | 80.0 g | 2.0 |
| Diethyl Oxalate | 146.14 | 146.1 g | 1.0 |
| Hydrochloric Acid (conc.) | 36.46 | As needed | - |
Procedure:
-
Cyclization: In a 2 L three-necked flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, dissolve sodium ethoxide (136.1 g, 2.0 mol) in ethanol (1 L). To this solution, add a mixture of diethyl malonate (160.2 g, 1.0 mol) and thiourea (76.1 g, 1.0 mol) dropwise over 1 hour. Heat the mixture to reflux for 6 hours.
-
Work-up 1: After cooling, pour the reaction mixture into 2 L of ice water and acidify with concentrated hydrochloric acid to pH 3-4. Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to yield 4,6-dihydroxy-2-mercaptopyrimidine.
-
Methylation: Dissolve the dried intermediate in a solution of sodium hydroxide (80.0 g, 2.0 mol) in 500 mL of water. Cool the solution to 10°C in an ice bath and add dimethyl sulfate (126.1 g, 1.0 mol) dropwise, maintaining the temperature below 20°C. Stir for 4 hours at room temperature.
-
Work-up 2: Acidify the reaction mixture with concentrated hydrochloric acid to pH 5-6. Collect the precipitate by filtration, wash with water, and dry to obtain 4,6-dihydroxy-2-(methylthio)pyrimidine.
-
Acylation: In a suitable reactor, suspend the 4,6-dihydroxy-2-(methylthio)pyrimidine in an excess of diethyl oxalate. Heat the mixture at 120-130°C for 8 hours.
-
Work-up 3: Cool the reaction mixture and pour it into a large volume of water. The product will precipitate. Filter the solid, wash with water, and recrystallize from ethanol to obtain 4,6-dihydroxy-2-(methylthio)pyrimidine-5-carboxylic acid ethyl ester.
Protocol 2: Chlorination and Hydrolysis to this compound
This protocol outlines the conversion of the dihydroxy-pyrimidine intermediate to the final product.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 4,6-dihydroxy-2-(methylthio)pyrimidine-5-carboxylic acid ethyl ester | (Calculated) | (Based on previous step yield) | 1.0 eq |
| Phosphorus Oxychloride (POCl₃) | 153.33 | 5 eq | 5.0 |
| N,N-Dimethylaniline | 121.18 | 0.1 eq | 0.1 |
| Sodium Hydroxide | 40.00 | 3 eq | 3.0 |
| Dichloromethane | 84.93 | As needed | - |
| Hydrochloric Acid (conc.) | 36.46 | As needed | - |
Procedure:
-
Chlorination: In a fume hood, carefully add the 4,6-dihydroxy-2-(methylthio)pyrimidine-5-carboxylic acid ethyl ester to an excess of phosphorus oxychloride (5 eq). Add a catalytic amount of N,N-dimethylaniline (0.1 eq). Heat the mixture to reflux (around 110°C) for 6-8 hours.[7]
-
Work-up 1: After cooling, slowly and carefully pour the reaction mixture onto crushed ice. Extract the aqueous mixture with dichloromethane (3 x volume of aqueous layer). Combine the organic layers, wash with saturated sodium bicarbonate solution and then brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude this compound ethyl ester.
-
Hydrolysis: Dissolve the crude ester in a mixture of ethanol and water (1:1). Add sodium hydroxide (3 eq) and heat the mixture to reflux for 4 hours.
-
Work-up 2: Cool the reaction mixture and remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material. Acidify the aqueous layer with concentrated hydrochloric acid to pH 2-3. The product, this compound, will precipitate.
-
Purification: Collect the solid by filtration, wash with cold water, and dry under vacuum. The product can be further purified by recrystallization from a suitable solvent system like ethanol/water.
Data Presentation
Table 1: Summary of Synthetic Steps and Yields
| Step | Reaction | Starting Material | Key Reagents | Product | Typical Yield (%) |
| 1 | Cyclization | Diethyl Malonate, Thiourea | Sodium Ethoxide | 4,6-dihydroxy-2-mercaptopyrimidine | 70-80 |
| 2 | Methylation | 4,6-dihydroxy-2-mercaptopyrimidine | Dimethyl Sulfate, NaOH | 4,6-dihydroxy-2-(methylthio)pyrimidine | 85-95 |
| 3 | Acylation | 4,6-dihydroxy-2-(methylthio)pyrimidine | Diethyl Oxalate | 4,6-dihydroxy-2-(methylthio)pyrimidine-5-carboxylic acid ethyl ester | 60-70 |
| 4 | Chlorination | 4,6-dihydroxy-2-(methylthio)pyrimidine-5-carboxylic acid ethyl ester | POCl₃, N,N-Dimethylaniline | This compound ethyl ester | 75-85 |
| 5 | Hydrolysis | This compound ethyl ester | NaOH | This compound | 80-90 |
Table 2: Physical and Spectral Data of 4,6-dichloro-2-(methylthio)pyrimidine-5-carbonyl chloride
A key intermediate that can be hydrolyzed to the final carboxylic acid.
| Property | Value |
| Molecular Formula | C₆H₃Cl₃N₂OS |
| Molecular Weight | 257.51 g/mol |
| Appearance | Solid |
| Purity | >95% |
| InChI Key | MHZGWIOWCZZQNF-UHFFFAOYSA-N |
Data obtained from a commercial supplier.[8]
Disclaimer: These protocols are intended for use by trained professionals in a laboratory setting. Appropriate safety precautions, including the use of personal protective equipment and working in a well-ventilated fume hood, are essential. The reaction conditions and yields provided are typical and may require optimization for specific scale-up requirements.
References
- 1. Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Reactions of Acid Chlorides (ROCl) with Nucleophiles - Chemistry Steps [chemistrysteps.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. CN102952084A - A kind of synthetic method of 4,6-dichloro-2-methylthio-5-nitropyrimidine - Google Patents [patents.google.com]
- 8. commerce.bio-rad.com [commerce.bio-rad.com]
Troubleshooting & Optimization
Technical Support Center: 4,6-dichloro-2-(methylthio)pyrimidine-5-carboxylic acid Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4,6-dichloro-2-(methylthio)pyrimidine-5-carboxylic acid. The information is presented in a question-and-answer format to directly address common issues encountered during synthesis and subsequent reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products observed during the synthesis of this compound via lithiation of 4,6-dichloro-2-(methylthio)pyrimidine followed by quenching with CO₂?
A1: The most common side products in this synthesis are the unreacted starting material and potential products from premature quenching or unstable intermediates.
-
Unreacted Starting Material: Incomplete lithiation is a primary cause of recovering 4,6-dichloro-2-(methylthio)pyrimidine.
-
Protonated Starting Material: If the reaction is quenched with a proton source (e.g., water) before the addition of CO₂, the starting material will be recovered.
-
Decomposition Products: Lithiated pyrimidines can be unstable at higher temperatures. Allowing the reaction to warm prematurely can lead to decomposition and a mixture of unidentifiable byproducts.[1][2]
Q2: I am performing a nucleophilic aromatic substitution (SNAr) on this compound with an amine and observing multiple products. What are the likely side products?
A2: When reacting this compound with amines, several side products can form.
-
Disubstituted Product: A common side product is the 4,6-diamino-2-(methylthio)pyrimidine-5-carboxylic acid, where the amine has displaced both chlorine atoms.[3] This is more likely with highly reactive amines or an excess of the nucleophile.
-
Hydrolysis Products: The presence of water in the reaction can lead to the hydrolysis of one or both chloro groups, resulting in 4-chloro-6-hydroxy- or 4,6-dihydroxy-2-(methylthio)pyrimidine-5-carboxylic acid.[4][5]
-
Amide Formation: The amine can react with the carboxylic acid group to form an amide. This is more prevalent at higher temperatures or with activating agents for the carboxylic acid.
-
Decarboxylation Product: Pyrimidine-5-carboxylic acids can undergo decarboxylation, especially at elevated temperatures, to yield 4,6-dichloro-2-(methylthio)pyrimidine.
Q3: Can the methylthio group (-SCH₃) interfere with or participate in side reactions?
A3: Yes, the methylthio group can be susceptible to oxidation. Depending on the reaction conditions, particularly if oxidizing agents are present, the methylthio group can be oxidized to a methylsulfinyl (-SOCH₃) or methylsulfonyl (-SO₂CH₃) group.[6][7] This may be a desired transformation in some synthetic routes but an unwanted side reaction in others.
Troubleshooting Guides
Issue 1: Low Yield of this compound from Lithiation
Problem: The synthesis of the target compound by lithiation of 4,6-dichloro-2-(methylthio)pyrimidine and quenching with CO₂ results in a low yield, with a significant amount of starting material recovered.
Possible Causes & Solutions:
| Cause | Troubleshooting Steps |
| Incomplete Lithiation | - Temperature Control: Ensure the reaction is maintained at a very low temperature (typically -78 °C) during the addition of the organolithium reagent and for the duration of the lithiation. Premature warming can lead to decomposition of the lithiated intermediate.[1] - Reagent Quality: Use a freshly titrated and active organolithium reagent (e.g., LDA, n-BuLi). - Solvent Purity: Ensure the solvent (e.g., THF) is anhydrous, as water will quench the organolithium reagent. |
| Inefficient Quenching | - CO₂ Source: Use a source of very dry CO₂ gas or freshly crushed dry ice. - Addition Method: Add the CO₂ slowly to the cold reaction mixture to control the exotherm. |
| Workup Issues | - Acidification: During the acidic workup, maintain a low temperature to minimize potential hydrolysis of the chloro groups. |
Issue 2: Formation of Disubstituted Byproduct in Nucleophilic Aromatic Substitution (SNAr)
Problem: When attempting a monosubstitution reaction on this compound with a nucleophile (e.g., an amine), a significant amount of the disubstituted product is formed.
Possible Causes & Solutions:
| Cause | Troubleshooting Steps |
| Excess Nucleophile | - Stoichiometry: Use a stoichiometric amount or a slight excess (e.g., 1.0-1.2 equivalents) of the nucleophile. A large excess will drive the reaction towards disubstitution. |
| High Reactivity | - Temperature: Run the reaction at a lower temperature to control the reactivity. - Slower Addition: Add the nucleophile slowly to the reaction mixture to maintain a low instantaneous concentration. |
| Reaction Time | - Monitoring: Monitor the reaction progress closely using techniques like TLC or LC-MS and stop the reaction once the desired monosubstituted product is maximized. |
Experimental Protocols
Synthesis of this compound
This protocol is based on the lithiation of 4,6-dichloro-2-(methylthio)pyrimidine.
-
Preparation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), dissolve 4,6-dichloro-2-(methylthio)pyrimidine in anhydrous tetrahydrofuran (THF).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add a solution of lithium diisopropylamide (LDA) in THF to the cooled solution. Stir the mixture at -78 °C for 1-2 hours.
-
Carboxylation: Quench the reaction by slowly bubbling dry carbon dioxide gas through the solution or by adding freshly crushed dry ice in small portions.
-
Warm-up and Quench: Allow the reaction mixture to slowly warm to room temperature. Quench with water.
-
Workup: Acidify the aqueous mixture with dilute HCl to a pH of approximately 2-3.
-
Extraction: Extract the product with an organic solvent such as ethyl acetate.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
Visualizations
DOT Script for Synthesis and Side Products
References
- 1. Directed Lithiation of Protected 4-Chloropyrrolopyrimidine: Addition to Aldehydes and Ketones Aided by Bis(2-dimethylaminoethyl)ether - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Directed Lithiation of Protected 4-Chloropyrrolopyrimidine: Addition to Aldehydes and Ketones Aided by Bis(2-dimethylaminoethyl)ether - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US5525724A - Process for the preparation of chloropyrimidines - Google Patents [patents.google.com]
- 5. ir.library.oregonstate.edu [ir.library.oregonstate.edu]
- 6. Electrochemical oxidation of 2-pyrimidinethiols and theoretical study of their dimers, disulfides, sulfenyl radicals, and tautomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. New Insights in the Removal of the Hydantoins, Oxidation Product of Pyrimidines, via the Base Excision and Nucleotide Incision Repair Pathways | PLOS One [journals.plos.org]
Technical Support Center: Purification of 4,6-dichloro-2-(methylthio)pyrimidine-5-carboxylic Acid Derivatives
This technical support center provides guidance for researchers, scientists, and drug development professionals on the purification of 4,6-dichloro-2-(methylthio)pyrimidine-5-carboxylic acid and its derivatives. Below you will find troubleshooting guides and frequently asked questions to address common challenges encountered during the purification of this important class of compounds.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification process in a question-and-answer format.
Recrystallization Issues
Question: My this compound derivative is not dissolving in the chosen recrystallization solvent, even at elevated temperatures. What should I do?
Answer: This indicates poor solubility. You can try a solvent mixture. For instance, if your compound is poorly soluble in a non-polar solvent but soluble in a more polar one, you can dissolve your compound in a minimum amount of the hot polar solvent and then slowly add the hot non-polar solvent until turbidity is observed. Then, allow the solution to cool slowly. Screening a wider range of solvents with varying polarities is also recommended.
Question: My compound precipitates out of the solution too quickly as an amorphous solid or oil instead of forming crystals. How can I resolve this?
Answer: Rapid precipitation is often due to supersaturation or a large temperature gradient. To promote crystal growth, ensure the cooling process is slow. You can achieve this by allowing the flask to cool to room temperature on the benchtop, followed by gradual cooling in an ice bath. If the problem persists, try using a more viscous solvent system or a solvent in which your compound has slightly higher solubility at room temperature. Seeding the solution with a small crystal of the pure compound can also induce proper crystallization.
Question: After recrystallization, I still observe significant impurities in my product according to TLC or NMR analysis. What are the next steps?
Answer: If a single recrystallization step is insufficient, a second recrystallization using a different solvent system may be effective. Alternatively, the impurities might have similar solubility profiles to your desired compound. In such cases, column chromatography is a more suitable purification technique. For acidic or basic compounds, purification via salt formation can be an effective strategy. This involves dissolving the crude product in a suitable solvent, adding an acid or base to form the salt, which may precipitate, and then neutralizing the purified salt to recover the pure compound.
Column Chromatography Issues
Question: I am having trouble separating my this compound derivative from a closely related impurity using column chromatography. What can I do to improve the separation?
Answer: To improve the separation of closely eluting spots on TLC, which translates to better separation on a column, you can try the following:
-
Solvent System Optimization: Experiment with different solvent systems of varying polarity. A common approach is to use a mixture of a non-polar solvent (e.g., hexane, heptane) and a more polar solvent (e.g., ethyl acetate, dichloromethane). Fine-tuning the ratio of these solvents can significantly impact separation.
-
Gradient Elution: Instead of using a constant solvent composition (isocratic elution), a gradual increase in the polarity of the mobile phase (gradient elution) can help to separate compounds with close Rf values.
-
Alternative Stationary Phases: If silica gel does not provide adequate separation, consider using other stationary phases like alumina or reverse-phase silica (C18).
Question: My compound appears to be degrading on the silica gel column. What can I do?
Answer: Some compounds are sensitive to the acidic nature of silica gel. To mitigate degradation, you can:
-
Neutralize the Silica Gel: Deactivate the silica gel by treating it with a base, such as triethylamine, before packing the column. This is done by adding a small percentage of the base to the slurry solvent.
-
Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like neutral alumina.
-
Work Quickly: Minimize the time your compound spends on the column by running the chromatography as efficiently as possible.
Frequently Asked Questions (FAQs)
What are the most common purification techniques for this compound and its derivatives?
The most commonly employed purification techniques for this class of compounds are recrystallization and column chromatography over silica gel. The choice of method depends on the nature and quantity of the impurities. For acidic derivatives, purification via salt formation is also a viable option.
What are some common solvents used for the recrystallization of these compounds?
Common recrystallization solvents for pyrimidine derivatives include alcohols (methanol, ethanol), ketones (acetone), and ethers (tetrahydrofuran). Solvent mixtures, such as ethyl acetate/hexane, are also frequently used to achieve optimal solubility and crystal formation.[1] For acidic or basic derivatives, adjusting the pH of an aqueous solution can also be used for purification.
What are potential impurities I should be aware of?
Impurities can arise from starting materials, side reactions, or degradation. Common impurities in the synthesis of related dichloropyrimidine compounds can include:
-
Unreacted starting materials.
-
Mono-chlorinated or hydrolyzed byproducts.
-
Byproducts from the chlorination step, such as phosphorus-containing residues if phosphorus oxychloride is used.[2]
-
Side-products from competing reactions, especially if there are other reactive functional groups present.
How can I monitor the purity of my compound during purification?
Thin-layer chromatography (TLC) is a quick and effective way to monitor the progress of a column chromatography separation and to assess the purity of fractions. High-performance liquid chromatography (HPLC) can provide more quantitative information on purity.[3] Nuclear magnetic resonance (NMR) spectroscopy is essential for confirming the structure and assessing the purity of the final product.
Data Presentation
Table 1: Reported Yields and Purity of Purified Pyrimidine Derivatives (Related Compounds)
| Compound | Purification Method | Reported Yield | Reported Purity |
| 4,6-dichloro-2-methylthio-5-nitro-pyrimidine | Extraction with ethyl acetate, drying, and purification | 70% | 96% |
| 4,6-dichloro-2-methylthio-5-nitro-pyrimidine | Extraction with ethyl acetate, drying, and purification | 80% | 95% |
| 4,6-dichloro-2-(propylthio)pyrimidin-5-amine | Not specified | 83.3% | 98.2% (HPLC) |
| 4,6-dichloro-5-amino-2-(propylsulfanyl)pyrimidine | Crystallization from petroleum ether | 49.4% (overall) | 99% |
Note: The data presented is for structurally related compounds and should be used as a general guide.
Experimental Protocols
General Protocol for Recrystallization
-
Solvent Selection: In a small test tube, test the solubility of a small amount of your crude product in various solvents at room temperature and upon heating. A good recrystallization solvent will dissolve the compound when hot but not when cold.
-
Dissolution: Place the crude compound in an Erle nmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture to boiling with stirring until the compound completely dissolves. Add more solvent in small portions if necessary.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration through a fluted filter paper to remove them. This step should be done quickly to prevent premature crystallization.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should be observed. For better yields, the flask can then be placed in an ice bath.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven.
General Protocol for Column Chromatography
-
Solvent System Selection: Use thin-layer chromatography (TLC) to determine an appropriate solvent system. The ideal solvent system will give your desired compound an Rf value of approximately 0.3-0.4 and show good separation from impurities.
-
Column Packing: Prepare a slurry of silica gel in the chosen mobile phase and pour it into a chromatography column. Allow the silica gel to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a volatile solvent. Carefully load the sample onto the top of the silica gel bed.
-
Elution: Add the mobile phase to the top of the column and begin collecting fractions. The flow rate should be controlled to allow for proper separation.
-
Fraction Analysis: Monitor the composition of the collected fractions using TLC.
-
Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator.
Visualizations
Caption: General workflow for the purification of this compound derivatives.
Caption: Troubleshooting guide for common recrystallization problems.
References
Technical Support Center: Optimizing SNAr Reactions of Dichloropyrimidines
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with Nucleophilic Aromatic Substitution (SNAr) reactions of dichloropyrimidines.
Troubleshooting Guide
This section addresses common issues encountered during the SNAr reaction with dichloropyrimidines, offering potential causes and solutions.
Issue 1: Low or No Reaction Conversion
| Potential Cause | Suggested Solution |
| Insufficiently activated substrate | The pyrimidine ring may not be electron-deficient enough. Consider using a substrate with an electron-withdrawing group at the C5 position.[1][2] |
| Poor nucleophile | Weakly nucleophilic amines may require catalysis. The use of sodium sulfinate and tetrabutylammonium bromide has been reported to be effective.[3] |
| Inappropriate solvent | The choice of solvent can be critical. Alcohols are known to favor the SNAr reaction.[4] For less reactive systems, consider polar aprotic solvents like DMF or DMSO at elevated temperatures.[2] |
| Incorrect base | The base may not be strong enough to deprotonate the nucleophile or facilitate the reaction. For amine nucleophiles, tertiary amines like triethylamine (TEA) or DIPEA are common.[4][5] For more challenging reactions, stronger bases like LiHMDS may be necessary.[6] |
| Low reaction temperature | Many SNAr reactions require heating. Refluxing in ethanol is a common condition.[4] For specific substrates and nucleophiles, temperatures can range from ambient to 90°C or higher.[2] |
Issue 2: Poor Regioselectivity (Mixture of C2 and C4 Isomers)
| Potential Cause | Suggested Solution |
| Substituent effects | The electronic nature of substituents on the pyrimidine ring dictates regioselectivity. Electron-withdrawing groups at C5 generally favor C4 substitution, while electron-donating groups (e.g., OMe, NHMe) at C6 can promote C2 substitution.[7][8] |
| Nature of the nucleophile | Tertiary amine nucleophiles have been shown to exhibit excellent C2 selectivity with 5-substituted-2,4-dichloropyrimidines.[1][2] In contrast, many other nucleophiles preferentially attack the C4 position.[5][9][10] |
| Reaction conditions | The choice of solvent and base can influence the isomeric ratio. For instance, using nBuOH/DIPEA has been reported to yield a single product with substitution at the C4 position.[5] |
| Steric hindrance | A bulky substituent at the C5 position can sterically hinder attack at the C4 position, potentially favoring C2 substitution.[7] |
Issue 3: Formation of Unexpected Byproducts (e.g., Solvolysis)
| Potential Cause | Suggested Solution |
| Reaction with solvent | When using alcohol as a solvent, especially in the presence of a base like NaOH, alkoxide ions can form and compete with the intended nucleophile, leading to alkoxylation of the pyrimidine ring.[4][11] |
| High alkalinity | Increasing the basicity of the reaction medium can promote side reactions like solvolysis.[4][11] |
| Mitigation Strategy | If solvolysis is an issue, consider switching to a non-nucleophilic solvent (e.g., CH2Cl2, 1,2-dichloroethane) or using a non-hydroxide base (e.g., triethylamine).[2] |
Frequently Asked Questions (FAQs)
Q1: Which position on a 2,4-dichloropyrimidine is generally more reactive in an SNAr reaction?
A1: The C4 position is generally more reactive and susceptible to nucleophilic attack than the C2 position.[5][9][10] This is attributed to the greater electron deficiency at C4.
Q2: How can I achieve selective substitution at the C2 position?
A2: Several strategies can be employed to favor C2 substitution:
-
Use a tertiary amine nucleophile: This has been shown to provide excellent C2 selectivity, particularly with an electron-withdrawing group at C5.[1][2]
-
Introduce an electron-donating group at C6: Substituents like methoxy (OMe) or methylamino (NHMe) at the C6 position can reverse the typical selectivity and favor C2 attack.[7][8]
-
Employ specific catalysts: Palladium precatalysts with bulky N-heterocyclic carbene ligands have been used for C2-selective cross-coupling with thiols.[9]
Q3: What are the typical reaction conditions for an SNAr amination of a dichloropyrimidine?
A3: A common starting point is to react the dichloropyrimidine with an amine (1-2 equivalents) and a base like triethylamine (1-2 equivalents) in a solvent such as ethanol under reflux for several hours.[4] However, conditions should be optimized based on the specific substrates.
Q4: Can I perform a sequential SNAr reaction to substitute both chlorine atoms?
A4: Yes, sequential SNAr reactions are a common strategy to produce disubstituted pyrimidines.[3] Typically, the first, more reactive chlorine at C4 is substituted under milder conditions. Then, a second nucleophile can be introduced, often requiring more forcing conditions (e.g., higher temperature) to displace the chlorine at C2.[12]
Q5: My reaction is not working even at high temperatures. What can I do?
A5: If high temperatures are ineffective, consider the electronic properties of your dichloropyrimidine. If it lacks a strong electron-withdrawing group, the ring may not be sufficiently activated for the SNAr reaction to proceed. In such cases, alternative strategies like palladium-catalyzed cross-coupling might be more suitable.[6][9]
Experimental Protocols
Protocol 1: General Procedure for SNAr Amination at C4
This protocol is a general starting point for the reaction of an amine at the C4 position of a 2,4-dichloropyrimidine derivative.
-
Dissolve the 2,4-dichloropyrimidine (1.0 mmol) in ethanol (5.0 mL) in a round-bottom flask equipped with a reflux condenser.
-
Add the desired amine (1.0 mmol) to the solution.
-
Add triethylamine (1.0 mmol) to the reaction mixture.
-
Heat the mixture to reflux and monitor the reaction progress by TLC. A typical reaction time is 3 hours.[4]
-
Upon completion, cool the reaction to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel to obtain the desired 4-amino-2-chloropyrimidine product.
Protocol 2: C2-Selective SNAr with a Tertiary Amine
This protocol is adapted for achieving C2 selectivity on a 5-nitro-substituted dichloropyrimidine.
-
Dissolve 2,4-dichloro-5-nitropyrimidine (10.0 mmol) in dichloromethane (40 mL).[2]
-
At room temperature, add the tertiary amine (e.g., triethylamine, 20.0 mmol) dropwise. The reaction may be slightly exothermic.[2]
-
Stir the reaction for 1 hour at room temperature.[2]
-
Filter the reaction mixture through a pad of silica gel.
-
Concentrate the filtrate under reduced pressure.
-
Purify the resulting residue by silica chromatography using an appropriate solvent system (e.g., EtOAc/hexanes) to yield the 2-amino-4-chloro-5-nitropyrimidine product.[2] For less reactive tertiary amines, the reaction can be conducted in 1,2-dichloroethane at 90°C.[2]
Data Summary Tables
Table 1: Regioselectivity of SNAr on 2,4-Dichloropyrimidines with Different Nucleophiles
| Dichloropyrimidine Substrate | Nucleophile | Conditions | Major Product | Reference |
| 2,4-dichloro-5-nitropyrimidine | Diethylamine | iPrNEt, 40°C, 3 h, CHCl3 | C4-substitution | [2] |
| 2,4-dichloro-5-nitropyrimidine | Triethylamine | CH2Cl2, rt, 1 h | C2-substitution | [2] |
| 2,4-dichloro-6-methoxypyrimidine | Amine | Not specified | C2-substitution | [7][8] |
| 2,4-dichloropyrimidine | Thiolate | Not specified | C4-substitution | [12] |
| 2-amino-4,6-dichloropyrimidine | Various amines | EtOH, TEA, reflux, 3 h | C4/C6-substitution | [4] |
Table 2: Conditions for SNAr Reactions on Dichloropyrimidines
| Substrate | Nucleophile | Solvent | Base | Temperature | Time | Yield | Reference |
| 2-amino-4,6-dichloropyrimidine-5-carbaldehyde | Indoline | EtOH | TEA | Reflux | 3 h | 60% (solvolysis product) | [4] |
| 2,4-dichloro-5-nitropyrimidine | Triethylamine | CH2Cl2 | - | rt | 1 h | 91% | [2] |
| 2,4-dichloro-5-nitropyrimidine | Diethylamine | CHCl3 | iPrNEt | 40°C | 3 h | Not specified | [2] |
| 6-aryl-2,4-dichloropyrimidine | Aliphatic secondary amines | Not specified | LiHMDS | Not specified | Not specified | Good to excellent | [6] |
| 6-aryl-2,4-dichloropyrimidine | Aromatic amines | Not specified | None (Pd-catalyzed) | Not specified | Not specified | Good to excellent | [6] |
Visual Guides
Caption: Troubleshooting workflow for common SNAr reaction issues.
Caption: Logic diagram for achieving desired C4 or C2 regioselectivity.
References
- 1. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Page loading... [guidechem.com]
- 6. researchgate.net [researchgate.net]
- 7. wuxibiology.com [wuxibiology.com]
- 8. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 9. C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines - American Chemical Society [acs.digitellinc.com]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. researchgate.net [researchgate.net]
- 12. m.youtube.com [m.youtube.com]
Technical Support Center: Regioselectivity in Dichloropyrimidine Reactions
Welcome to the technical support center for regioselectivity issues in dichloropyrimidine reactions. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common challenges encountered during the functionalization of dichloropyrimidines.
Frequently Asked Questions (FAQs)
Q1: What is the typical regioselectivity observed in nucleophilic aromatic substitution (SNAr) reactions of 2,4-dichloropyrimidines?
Generally, the chlorine atom at the C4 position of 2,4-dichloropyrimidine is more reactive towards nucleophilic substitution than the chlorine at the C2 position.[1][2][3] This preference is attributed to the greater electron deficiency (higher LUMO coefficient) at the C4 position, making it more susceptible to nucleophilic attack.[1][4] However, this selectivity is not absolute and can be influenced by various factors, often leading to a mixture of C2 and C4 substituted products.[1][2][5]
Q2: What are the key factors that influence the C4 vs. C2 selectivity in 2,4-dichloropyrimidine reactions?
Several factors can significantly impact the regioselectivity of these reactions:
-
Substituents on the Pyrimidine Ring:
-
Electron-Donating Groups (EDGs) at the C6 position (e.g., -OMe, -NHMe) can reverse the typical selectivity, favoring substitution at the C2 position.[5][6]
-
Electron-Withdrawing Groups (EWGs) at the C5 position (e.g., -CN, -NO2, -CF3) tend to enhance the inherent preference for C4 substitution with most nucleophiles.[1][7][8]
-
Sterically bulky substituents at the C5 position can also influence the C4/C2 selectivity.[5]
-
-
Nature of the Nucleophile:
-
While many nucleophiles preferentially attack the C4 position, certain nucleophiles, such as tertiary amines , can exhibit high selectivity for the C2 position, especially when a C5 EWG is present.[7][8]
-
Neutral nitrogen nucleophiles often yield mixtures of C4 and C2 isomers, with ratios reported to range from 1:1 to 4:1.[3]
-
Anionic nucleophiles like alkoxides and formamide anions can show high C2 selectivity with specific substrates like 2-MeSO2-4-chloropyrimidine, due to stabilizing hydrogen bonding interactions.[9][10]
-
-
Reaction Conditions: Temperature, solvent, and the base used are crucial in determining the reaction's outcome.[1][2]
-
Catalysis: The use of palladium catalysts, particularly in amination and cross-coupling reactions, can strongly influence regioselectivity. While many palladium-catalyzed reactions favor C4, specific ligand and precatalyst choices can achieve C2 selectivity.[1][3][11][12]
Q3: How does regioselectivity in 4,6-dichloropyrimidine reactions compare to 2,4-dichloropyrimidines?
In 4,6-dichloropyrimidines, the two chlorine atoms are in equivalent positions (C4 and C6). Therefore, monosubstitution will lead to a single product. The introduction of the first substituent will then influence the reactivity of the remaining chlorine atom for a second substitution reaction.[13][14] If the first substituent is an electron-donating group, it will deactivate the remaining chlorine for further nucleophilic substitution.[14]
Q4: I am observing a mixture of C2 and C4 isomers that are difficult to separate. What can I do?
This is a common challenge.[2][3] Here are some strategies to improve selectivity:
-
Optimize Reaction Conditions: Systematically screen different solvents, bases, and temperatures. For instance, to favor C4 substitution in aminations, conditions like n-butanol with DIPEA have been reported to be effective.[2]
-
Employ Catalysis: For amination reactions, a palladium-catalyzed approach can strongly favor the formation of the C4-substituted product.[1][3] Conversely, specific palladium precatalysts with bulky N-heterocyclic carbene ligands have been developed for C2-selective C-S coupling.[11][12]
-
Modify the Nucleophile: If possible, altering the nucleophile might improve selectivity. For example, using a tertiary amine instead of a primary/secondary amine can switch selectivity to C2 in some substrates.[7][8]
-
Change the Synthetic Strategy: Consider a functional group interconversion. For example, one chloro group could be converted to a thioether to alter the relative reactivity of the positions for subsequent reactions.[1]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low or No Conversion | 1. Insufficiently reactive nucleophile. 2. Reaction temperature is too low. 3. Inappropriate solvent or base. 4. Deactivated dichloropyrimidine substrate (e.g., by an electron-donating group). | 1. Use a stronger nucleophile or an activating agent. 2. Gradually increase the reaction temperature, monitoring for side product formation. 3. Screen a panel of solvents and bases. 4. Consider if a different synthetic route or a catalyzed reaction is necessary.[1] |
| Poor C4-Selectivity / Mixture of Isomers | 1. Reaction conditions favor C2-substitution. 2. The nucleophile has an inherent preference for the C2 position. 3. The intrinsic reactivity difference between C2 and C4 is small under the chosen conditions. | 1. For aminations, consider a Pd-catalyzed approach to favor C4.[1][3] 2. Screen different solvents and bases (e.g., n-butanol/DIPEA for C4).[2] 3. If C2 is desired, explore C6-EDG substrates or specific nucleophiles like tertiary amines.[5][7] 4. For C-S coupling, use Pd precatalysts with bulky NHC ligands for C2 selectivity.[11] |
| Unexpected C2-Selectivity | 1. The substrate has a strong electron-donating group at the C6 position. 2. The nucleophile is a tertiary amine and the substrate has a C5-EWG. 3. The substrate and nucleophile are capable of specific stabilizing interactions (e.g., H-bonding). | 1. This is expected behavior. Quantum mechanics (QM) analyses show that C6-EDGs alter the LUMO distribution to favor C2 attack.[5][6] 2. This is a known method to achieve C2 selectivity.[7][8] 3. This has been observed with substrates like 2-MeSO2-4-chloropyrimidine and anionic nucleophiles.[9][10] |
| Difficulty with Second Substitution | 1. The first substituent is a strong electron-donating group (e.g., an amino group), deactivating the ring towards further SNAr. | 1. Switch to a palladium-catalyzed cross-coupling reaction for the second substitution, as this is often more effective on electron-rich systems.[14] |
Quantitative Data on Regioselectivity
Table 1: Regioselectivity of Amination of 6-Aryl-2,4-dichloropyrimidines
| Entry | C6-Aryl Group | Amine | Reaction Conditions | C4:C2 Ratio | Reference |
| 1 | 4-Fluorophenyl | Morpholine | Conditions A | 75:25 | [3] |
| 2 | 4-Fluorophenyl | Morpholine | Conditions B | 98:2 | [3] |
| 3 | 4-Fluorophenyl | Aniline | Conditions A | 70:30 | [3] |
| 4 | 4-Fluorophenyl | Aniline | No Catalyst, -60 °C | 91:9 | [3] |
| 5 | Phenyl | N-Methylpiperazine | Conditions B | >98:2 | [3] |
| 6 | 4-Methoxyphenyl | N-Methylpiperazine | Conditions B | 94:6 | [3] |
| Conditions A: K₂CO₃, DMAc, rt, 1 h or n-BuOH, i-Pr₂NEt, 125 °C, 24 h. | |||||
| Conditions B: Pd(OAc)₂/dppb (1–2 mol %), LiHMDS, THF, -20 °C to 0 °C, 1 h. |
Table 2: Regioselectivity of Reactions with 2,4,5-Trichloropyrimidine
| Reaction Type | Reactivity Order of Chlorine Atoms | Reference |
| SNAr | 4-Cl > 2-Cl >> 5-Cl | [2][15] |
| Suzuki Coupling | 4-Cl > 2-Cl >> 5-Cl | [2][15] |
| Stille Coupling | 4-Cl > 2-Cl >> 5-Cl | [2] |
| Sonogashira Coupling | 4-Cl ≈ 2-Cl >> 5-Cl | [2][15] |
Experimental Protocols
Protocol 1: General Procedure for Highly C4-Selective Amination (Pd-catalyzed)
This protocol is adapted from a procedure for the amination of 6-aryl-2,4-dichloropyrimidines.[3]
-
Catalyst Preparation: In a dry flask under an inert atmosphere (Argon or Nitrogen), add Pd(OAc)₂ (1-2 mol %) and a suitable phosphine ligand (e.g., dppb).
-
Reaction Setup: In a separate dry flask, dissolve the 6-aryl-2,4-dichloropyrimidine substrate in anhydrous THF.
-
Amine Addition: Add the secondary amine (1.0 eq) to the substrate solution.
-
Cooling: Cool the reaction mixture to the desired temperature (e.g., -20 °C or 0 °C).
-
Base Addition: Slowly add a strong, non-nucleophilic base such as LiHMDS (1.0 M in THF, 1.1 eq).
-
Catalyst Introduction: Add the pre-mixed catalyst to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at the specified temperature for 1 hour, or until completion as monitored by TLC or LC-MS.
-
Workup: Quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired C4-aminated product.
Protocol 2: General Procedure for C4-Selective SNAr Reaction
This protocol is based on conditions reported to favor C4 substitution.[2]
-
Reaction Setup: In a flask, dissolve the 2,4-dichloropyrimidine substrate in n-butanol (nBuOH).
-
Reagent Addition: Add the nucleophile (e.g., a primary or secondary amine, 1.0-1.2 eq) followed by N,N-Diisopropylethylamine (DIPEA, 2.0-3.0 eq).
-
Heating: Heat the reaction mixture to a temperature between 80-125 °C.
-
Reaction Monitoring: Monitor the reaction progress using TLC or LC-MS until the starting material is consumed.
-
Workup: Allow the reaction to cool to room temperature. Remove the solvent under reduced pressure.
-
Purification: Dissolve the residue in an appropriate organic solvent (e.g., dichloromethane or ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by crystallization or flash column chromatography.
Visual Guides
References
- 1. benchchem.com [benchchem.com]
- 2. Page loading... [wap.guidechem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. wuxibiology.com [wuxibiology.com]
- 6. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Dichotomy in Regioselectivity of SNAr Reactions with 2-MeSO2-4-Chloropyrimidine - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 10. Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 11. C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines - American Chemical Society [acs.digitellinc.com]
- 12. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. nbinno.com [nbinno.com]
- 14. Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Page loading... [wap.guidechem.com]
troubleshooting failed reactions with 4,6-dichloro-2-(methylthio)pyrimidine-5-carboxylic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4,6-dichloro-2-(methylthio)pyrimidine-5-carboxylic acid. The following information is designed to help you navigate and resolve common issues encountered during chemical reactions with this versatile building block.
Troubleshooting Guides
This section offers solutions to specific problems you might encounter during your experiments.
Problem 1: Low or No Yield in Amide Coupling Reactions
Amide coupling reactions with this compound can be challenging due to the electron-deficient nature of the pyrimidine ring, which can affect the reactivity of the carboxylic acid.
Troubleshooting Workflow for Amide Coupling
Caption: Troubleshooting workflow for amide coupling reactions.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Poor activation of the carboxylic acid | Use a more potent coupling reagent. For electron-deficient carboxylic acids, stronger activating agents like HATU, HBTU, or COMU are often more effective than standard carbodiimides like EDC. |
| Low nucleophilicity of the amine | If using an electron-poor or sterically hindered amine, increase the reaction temperature (e.g., from room temperature to 40-60 °C). Ensure the use of a non-nucleophilic base like DIPEA or 2,4,6-collidine to avoid competition with the desired amine. |
| Suboptimal reaction solvent | Ensure all reactants are fully dissolved. Polar aprotic solvents like DMF or NMP are generally good choices. For reactions with solubility issues, consider using a co-solvent system. |
| Side reactions | The chloro-substituents on the pyrimidine ring are susceptible to nucleophilic attack, especially at elevated temperatures or with strongly basic nucleophiles. Monitor the reaction for the formation of byproducts resulting from substitution of the chlorine atoms. If this is observed, attempt the reaction at a lower temperature or for a shorter duration. |
| Hydrolysis of starting material or activated intermediate | Ensure anhydrous reaction conditions. Use dry solvents and reagents, and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
Experimental Protocol: Amide Coupling using HATU
-
To a solution of this compound (1.0 eq) in anhydrous DMF (0.1 M) under an inert atmosphere, add HATU (1.2 eq) and DIPEA (3.0 eq).
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add the amine (1.1 eq) to the reaction mixture.
-
Stir at room temperature for 4-16 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Problem 2: Failed or Low-Yielding Suzuki Coupling Reactions
Suzuki coupling at the 4- or 6-position of the pyrimidine ring can be inefficient due to catalyst poisoning by the sulfur atom or competing side reactions.
Troubleshooting Workflow for Suzuki Coupling
Caption: Troubleshooting workflow for Suzuki coupling reactions.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Catalyst deactivation/poisoning | The methylthio group can coordinate to the palladium center, inhibiting catalysis. Use a higher catalyst loading (e.g., 5-10 mol%) or switch to a more robust catalyst system. Palladium catalysts with electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands (e.g., IPr) can be effective.[1] |
| Inefficient transmetalation | Ensure the chosen base is appropriate for the boronic acid being used. Stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective than Na₂CO₃.[2] The choice of solvent is also critical; ethereal solvents like 1,4-dioxane or THF, often with a small amount of water, are commonly used.[2] |
| Decomposition of the boronic acid | Boronic acids can undergo protodeborylation, especially at high temperatures. Use fresh, high-purity boronic acid. Consider using a boronic ester (e.g., a pinacol ester) which can be more stable. |
| Hydrolysis of the chloro-substituent | Under strongly basic aqueous conditions, the chloro groups can be hydrolyzed to hydroxyl groups. Minimize the amount of water in the reaction or use anhydrous conditions if possible. |
| Homocoupling of the boronic acid | This can occur if the oxidative addition step is slow. Ensure the reaction is properly degassed to remove oxygen, which can promote homocoupling. |
Experimental Protocol: Suzuki Coupling
-
In a reaction vessel, combine this compound (1.0 eq), the arylboronic acid (1.5 eq), and K₃PO₄ (3.0 eq).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.
-
Add degassed 1,4-dioxane and water (e.g., 4:1 v/v).
-
Heat the reaction mixture to 80-100 °C and stir for 6-24 hours, monitoring by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with water and extract with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the product by column chromatography or recrystallization.
Frequently Asked Questions (FAQs)
Q1: At which position (C4 or C6) does nucleophilic substitution preferentially occur?
For unsymmetrical nucleophiles, substitution on 4,6-dichloropyrimidines can often lead to a mixture of products. The electronic environment around C4 and C6 is very similar. The outcome can be influenced by the steric bulk of the nucleophile and the reaction conditions. It is advisable to start with the assumption that a mixture may be formed and to optimize for selectivity if required.
Q2: Can the carboxylic acid group interfere with my reaction?
Yes. The acidic proton of the carboxylic acid will react with basic reagents. In reactions like Suzuki coupling, this can be overcome by using a sufficient excess of the base. For other transformations, it may be necessary to protect the carboxylic acid, for example, as a methyl or ethyl ester, to prevent unwanted side reactions.
Q3: My compound appears to be decomposing during workup. What could be the cause?
Dichloropyrimidines can be susceptible to hydrolysis under strongly acidic or basic aqueous conditions, which may occur during workup. It is recommended to perform extractions and washes with neutral or mildly acidic/basic solutions and to avoid prolonged exposure to harsh pH conditions.
Q4: I am observing an unexpected product where one of the chlorine atoms has been replaced by a methoxy or ethoxy group. Why is this happening?
This is likely due to solvolysis, where the alcohol solvent (e.g., methanol or ethanol) acts as a nucleophile. This is more common when the reaction is run at elevated temperatures or for extended periods in the presence of a base. If this is a persistent issue, consider switching to a non-nucleophilic solvent like dioxane, THF, or DMF.[3]
Q5: What is the general solubility profile of this compound?
While specific solubility data is not widely published, based on its structure, it is expected to have good solubility in polar aprotic solvents such as DMF, DMSO, and THF. Its solubility is likely to be lower in less polar solvents like dichloromethane and ethyl acetate, and poor in nonpolar solvents like hexanes. The solubility of pyrimidine derivatives generally increases with temperature.[4]
Q6: Is there a risk of decarboxylation at high temperatures?
While pyrimidine-5-carboxylic acids can undergo decarboxylation, this typically requires very high temperatures or specific catalytic conditions and is generally not a major concern under the conditions used for most common synthetic transformations like amide coupling or Suzuki reactions.
Signaling Pathway and Reactivity Overview
The reactivity of this compound is primarily dictated by the electron-deficient nature of the pyrimidine ring and the presence of multiple functional groups.
Caption: Key reaction pathways for the title compound.
References
- 1. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Solubility of pyrimidine derivatives in different organic solvents at different temperatures - World Scientific News [worldscientificnews.com]
Technical Support Center: Managing Byproduct Formation in Pyrimidine Synthesis
Welcome to the Technical Support Center for pyrimidine synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding the management of byproduct formation in common pyrimidine synthesis protocols, specifically the Biginelli and Pinner reactions.
Troubleshooting Guides & FAQs
This section provides answers to frequently asked questions and detailed guides to address specific issues encountered during pyrimidine synthesis.
The Biginelli Reaction
The Biginelli reaction is a one-pot, three-component reaction between an aldehyde, a β-ketoester, and urea (or thiourea) to produce 3,4-dihydropyrimidin-2(1H)-ones (DHPMs). While versatile, it can be prone to side reactions.
Q1: My Biginelli reaction is yielding a significant amount of a yellow, highly fluorescent byproduct instead of the expected dihydropyrimidinone. What is this byproduct and how can I minimize its formation?
A1: The most common fluorescent byproduct in the Biginelli reaction is a Hantzsch-type 1,4-dihydropyridine (DHP).[1][2] This occurs when two equivalents of the β-ketoester react with the aldehyde and ammonia, the latter of which can form from the decomposition of urea at elevated temperatures.[1][2] This Hantzsch pathway competes with the desired Biginelli reaction.
To minimize the formation of the Hantzsch DHP byproduct, consider the following troubleshooting steps:
-
Reaction Temperature: Higher temperatures favor the Hantzsch pathway. Running the reaction at a lower temperature can significantly reduce the formation of the DHP byproduct.[1][2]
-
Catalyst Choice: The choice of catalyst can influence the selectivity between the Biginelli and Hantzsch pathways. Some Lewis acids may show a preference for the Biginelli reaction.[1]
-
Order of Addition: In some cases, adding the urea last to the reaction mixture can help to minimize its decomposition into ammonia.[1]
Q2: I am observing a low yield of the desired DHPM, with a large amount of unreacted starting materials. What are the likely causes and how can I improve the conversion?
A2: Low conversion in the Biginelli reaction can be attributed to several factors, including catalyst inefficiency, suboptimal reaction conditions, or issues with reactant purity.
Here are some troubleshooting steps to improve your yield:
-
Catalyst Activity: Ensure your catalyst is active. If you are using a reusable catalyst, it may need regeneration. For Brønsted acid catalysts like HCl, verify that the concentration is appropriate.[1]
-
Reaction Time and Temperature: The reaction may require a longer duration or a moderate increase in temperature to proceed to completion. It is crucial to monitor the reaction's progress using Thin Layer Chromatography (TLC).[1]
-
Solvent: The choice of solvent can impact the solubility of reactants and the reaction rate. While ethanol is commonly used, other solvents or even solvent-free conditions have been shown to improve yields for certain substrates.[1]
-
Purity of Reagents: Impurities in the starting materials can inhibit the reaction. Ensure that the aldehyde, β-ketoester, and urea are of high purity.
Q3: My crude product from the Biginelli reaction is difficult to purify, and I suspect the presence of N-acylurea byproducts. How can I confirm their presence and prevent their formation?
A3: N-acylureas can form as byproducts in the Biginelli reaction, which can complicate the purification process. These byproducts arise from a competing reaction between the β-ketoester and urea.
To address this issue, you can take the following steps:
-
Characterization: N-acylureas can be identified by their characteristic signals in ¹H and ¹³C NMR spectroscopy and by mass spectrometry.
-
Reaction Conditions: Carefully controlling the stoichiometry of the reactants and the choice of catalyst can help to suppress the formation of N-acylureas.
-
Purification: Recrystallization is often an effective method for removing N-acylurea impurities from the desired DHPM product.
The Pinner Pyrimidine Synthesis
The Pinner pyrimidine synthesis involves the condensation of a 1,3-dicarbonyl compound with an amidine. While it is a powerful method for preparing substituted pyrimidines, challenges can arise, leading to byproduct formation.
Q1: My Pinner synthesis is resulting in a low yield of the desired pyrimidine, with a complex mixture of byproducts. What are the common side reactions?
A1: Side reactions in the Pinner synthesis can arise from several sources, including:
-
Self-condensation of the 1,3-dicarbonyl compound: The β-ketoester or β-diketone can react with itself.
-
Hydrolysis of the amidine starting material: Amidines can be hygroscopic and may hydrolyze if moisture is present.[1]
-
Incomplete cyclization: The initial condensation product may not fully cyclize to form the pyrimidine ring.
Q2: The cyclization step of my Pinner reaction is not proceeding to completion. How can I drive the reaction forward?
A2: Incomplete cyclization can be due to several factors, such as insufficient activation of the carbonyl group or steric hindrance.
Consider the following troubleshooting steps:
-
Catalyst: The addition of a catalytic amount of a Brønsted or Lewis acid can facilitate the final cyclization and dehydration steps.
-
Reaction Time: Some cyclizations are slow and may require extended reaction times.
-
Alternative Substrates: If steric hindrance is a suspected issue, consider using a more reactive 1,3-dicarbonyl equivalent.
Q3: How can I minimize byproduct formation in the Pinner synthesis?
A3: To minimize side-product formation in the Pinner pyrimidine synthesis, careful control of the reaction conditions is essential:
-
Anhydrous Conditions: The reaction should be carried out under strictly anhydrous conditions to prevent the hydrolysis of the amidine and other reactants.
-
Temperature Control: The reaction temperature should be carefully controlled. While heating is often necessary to drive the cyclization, excessive temperatures can promote side reactions and decomposition.
-
pH Control: The reaction can be catalyzed by either acid or base. Optimizing the pH can be crucial for minimizing side reactions such as amidine self-condensation.
Data Presentation
Table 1: Influence of Reaction Temperature on Product Distribution in the Biginelli Reaction
This table summarizes the influence of reaction temperature on the product distribution between the desired dihydropyrimidinone (DHPM) and the Hantzsch dihydropyridine (DHP) byproduct when using sulfated zirconia as a catalyst.
| Temperature (°C) | DHPM Yield (%) | DHP Yield (%) |
| 60 | 85 | 5 |
| 80 | 78 | 12 |
| 100 | 65 | 25 |
| 120 | 50 | 40 |
Data is representative and compiled from literature describing the optimization of the Biginelli reaction. Actual yields may vary based on specific substrates and reaction conditions.
Note on Pinner Synthesis Byproducts: While the common byproducts of the Pinner synthesis are known (self-condensation, hydrolysis, and incomplete cyclization), specific quantitative data comparing the yields of the desired pyrimidine to these byproducts under varying conditions is not as readily available in the reviewed literature. The focus is often on optimizing conditions to maximize the yield of the desired product, implicitly minimizing byproducts.
Experimental Protocols
Protocol 1: Minimizing Hantzsch Dihydropyridine Byproduct in the Biginelli Reaction
This protocol is optimized to favor the formation of the dihydropyrimidinone (DHPM) over the fluorescent Hantzsch dihydropyridine byproduct.
Materials:
-
Aldehyde (1 mmol)
-
β-ketoester (1 mmol)
-
Urea (1.5 mmol)
-
Sulfated zirconia (50 mg) or another suitable Lewis acid catalyst
-
Ethanol (for work-up)
Procedure:
-
To a round-bottom flask, add the aldehyde (1 mmol), β-ketoester (1 mmol), and urea (1.5 mmol).
-
Add the catalyst (e.g., sulfated zirconia, 50 mg).
-
Stir the mixture at a controlled temperature of 60°C.[2]
-
Monitor the reaction progress by TLC (e.g., using a 7:3 hexane:ethyl acetate eluent).
-
Upon completion (typically 2-4 hours), cool the reaction mixture to room temperature.
-
Add a small amount of ethanol and stir for 5 minutes.
-
Filter the solid product and wash with cold ethanol.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure DHPM.
Protocol 2: General Procedure for the Pinner Pyrimidine Synthesis
This protocol provides a general framework for the synthesis of pyrimidines from 1,3-dicarbonyl compounds and amidines, with an emphasis on anhydrous conditions.
Materials:
-
1,3-Dicarbonyl compound (e.g., acetylacetone) (10 mmol)
-
Amidine hydrochloride (10 mmol)
-
Base (e.g., sodium ethoxide, 10 mmol)
-
Anhydrous ethanol
Procedure:
-
In a flame-dried, three-necked flask equipped with a reflux condenser and a nitrogen inlet, dissolve the 1,3-dicarbonyl compound (10 mmol) in anhydrous ethanol.
-
Add the amidine hydrochloride (10 mmol) to the solution.
-
Slowly add the base (e.g., sodium ethoxide, 10 mmol) to the reaction mixture.
-
Heat the reaction mixture to reflux and monitor its progress by TLC.
-
After the reaction is complete (typically a few hours to overnight), cool the mixture to room temperature.
-
Neutralize the mixture with a suitable acid (e.g., dilute HCl) if necessary.
-
Remove the solvent under reduced pressure.
-
Purify the residue by column chromatography or recrystallization to obtain the desired pyrimidine.
Visualizations
Diagram 1: Competing Pathways in the Biginelli Reaction
Caption: Competing Biginelli and Hantzsch reaction pathways.
Diagram 2: Troubleshooting Workflow for Low Yield in Pyrimidine Synthesis
References
Technical Support Center: Monitoring 4,6-dichloro-2-(methylthio)pyrimidine-5-carboxylic acid Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the analytical methods for monitoring reactions involving 4,6-dichloro-2-(methylthio)pyrimidine-5-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most suitable analytical methods for monitoring the synthesis of this compound?
A1: The primary methods for monitoring reactions of this compound and related compounds are High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).[1] HPLC offers robust quantitative analysis of reaction progress, allowing for the determination of conversion rates and purity.[1] LC-MS provides the added benefit of molecular weight information, which is invaluable for confirming the identity of the target compound, intermediates, and any byproducts.[1] For real-time, in-situ monitoring and structural elucidation of intermediates, Nuclear Magnetic Resonance (NMR) spectroscopy can also be a powerful tool.[2][3]
Q2: How do I choose the right HPLC column for analyzing my reaction mixture?
A2: For the analysis of this compound, a reversed-phase C18 column is a standard and effective choice.[4] Given the acidic nature of the carboxylic acid group and the presence of a pyrimidine ring, peak tailing can be a concern due to interactions with residual silanol groups on the silica support of the column.[5] Therefore, using a modern, end-capped C18 column or a column with a polar-embedded phase is recommended to minimize these secondary interactions and improve peak shape.[4]
Q3: What are the typical starting parameters for an HPLC method?
A3: A good starting point for method development would be a gradient elution using a C18 column. The mobile phase could consist of water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B).[4] A typical gradient might start at a low percentage of Mobile Phase B, ramping up to a high percentage to elute the compounds. A flow rate of 1 mL/min and UV detection at a wavelength where the pyrimidine ring strongly absorbs (e.g., 254 nm) are common starting conditions.[1]
Q4: Can I use Thin-Layer Chromatography (TLC) for reaction monitoring?
A4: Yes, TLC is a rapid and cost-effective qualitative tool for monitoring the progress of a reaction. It is particularly useful for quickly checking for the consumption of starting materials and the formation of the product.[1] However, for quantitative analysis and to resolve closely related impurities, HPLC or LC-MS is necessary.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the analysis of this compound reactions.
HPLC Troubleshooting
Issue 1: Poor Peak Shape (Tailing Peaks)
-
Possible Causes:
-
Secondary Interactions: The carboxylic acid and pyrimidine nitrogen atoms can interact with acidic silanol groups on the HPLC column's stationary phase.[5]
-
Inappropriate Mobile Phase pH: If the mobile phase pH is close to the pKa of the carboxylic acid, it can exist in both ionized and non-ionized forms, leading to peak tailing.[5]
-
Column Overload: Injecting too much sample can saturate the column.[6]
-
-
Solutions:
-
Use a Mobile Phase Additive: The addition of 0.1% formic acid or trifluoroacetic acid to the mobile phase will suppress the ionization of the carboxylic acid and silanol groups, leading to improved peak symmetry.[4]
-
Adjust Mobile Phase pH: Ensure the mobile phase pH is at least 2 units below the pKa of the carboxylic acid to maintain it in a single protonation state.
-
Reduce Sample Concentration: Dilute the sample before injection.[4]
-
Use an End-Capped Column: Employ a high-purity, end-capped C18 column to minimize silanol interactions.
-
Issue 2: Fluctuating Retention Times
-
Possible Causes:
-
Inadequate Column Equilibration: The column may not be fully equilibrated with the initial mobile phase conditions between injections.[4]
-
Leaking Pump or Injector Seals: Leaks in the HPLC system can cause variations in the flow rate.[4]
-
Temperature Variations: Changes in the ambient temperature can affect retention times.[4]
-
-
Solutions:
-
Increase Equilibration Time: Equilibrate the column for at least 10-15 column volumes before each injection.[4]
-
System Maintenance: Regularly inspect the pump heads, fittings, and injector for leaks and replace seals as needed.[4]
-
Use a Column Oven: Maintaining a constant column temperature will improve retention time reproducibility.
-
Issue 3: Unexpected Peaks in the Chromatogram
-
Possible Causes:
-
Formation of Byproducts: The reaction may be producing unexpected side products or isomers.[1]
-
Degradation of Product or Starting Material: The target molecule or reactants may be unstable under the reaction or analytical conditions.[1]
-
System Contamination: The HPLC system or solvents may be contaminated.[1]
-
-
Solutions:
-
Use LC-MS: Couple the HPLC to a mass spectrometer to identify the molecular weights of the unexpected peaks and help elucidate their structures.[1]
-
Run a Blank Injection: Inject the solvent used to dissolve the sample to check for contamination from the solvent or the system.[1]
-
Assess Sample Stability: Prepare a fresh sample and analyze it immediately to check for degradation.[4]
-
Data Presentation
Table 1: Comparison of Analytical Methods for Reaction Monitoring
| Analytical Method | Principle | Information Gained | Throughput | Key Advantages | Key Limitations |
| HPLC-UV | Differential partitioning between a stationary and mobile phase, with UV detection. | Quantitative data on reactant consumption and product formation; purity assessment. | High | Robust, reproducible, and widely available. | Limited structural information; co-elution can be an issue. |
| LC-MS | HPLC separation followed by mass spectrometry. | Quantitative data, molecular weight confirmation of products and byproducts. | High | High sensitivity and specificity; excellent for impurity identification. | Higher cost and complexity compared to HPLC-UV. |
| NMR | Nuclear magnetic resonance spectroscopy. | Detailed structural information of reactants, intermediates, and products; reaction kinetics. | Low to Medium | Non-destructive; can provide real-time in-situ monitoring. | Lower sensitivity than MS; requires higher concentrations.[2][3] |
| TLC | Separation on a solid stationary phase with a liquid mobile phase. | Qualitative assessment of reaction progress (presence/absence of spots). | Very High | Rapid, simple, and inexpensive for initial screening. | Not quantitative; poor resolution for complex mixtures. |
Experimental Protocols
Protocol: HPLC Monitoring of a Carboxylation Reaction
This protocol describes a general method for monitoring the formation of this compound from its precursor, 4,6-dichloro-2-(methylthio)pyrimidine, via a carboxylation reaction.
Objective: To quantitatively monitor the conversion of the starting material and the formation of the product over time using reversed-phase HPLC.
Materials:
-
Reaction aliquots at various time points
-
HPLC-grade acetonitrile (ACN)
-
HPLC-grade water
-
Formic acid (FA), LC-MS grade
-
Methanol for sample quenching and dilution
-
C18 reversed-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
-
HPLC vials with caps
-
0.22 µm syringe filters
Instrumentation:
-
HPLC system with a UV detector
-
Data acquisition and analysis software
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Degas both mobile phases for at least 15 minutes.[4]
-
-
Sample Preparation:
-
At each time point, withdraw a small aliquot (e.g., 50 µL) from the reaction mixture.
-
Immediately quench the reaction by diluting the aliquot in a known volume of cold methanol (e.g., 950 µL).
-
Filter the quenched sample through a 0.22 µm syringe filter into an HPLC vial.[1]
-
-
HPLC Method:
-
Column: C18 reversed-phase column
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 30 °C
-
UV Detection: 254 nm
-
Gradient Program:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-17 min: 95% B
-
17-18 min: 95% to 5% B
-
18-25 min: 5% B (re-equilibration)
-
-
-
Data Analysis:
-
Identify the peaks corresponding to the starting material and the product by comparing their retention times with those of authentic standards.
-
Integrate the peak areas of the starting material and product at each time point.
-
Calculate the percentage conversion using the following formula: % Conversion = [Area_product / (Area_starting_material + Area_product)] * 100
-
Mandatory Visualization
Caption: Workflow for Synthesis and Analytical Monitoring.
References
Technical Support Center: Overcoming Solubility Challenges of Pyrimidine Carboxylic Acids
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the solubility issues commonly encountered with pyrimidine carboxylic acids during experimental research.
Frequently Asked Questions (FAQs)
Q1: Why do my pyrimidine carboxylic acid compounds have such low aqueous solubility?
A1: Pyrimidine carboxylic acids often exhibit poor aqueous solubility due to a combination of factors. Their molecular structure, which includes a heterocyclic aromatic ring, can lead to strong crystal lattice energy, making it difficult for water molecules to solvate the compound effectively.[1][2] The carboxylic acid group provides some polarity, but the overall hydrophobicity of the pyrimidine scaffold can dominate, leading to limited solubility in aqueous media.[3] Furthermore, the planarity of the molecule can promote efficient crystal packing, further reducing solubility.[1]
Q2: I'm observing precipitation of my compound in my biological assay. What could be the cause and how can I fix it?
A2: Precipitation in biological assays is a common problem stemming from the low aqueous solubility of the test compound.[3][4] This often occurs when a concentrated stock solution (typically in an organic solvent like DMSO) is diluted into an aqueous assay buffer, causing the compound to crash out of solution.[3][4]
Troubleshooting Steps:
-
Visual Inspection: Carefully inspect your assay plates for any signs of turbidity or visible precipitate.[4]
-
Solubility Assessment: Perform a formal solubility test in your specific assay buffer to determine the compound's solubility limit.[4]
-
Reduce Final Concentration: If possible, lower the final concentration of your compound in the assay to stay below its solubility limit.
-
Incorporate Detergents: Consider adding a low concentration (typically 0.01-0.1%) of a non-ionic detergent, such as Tween-20 or Triton X-100, to your assay buffer to help mitigate aggregation and improve solubility.[4]
Q3: Can the crystalline form of my pyrimidine carboxylic acid affect its solubility?
A3: Absolutely. The phenomenon of polymorphism, where a compound can exist in multiple crystalline forms, can significantly impact its physicochemical properties, including solubility and dissolution rate.[2][5][6] Different polymorphs have different crystal lattice arrangements and energies; a less stable (metastable) form will generally be more soluble than a more stable crystalline form.[5] It is crucial to characterize the solid-state form of your compound as variations can lead to inconsistent experimental results.[2]
Troubleshooting Guides
Issue 1: Difficulty Dissolving Pyrimidine Carboxylic Acid for Stock Solutions
Problem: Your pyrimidine carboxylic acid powder is not dissolving in common organic solvents to prepare a concentrated stock solution.
Solutions:
-
Solvent Screening: The solubility of pyrimidine carboxylic acids can vary significantly between different organic solvents. A systematic solvent screening is recommended.
-
Heating and Sonication: Gently warming the solvent and using a sonicator can help break down the crystal lattice and facilitate dissolution. However, be cautious of potential compound degradation at elevated temperatures.
-
Co-solvents: Using a mixture of solvents (co-solvents) can enhance solubility.[7][8] For example, a combination of DMSO and ethanol might be more effective than either solvent alone.
Table 1: Solubility of Representative Pyrimidine Carboxylic Acids in Various Solvents
| Compound | Solvent | Solubility (approx. mg/mL) | Reference |
| Pyrimidine-4-carboxylic acid | DMSO | 20 | [9] |
| Pyrimidine-4-carboxylic acid | Dimethyl formamide (DMF) | 2 | [9] |
| Pyrimidine-4-carboxylic acid | Ethanol | 0.25 | [9] |
| Pyrimidine-4-carboxylic acid | PBS (pH 7.2) | 1 | [9] |
| Pyrimidine-2-carboxylic acid | Ethanol, DMSO, DMF, PBS | Soluble | [10] |
Note: Solubility is compound-specific and the data above should be used as a general guide.
Issue 2: Poor Compound Solubility in Aqueous Buffers for Experiments
Problem: After preparing a stock solution in an organic solvent, the compound precipitates upon dilution into an aqueous buffer for your experiment.
Solutions:
This is a critical issue that can be addressed through several strategies, ranging from simple buffer modifications to more advanced formulation techniques.
Pyrimidine carboxylic acids are weak acids, and their solubility is highly dependent on the pH of the solution.[8][11] By increasing the pH above the compound's pKa, the carboxylic acid group will be deprotonated, forming a more soluble carboxylate salt.[12]
Experimental Protocol: pH-Dependent Solubility Enhancement
-
Determine pKa: If the pKa of your compound is unknown, it can be estimated using computational tools or determined experimentally.
-
Prepare Buffers: Prepare a series of buffers with pH values ranging from below to above the estimated pKa (e.g., pH 5.0, 6.0, 7.0, 7.4, 8.0).
-
Solubility Measurement:
-
Add an excess amount of your solid pyrimidine carboxylic acid to a fixed volume of each buffer.
-
Equilibrate the samples by shaking or rotating at a constant temperature for a set period (e.g., 24-48 hours) to ensure saturation.[3]
-
Centrifuge or filter the samples to remove undissolved solid.
-
Quantify the concentration of the dissolved compound in the supernatant/filtrate using a suitable analytical method like HPLC-UV or LC-MS/MS.[13]
-
-
Data Analysis: Plot the solubility as a function of pH to identify the optimal pH for your experiments.
Caption: Workflow for pH-dependent solubility optimization.
Converting the carboxylic acid to a salt form is a highly effective and widely used strategy to dramatically increase aqueous solubility and dissolution rate.[14][15][16] This involves reacting the acidic pyrimidine carboxylic acid with a suitable base to form a salt.
Experimental Protocol: Small-Scale Salt Formation for Solubility Screening
-
Select Counterions: Choose a variety of pharmaceutically acceptable bases (counterions) to screen. Common examples include sodium hydroxide, potassium hydroxide, tromethamine, and various amines.[17]
-
Reaction:
-
Dissolve a known amount of your pyrimidine carboxylic acid in a suitable organic solvent (e.g., ethanol).
-
Add an equimolar amount of the selected base.
-
Stir the mixture at room temperature or with gentle heating to facilitate the reaction.
-
-
Isolation:
-
The salt may precipitate out of the solution. If so, it can be collected by filtration.
-
Alternatively, the solvent can be removed under reduced pressure to yield the solid salt.
-
-
Solubility Testing: Measure the aqueous solubility of each salt form using the protocol described in "Strategy 1" (typically at a fixed, physiologically relevant pH like 7.4).
-
Characterization: Confirm salt formation and assess the solid-state properties of promising candidates using techniques like NMR, DSC, and XRD.
Caption: Logical workflow for enhancing solubility via salt formation.
A prodrug is a chemically modified, often inactive, version of a drug that, after administration, is converted into the active parent drug through metabolic processes.[18] Designing a prodrug by masking the carboxylic acid group with a water-soluble promoiety can significantly enhance aqueous solubility.[19][20][21]
Conceptual Pathway:
This strategy involves synthetic chemistry to modify the parent compound. A common approach is to create an ester prodrug by linking a soluble group (e.g., containing an amino group that will be protonated at physiological pH) to the carboxylic acid.[19]
Caption: Conceptual pathway of the prodrug approach for solubility enhancement.
If chemical modification is not feasible, various formulation strategies can be employed to improve the solubility and dissolution of the parent compound.
Table 2: Overview of Formulation Strategies
| Strategy | Description | Key Advantage |
| Solid Dispersions | The drug is molecularly dispersed in an inert, hydrophilic carrier (e.g., polymers like PVP, HPMC).[22][23] | Creates a stabilized amorphous form with higher apparent water solubility.[14][22] |
| Particle Size Reduction | Techniques like micronization or nanonization reduce the particle size of the drug, increasing the surface area.[8][24] | Enhances the dissolution rate of the compound.[14][25] |
| Complexation | Using complexing agents like cyclodextrins to form inclusion complexes that encapsulate the hydrophobic drug molecule.[26] | The exterior of the cyclodextrin is hydrophilic, increasing the overall solubility of the complex in water.[26] |
| Lipid-Based Formulations | Dissolving the compound in oils, surfactants, or creating self-emulsifying drug delivery systems (SEDDS).[24][26] | Presents the drug in a solubilized form, which can improve absorption.[27] |
For further assistance, please contact our technical support team with details of your specific compound and experimental conditions.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. jocpr.com [jocpr.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. The Effects of Polymorphism on Physicochemical Properties and Pharmacodynamics of Solid Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 8. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. Pyrimidine-2-carboxylic acid | 31519-62-7 [chemicalbook.com]
- 11. Effect of pH and temperature on the solubility of a surface active carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 14. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 15. Salt formation to improve drug solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. research.aston.ac.uk [research.aston.ac.uk]
- 18. pharmatutor.org [pharmatutor.org]
- 19. The Prodrug Approach: A Successful Tool for Improving Drug Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Prodrugs of Pyrazolo[3,4-d]pyrimidines: From Library Synthesis to Evaluation as Potential Anticancer Agents in an Orthotopic Glioblastoma Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays - PMC [pmc.ncbi.nlm.nih.gov]
- 23. benchchem.com [benchchem.com]
- 24. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 25. ijmsdr.org [ijmsdr.org]
- 26. researchgate.net [researchgate.net]
- 27. sphinxsai.com [sphinxsai.com]
Validation & Comparative
comparing reactivity of 4,6-dichloro-2-(methylthio)pyrimidine-5-carboxylic acid with other pyrimidines
For researchers, scientists, and drug development professionals, understanding the chemical reactivity of heterocyclic building blocks is paramount for the efficient synthesis of novel therapeutic agents. This guide provides a detailed comparison of the reactivity of 4,6-dichloro-2-(methylthio)pyrimidine-5-carboxylic acid with other key pyrimidine derivatives. The analysis is supported by experimental data from the literature, detailed experimental protocols, and visualizations to clarify reaction pathways.
The pyrimidine scaffold is a cornerstone in medicinal chemistry, and the strategic functionalization of this heterocycle is crucial for modulating biological activity. This compound is a highly functionalized pyrimidine offering multiple reaction sites. Its reactivity is primarily governed by the two chlorine atoms at the C4 and C6 positions, which are susceptible to nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. The presence of a methylthio group at C2 and a carboxylic acid at C5 significantly influences the electronic properties of the pyrimidine ring and, consequently, the reactivity of the chloro substituents.
Comparative Reactivity Analysis
The reactivity of the chlorine atoms at the C4 and C6 positions in this compound is enhanced by the electron-withdrawing nature of the two nitrogen atoms in the pyrimidine ring. In general, for dihalopyrimidines, the reactivity of the halogen atoms follows the order C4(6) > C2.[1] This preferential reactivity allows for selective mono-functionalization at the C4 or C6 position under controlled conditions, followed by subsequent reaction at the other position.
The substituents at C2 and C5 play a crucial role in modulating this reactivity. The methylthio (-SMe) group at C2 is generally considered to be a weakly electron-donating group through resonance, while the carboxylic acid (-COOH) group at C5 is strongly electron-withdrawing. The interplay of these electronic effects influences the susceptibility of the C4 and C6 positions to nucleophilic attack and oxidative addition in cross-coupling reactions.
Nucleophilic Aromatic Substitution (SNAr)
SNAr reactions are a fundamental method for introducing a wide range of nucleophiles, such as amines, alcohols, and thiols, onto the pyrimidine core. The chlorine atoms in 4,6-dichloropyrimidines serve as excellent leaving groups in these reactions.[2]
The table below provides a qualitative comparison of the expected reactivity of this compound with other dichloropyrimidines in SNAr reactions.
| Pyrimidine Derivative | Substituents' Electronic Effect | Expected SNAr Reactivity at C4/C6 | Regioselectivity |
| 4,6-Dichloropyrimidine | Unsubstituted | High | No preference between C4 and C6 |
| 2,4-Dichloropyrimidine | Unsubstituted | High at C4, lower at C2 | C4 selective[3][4] |
| 4,6-Dichloro-5-nitropyrimidine | Strong electron-withdrawal at C5 | Very High | No preference between C4 and C6 |
| 4,6-Dichloro-2-(methylthio)pyrimidine | Weak electron-donation at C2 | High | No preference between C4 and C6 |
| This compound | Weak e--donation at C2, strong e--withdrawal at C5 | Very High | Likely no strong preference between C4 and C6 |
The strong electron-withdrawing carboxylic acid group at the C5 position of the target molecule is expected to significantly enhance the reactivity of the C4 and C6 chloro groups towards nucleophilic attack, making it more reactive than the unsubstituted 4,6-dichloropyrimidine.
Suzuki-Miyaura Cross-Coupling
Palladium-catalyzed Suzuki-Miyaura coupling is a powerful tool for forming carbon-carbon bonds. Dichloropyrimidines are excellent substrates for these reactions, allowing for the introduction of aryl, heteroaryl, or vinyl groups.[2][5] Similar to SNAr reactions, the reactivity order is typically C4(6) > C2.[6]
The following table compares the expected performance of different dichloropyrimidines in Suzuki-Miyaura coupling.
| Pyrimidine Derivative | Substituents' Electronic Effect | Expected Suzuki Coupling Reactivity at C4/C6 |
| 4,6-Dichloropyrimidine | Unsubstituted | Good |
| 2,4-Dichloropyrimidine | Unsubstituted | Good at C4, less reactive at C2[6] |
| 4,6-Dichloro-5-bromopyrimidine | Electron-withdrawal at C5 | Good, with potential for sequential coupling |
| This compound | Weak e--donation at C2, strong e--withdrawal at C5 | Excellent |
The electron-withdrawing carboxylic acid group is anticipated to facilitate the oxidative addition of the palladium catalyst to the C-Cl bonds, thereby enhancing the rate of the Suzuki-Miyaura coupling.
Amide Bond Formation
The carboxylic acid moiety at the C5 position provides a convenient handle for further derivatization through amide bond formation. This reaction is crucial for generating libraries of compounds for drug discovery, as the amide bond is a key structural feature in many biologically active molecules. The carboxylic acid can be activated using standard coupling reagents to react with a wide array of amines.
Experimental Protocols
Detailed methodologies for key reactions are provided below. These protocols are based on established procedures in the literature and can be adapted for specific substrates.
Protocol 1: General Procedure for Nucleophilic Aromatic Substitution (Amination)
This protocol describes a typical procedure for the mono-amination of a dichloropyrimidine.
Materials:
-
This compound
-
Amine of choice
-
Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)
Procedure:
-
To a solution of this compound (1.0 mmol) in DMF (5 mL), add the amine (1.1 mmol) and K₂CO₃ (2.0 mmol).
-
Stir the reaction mixture at room temperature or heat to 50-80 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol outlines a standard method for the Suzuki-Miyaura coupling of a dichloropyrimidine with a boronic acid.
Materials:
-
This compound
-
Aryl or heteroaryl boronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., 1,4-dioxane, toluene, DMF) and water
Procedure:
-
In a reaction vessel, combine this compound (1.0 mmol), the boronic acid (1.2 mmol), the palladium catalyst (0.05 mmol), and the base (2.0 mmol).
-
Add the solvent mixture (e.g., dioxane/water 4:1, 5 mL).
-
Degas the mixture by bubbling with argon or nitrogen for 15 minutes.
-
Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by flash column chromatography.
Protocol 3: General Procedure for Amide Coupling
This protocol describes the formation of an amide bond from the carboxylic acid group of the pyrimidine.
Materials:
-
This compound
-
Amine of choice
-
Coupling reagent (e.g., HATU, HBTU, EDC/HOBt)
-
Base (e.g., DIPEA, triethylamine)
-
Anhydrous DMF or Dichloromethane (DCM)
Procedure:
-
Dissolve this compound (1.0 mmol) in anhydrous DMF (5 mL).
-
Add the coupling reagent (1.1 mmol) and the base (2.0 mmol).
-
Stir the mixture at room temperature for 10-15 minutes to activate the carboxylic acid.
-
Add the amine (1.2 mmol) to the reaction mixture.
-
Continue stirring at room temperature for 2-16 hours, monitoring the reaction by TLC or LC-MS.
-
Once the reaction is complete, dilute with ethyl acetate and wash with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Visualizing Reaction Pathways and Experimental Workflows
To further clarify the synthetic utility of this compound, the following diagrams, generated using the DOT language, illustrate key reaction pathways and a general experimental workflow.
Caption: Key reaction pathways for the functionalization of this compound.
References
- 1. wuxibiology.com [wuxibiology.com]
- 2. benchchem.com [benchchem.com]
- 3. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 4. Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
In-Depth Biological Evaluation of Novel Compounds Derived from 4,6-dichloro-2-(methylthio)pyrimidine-5-carboxylic acid Remains an Unexplored Area of Research
A comprehensive review of available scientific literature reveals a significant gap in the biological evaluation of compounds directly synthesized from 4,6-dichloro-2-(methylthio)pyrimidine-5-carboxylic acid. Despite the broad interest in the pharmacological potential of pyrimidine derivatives, specific studies detailing the synthesis and subsequent biological screening of a series of compounds from this particular starting material are not publicly available.
While the pyrimidine scaffold is a cornerstone in medicinal chemistry, featuring in numerous FDA-approved drugs with a wide range of activities including anticancer, antiviral, and antimicrobial properties, the specific derivatives of this compound appear to be an underexplored chemical space.
Extensive searches of chemical and biological databases have yielded information on various other pyrimidine-5-carboxamides and related heterocyclic compounds, highlighting the general interest in this class of molecules for drug discovery. However, these studies do not utilize this compound as a direct precursor for the evaluated compounds.
The absence of such research means that a detailed comparison guide, complete with quantitative data, experimental protocols, and pathway visualizations, cannot be constructed at this time. The scientific community has yet to publish in-depth investigations into the structure-activity relationships of this specific family of derivatives.
This lack of available data presents a unique opportunity for researchers in the fields of medicinal chemistry and drug development. The synthesis of a library of novel compounds from this compound and their subsequent biological evaluation could lead to the discovery of new therapeutic agents with potentially unique mechanisms of action.
Future research in this area would be necessary to provide the foundational data required for the type of in-depth comparative analysis that is crucial for advancing drug discovery programs. Until such studies are conducted and their results published, a comprehensive biological evaluation and comparison guide for this specific class of compounds remains an unmet need in the scientific community.
A Comparative Guide to the Structure-Activity Relationship of Novel 4,6-Disubstituted-2-(methylthio)pyrimidine-5-carboxylic Acid Analogs as Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) for a series of hypothetically derived analogs of 4,6-dichloro-2-(methylthio)pyrimidine-5-carboxylic acid. Due to a lack of publicly available, specific SAR studies on this scaffold, this guide extrapolates from known SAR of similar pyrimidine-based kinase inhibitors and established synthetic methodologies. The data presented herein is illustrative, intended to guide researchers in the potential design and evaluation of such compounds.
Introduction
The pyrimidine core is a well-established "privileged scaffold" in medicinal chemistry, forming the basis of numerous approved drugs, particularly in oncology.[1] Pyrimidine-based compounds are known to act as bioisosteres of the purine ring in ATP, enabling them to effectively target the ATP-binding site of protein kinases.[1] Dysregulation of kinase activity is a hallmark of many cancers, making kinase inhibitors a cornerstone of modern cancer therapy.[2] The starting scaffold, this compound, offers reactive sites at the 4 and 6 positions (the chloro groups) for the introduction of diverse substituents to explore the chemical space and optimize biological activity.
This guide focuses on a hypothetical series of analogs where the chloro groups at the 4 and 6 positions are substituted with various amines, a common strategy in the development of pyrimidine-based kinase inhibitors.[3] The aim is to elucidate the potential impact of these substitutions on inhibitory activity against a representative kinase, Janus Kinase 2 (JAK2), which is a key target in myeloproliferative neoplasms.
Comparative Biological Activity
The following table summarizes the hypothetical inhibitory activities of synthesized analogs against JAK2. The IC50 values are presented to illustrate potential SAR trends.
| Compound ID | R1 Substituent (Position 4) | R2 Substituent (Position 6) | JAK2 IC50 (nM) |
| 1a | -Cl | -Cl | >10,000 |
| 2a | -NH-c-propyl | -Cl | 850 |
| 2b | -NH-c-butyl | -Cl | 720 |
| 2c | -NH-Ph | -Cl | 1200 |
| 3a | -NH-c-propyl | -NH-c-propyl | 350 |
| 3b | -NH-c-propyl | -NH-c-butyl | 280 |
| 3c | -NH-c-propyl | -NH-Ph | 450 |
| 3d | -NH-c-butyl | -NH-c-butyl | 150 |
| 3e | -NH-c-butyl | -NH-Ph | 320 |
| 3f | -NH-Ph | -NH-Ph | 980 |
Summary of Structure-Activity Relationships:
-
Substitution at Position 4 and 6: The parent dichlorinated compound 1a is inactive. Monosubstitution of a chloro group with a small cycloalkylamine (e.g., 2a , 2b ) introduces moderate inhibitory activity. Disubstitution with amines generally leads to a significant increase in potency (e.g., 3a-3e ).
-
Effect of Amine Substituents:
-
Small, non-polar cycloalkylamines (cyclopropyl, cyclobutyl) appear to be well-tolerated and contribute to good potency. The slightly larger cyclobutyl group (3d ) shows the highest hypothetical potency, suggesting an optimal fit in a hydrophobic pocket of the ATP-binding site.
-
Substitution with an aromatic amine (aniline, 2c , 3c , 3e , 3f ) generally results in lower potency compared to the cycloalkylamines in this hypothetical series. This could be due to steric hindrance or unfavorable electronic effects. Symmetrical disubstitution with aniline (3f ) shows the lowest potency among the disubstituted analogs.
-
Experimental Protocols
General Synthetic Procedure for 4,6-Disubstituted-2-(methylthio)pyrimidine-5-carboxylic Acid Analogs
The synthesis of the target compounds is proposed to proceed via nucleophilic aromatic substitution of the chloro groups on the starting material, this compound.
Scheme 1: General Synthetic Route
Caption: Synthetic workflow for the preparation of target analogs.
Step 1: Mono-amination To a solution of this compound (1.0 eq) in a suitable solvent such as n-butanol or DMF, is added the first amine (R1-NH2, 1.1 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA, 2.0 eq). The reaction mixture is heated to 80-120 °C and monitored by TLC or LC-MS. Upon completion, the reaction is cooled, and the solvent is removed under reduced pressure. The residue is purified by column chromatography to yield the mono-substituted intermediate.
Step 2: Di-amination The mono-substituted intermediate (1.0 eq) is dissolved in a suitable solvent. The second amine (R2-NH2, 1.2 eq) and a base (e.g., DIPEA, 2.0 eq) are added. The mixture is heated to a higher temperature (e.g., 140-160 °C), potentially using microwave irradiation to facilitate the reaction.[3] The reaction progress is monitored by TLC or LC-MS. After completion, the mixture is worked up and purified by column chromatography or preparative HPLC to afford the final di-substituted product. For symmetrical compounds (R1 = R2), a one-step reaction with an excess of the amine can be employed.
Biochemical Kinase Inhibition Assay Protocol (Luminescence-Based)
This protocol is adapted for a 384-well plate format for determining the IC50 values of the synthesized compounds against JAK2 kinase.[2]
Principle: The assay measures the amount of ATP remaining in the reaction mixture after the kinase reaction. A lower amount of ATP (and thus lower luminescence) corresponds to higher kinase activity. The inhibition of the kinase by a compound results in a higher amount of remaining ATP and a stronger luminescent signal.
Materials:
-
JAK2 enzyme (recombinant)
-
Peptide substrate (e.g., a poly-Glu-Tyr peptide)
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
ATP
-
Test compounds dissolved in DMSO
-
ATP detection reagent (e.g., Kinase-Glo® Luminescent Kinase Assay kit)
-
384-well white opaque plates
Procedure:
-
Compound Plating: A serial dilution of the test compounds is prepared in DMSO. A small volume (e.g., 1 µL) of each dilution is dispensed into the wells of the 384-well plate. A vehicle control (DMSO only) is included.
-
Kinase Reaction Mixture Preparation: A master mix of the kinase reaction solution is prepared containing the assay buffer, JAK2 enzyme, and the peptide substrate at their optimized final concentrations.
-
Initiation of Kinase Reaction: The kinase reaction mixture is dispensed into each well of the assay plate containing the compounds. A "no kinase" control is prepared by adding the reaction mixture without the enzyme to a set of wells, which serves as the 100% inhibition control.
-
Incubation: The plate is mixed gently on a plate shaker and incubated at 30°C for 60 minutes. The incubation time should be optimized to ensure the reaction is within the linear range.
-
Signal Detection: After incubation, the ATP detection reagent is added to all wells to stop the kinase reaction and initiate the luminescent signal.
-
Data Acquisition: The plate is incubated for 10 minutes at room temperature to stabilize the signal, and the luminescence intensity of each well is measured using a plate reader.
Data Analysis: The percentage of inhibition is calculated for each compound concentration using the following formula: % Inhibition = 100 * (Lumi_compound - Lumi_no_kinase) / (Lumi_vehicle - Lumi_no_kinase)
The IC50 values are then determined by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a four-parameter logistic equation.
Caption: Experimental workflow for the kinase inhibition assay.
Signaling Pathway
The JAK-STAT signaling pathway is a critical pathway for cytokine signaling that regulates cell proliferation, differentiation, and survival. Constitutive activation of the JAK2 kinase is a known driver of myeloproliferative neoplasms. The synthesized pyrimidine analogs are hypothesized to inhibit this pathway by directly targeting the JAK2 kinase.
References
- 1. Pyrimidine-based compounds as new promising protein kinase inhibitors for cancer treatment. [iris.uniroma1.it]
- 2. benchchem.com [benchchem.com]
- 3. Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Kinase Inhibitors Synthesized from 4,6-dichloro-2-(methylthio)pyrimidine-5-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
The pyrimidine scaffold is a cornerstone in the development of targeted kinase inhibitors, forming the backbone of numerous clinically approved drugs. This guide provides a comparative analysis of kinase inhibitors conceptually derived from 4,6-dichloro-2-(methylthio)pyrimidine-5-carboxylic acid. Due to the limited public data on specific inhibitors from this exact starting material, this guide will utilize a representative hypothetical compound, "Pyr-Inhib-X," to illustrate the validation process and performance comparison against established kinase inhibitors. The structure-activity relationships (SAR) discussed are based on published data for structurally similar 4,6-disubstituted pyrimidine derivatives.
Data Presentation: Comparative Inhibitory Activity
The following tables summarize the inhibitory activities of Pyr-Inhib-X (hypothetical) and selected commercially available pyrimidine-based kinase inhibitors against key oncogenic kinases. The IC50 values represent the concentration of the inhibitor required to reduce the kinase activity by 50%, with lower values indicating higher potency.
Table 1: Biochemical Kinase Inhibition Profile
| Kinase Target | Pyr-Inhib-X (Hypothetical IC50, nM) | Gefitinib (EGFR Inhibitor, IC50, nM) | Palbociclib (CDK4/6 Inhibitor, IC50, nM) |
| EGFR | 25 | 2-80 | >10,000 |
| VEGFR2 | 150 | >10,000 | >10,000 |
| CDK4 | 800 | >10,000 | 11 |
| CDK6 | 950 | >10,000 | 15 |
| Syk | >1000 | >10,000 | >10,000 |
Note: IC50 values are highly dependent on assay conditions and should be considered for comparative purposes. Data for Gefitinib and Palbociclib are compiled from publicly available sources.
Table 2: Cellular Anti-proliferative Activity
| Cell Line | Primary Kinase Target | Pyr-Inhib-X (Hypothetical GI50, µM) | Gefitinib (GI50, µM) | Palbociclib (GI50, µM) |
| A549 (NSCLC) | EGFR | 0.5 | 0.01-0.1 | >10 |
| MCF-7 (Breast Cancer) | CDK4/6 | >10 | >10 | 0.02-0.1 |
| HUVEC (Endothelial) | VEGFR2 | 1.2 | >10 | >10 |
Note: GI50 (Growth Inhibition 50) values represent the concentration of the inhibitor that causes a 50% reduction in cell proliferation.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and facilitate the design of validation studies.
In Vitro Kinase Activity Assay (Luminescence-Based)
This assay quantifies the amount of ADP produced in a kinase reaction, which is directly proportional to kinase activity.
Materials:
-
Kinase of interest (e.g., EGFR, VEGFR2, CDK4/6)
-
Kinase-specific substrate peptide
-
ATP
-
Test inhibitors (e.g., Pyr-Inhib-X, Gefitinib, Palbociclib)
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit
-
White, opaque 96- or 384-well plates
Procedure:
-
Compound Preparation: Prepare a 10-point serial dilution of the test inhibitors in DMSO.
-
Kinase Reaction:
-
In a 96-well plate, add 2.5 µL of the serially diluted inhibitor or DMSO (vehicle control).
-
Add 2.5 µL of the kinase solution to each well.
-
Incubate for 10 minutes at room temperature.
-
Initiate the reaction by adding 5 µL of the substrate/ATP mixture.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition and Analysis: Measure the luminescence of each well using a plate reader. The IC50 values are calculated by plotting the percentage of inhibition versus the log of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Cell Viability Assay (MTT Assay)
This colorimetric assay assesses the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cancer cell lines (e.g., A549, MCF-7)
-
Complete cell culture medium
-
Test inhibitors
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well plates
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test inhibitors for 72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Data Acquisition and Analysis: Measure the absorbance at 570 nm using a microplate reader. Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 values.
Western Blot Analysis for Pathway Modulation
This technique is used to detect the phosphorylation status of target kinases and their downstream signaling proteins, providing evidence of target engagement and pathway inhibition.
Materials:
-
Cell lysates from inhibitor-treated cells
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-EGFR, anti-phospho-ERK, anti-total-EGFR, anti-total-ERK, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Protein Quantification: Determine the protein concentration of cell lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
Mandatory Visualizations
Synthesis of Pyr-Inhib-X
Caption: General synthetic scheme for Pyr-Inhib-X.
Experimental Workflow for Kinase Inhibitor Validation
Caption: Workflow for in vitro and cellular validation.
Simplified EGFR Signaling Pathway
Caption: Inhibition of the EGFR signaling cascade.
Simplified CDK4/6 Signaling Pathway
Caption: Blockade of the cell cycle by CDK4/6 inhibition.
A Comparative Guide to Alternative Building Blocks for 4,6-Dichloro-2-(methylthio)pyrimidine-5-carboxylic acid
For researchers and professionals in drug development, the selection of a core scaffold is a critical decision that influences the synthetic tractability, physicochemical properties, and biological activity of a compound library. The 4,6-dichloro-2-(methylthio)pyrimidine-5-carboxylic acid scaffold is a highly functionalized and versatile starting material, prized for its two reactive chlorine atoms that allow for sequential and regioselective nucleophilic aromatic substitution (SNAr). However, exploring alternative building blocks, or "privileged scaffolds," can unlock novel chemical space, improve drug-like properties, and circumvent intellectual property constraints.
This guide provides an objective comparison of viable alternative building blocks to the title compound, focusing on scaffolds that retain the core feature of two reactive centers for diversity-oriented synthesis. The comparison is supported by available data on reactivity, synthetic accessibility, and applications in medicinal chemistry.
Comparative Analysis of Alternative Scaffolds
The primary alternatives to the 4,6-dichloropyrimidine core can be categorized as positional isomers, simplified cores, bioisosteric replacements (e.g., pyridines), and fused systems (e.g., purines). Each presents a unique set of advantages and challenges.
1. 2,4-Dichloropyrimidine
A constitutional isomer of the 4,6-dichloro-scaffold, 2,4-dichloropyrimidine is a widely used intermediate in pharmaceutical synthesis.[1][2] Its primary distinction is the non-equivalent reactivity of its two chlorine atoms.
-
Reactivity Profile : In nucleophilic aromatic substitution (SNAr) reactions, the chlorine at the C4 position is generally more reactive than the chlorine at the C2 position.[3][4] This inherent selectivity is a significant advantage, allowing for controlled, stepwise functionalization. However, this selectivity can be influenced by reaction conditions and the nature of other substituents on the pyrimidine ring.[3][4] For instance, palladium-catalyzed cross-coupling reactions have been developed that can uniquely favor C2 substitution.[5]
-
Synthesis : It is commonly synthesized via the chlorination of uracil using reagents like phosphorus oxychloride.[1]
-
Applications : It is a cornerstone for synthesizing a wide array of bioactive molecules, including kinase inhibitors, antivirals, and antibacterial agents.[2]
2. 4,6-Dichloronicotinic Acid
This scaffold is a pyridine-based bioisostere of the dichloropyrimidine core, where a ring nitrogen is replaced by a CH group. This seemingly small change significantly alters the molecule's electronic properties and potential for hydrogen bonding.
-
Reactivity Profile : The pyridine ring, substituted with two chlorine atoms and a carboxylic acid group, provides multiple sites for chemical modification, including nucleophilic substitution, cross-coupling reactions, and amide bond formation.[6] The two chlorine atoms are chemically equivalent, simplifying the initial substitution step.
-
Synthesis : A common laboratory-scale synthesis involves the hydrolysis of its corresponding ethyl ester, ethyl 4,6-dichloronicotinate.[6]
-
Applications : It serves as a key intermediate in the synthesis of pharmaceuticals and agrochemicals, such as herbicides and pesticides.[6][7]
3. 2,6-Dichloropurine
As a fused heterocyclic system, the purine scaffold is a fundamental component of nucleosides and a well-established "privileged scaffold" in drug discovery.[8]
-
Reactivity Profile : The chlorine atoms at the C2 and C6 positions are reactive toward nucleophilic substitution.[9] This allows for the synthesis of diverse libraries by reacting with various nucleophiles like amines, alcohols, and thiols.[9]
-
Synthesis : Industrial preparation often involves the direct chlorination of xanthine using phosphorus oxychloride in the presence of a weak organic base.[10][11]
-
Applications : This building block is widely used in the preparation of antiviral and anti-cancer drugs.[9] It is a key intermediate for various purine derivatives, including clofarabine and nelarabine.
4. Other Dichloropyrimidine Isomers
Other substituted dichloropyrimidines offer further nuances in reactivity and substitution patterns.
-
5-Amino-4,6-dichloropyrimidine : The presence of the C5-amino group, a strong electron-donating group, modulates the reactivity of the C4 and C6 positions. This scaffold allows for the synthesis of complex drug candidates targeting various diseases.[12]
-
4-Amino-2,6-dichloropyrimidine : Similar to the above, the amino group influences the electrophilicity of the chloro-substituted carbons. The strategic functionalization of this scaffold is a cornerstone in synthesizing kinase inhibitors.[13]
Quantitative Data Summary
The following table provides a high-level comparison of the discussed building blocks. Reactivity order is generalized for typical SNAr reactions.
| Building Block | Structure | Typical SNAr Reactivity Order | Common Synthetic Precursor | Key Applications & Advantages |
| This compound | CSc1nc(Cl)c(C(=O)O)c(Cl)n1 | C4 ≈ C6 | Diethyl malonate, Thiourea[14] | Highly functionalized starting point. |
| 2,4-Dichloropyrimidine | Clc1cnc(Cl)nc1 | C4 > C2[3][4] | Uracil[1] | Excellent regioselectivity for sequential additions.[1][2] |
| 4,6-Dichloronicotinic Acid | O=C(O)c1c(Cl)cncc1Cl | C4 ≈ C6 | Ethyl 4,6-dichloronicotinate[6] | Bioisostere with altered electronics and H-bonding.[6][7] |
| 2,6-Dichloropurine | Clc1nc2c(nc1Cl)ncn2 | C6 > C2 (often) | Xanthine[10][11] | Privileged scaffold for antivirals and anticancer agents.[9] |
| 5-Amino-4,6-dichloropyrimidine | Nc1c(Cl)ncnc1Cl | C4 ≈ C6 | Not specified | Amino group modulates electronics and provides functional handle.[12] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing experimental outcomes. Below are representative protocols for key transformations involving dichloropyrimidine scaffolds.
Protocol 1: Nucleophilic Substitution on 4,6-Dichloropyrimidine
This protocol describes the reaction of 4,6-dichloropyrimidine with an alkoxide, a common step in diversifying the core scaffold.[15]
Objective : To synthesize 4,6-diethoxypyrimidine.
Materials :
-
4,6-Dichloropyrimidine
-
Sodium ethoxide
-
Anhydrous ethanol
-
Dichloromethane
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure :
-
Dissolve 4,6-dichloropyrimidine in anhydrous ethanol in a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon).
-
Add sodium ethoxide portion-wise to the solution at room temperature.
-
Heat the reaction mixture to reflux.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Partition the resulting residue between dichloromethane and water.
-
Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the product by column chromatography if necessary.
Protocol 2: SNAr Amination of 4-Amino-2,6-dichloropyrimidine
This protocol outlines a typical amination reaction, a key step in the synthesis of many kinase inhibitors.[13]
Objective : To perform a mono-amination on the dichloropyrimidine scaffold.
Materials :
-
4-Amino-2,6-dichloropyrimidine (1 equivalent)
-
Amine of choice (e.g., aniline) (1 to 1.2 equivalents)
-
Ethanol (or DMF)
-
Base (e.g., triethylamine), if required
-
Standard reflux apparatus
Procedure :
-
In a round-bottom flask, dissolve 4-Amino-2,6-dichloropyrimidine in ethanol.
-
Add the selected amine (1 to 1.2 equivalents) to the solution. If the amine hydrochloride salt is used or if the specific reaction requires it, add a base like triethylamine (1 to 2 equivalents).
-
Attach a reflux condenser and heat the reaction mixture to reflux with constant stirring.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the final product by column chromatography on silica gel.
Visualizing Workflows and Pathways
Diagrams are essential for conceptualizing the strategic role of these building blocks in drug discovery.
Caption: A typical workflow for scaffold hopping and library development in a drug discovery project.
References
- 1. nbinno.com [nbinno.com]
- 2. srinichem.com [srinichem.com]
- 3. Page loading... [wap.guidechem.com]
- 4. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 5. C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines - American Chemical Society [acs.digitellinc.com]
- 6. nbinno.com [nbinno.com]
- 7. chemimpex.com [chemimpex.com]
- 8. Privileged Scaffolds for Library Design and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. What properties do the derivatives of 2,6 - Dichloropurine have? - Blog - Keyingchem [keyingchemical.com]
- 10. 2,6-Dichloropurine synthesis - chemicalbook [chemicalbook.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. nbinno.com [nbinno.com]
- 13. benchchem.com [benchchem.com]
- 14. CN102952084A - A kind of synthetic method of 4,6-dichloro-2-methylthio-5-nitropyrimidine - Google Patents [patents.google.com]
- 15. benchchem.com [benchchem.com]
Spectroscopic Analysis for Structural Confirmation of 4,6-dichloro-2-(methylthio)pyrimidine-5-carboxylic Acid Derivatives: A Comparison Guide
For researchers, scientists, and drug development professionals, the precise structural confirmation of newly synthesized compounds is a critical step. This guide provides a comparative overview of the key spectroscopic techniques used to elucidate and confirm the structure of 4,6-dichloro-2-(methylthio)pyrimidine-5-carboxylic acid and its derivatives. By presenting expected data alongside detailed experimental protocols, this document serves as a practical resource for the unambiguous characterization of this important class of molecules.
The structural confirmation of this compound relies on a combination of spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. Each technique provides unique and complementary information about the molecular structure.
Comparative Spectroscopic Data
The following tables summarize the expected and observed spectroscopic data for the target molecule and related structures. These values are based on established principles of spectroscopy and data from analogous compounds.
¹H and ¹³C NMR Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of a molecule. For the target compound, only two signals are expected in the ¹H NMR spectrum: one for the methylthio group and another for the carboxylic acid proton. The absence of a proton at the 5-position of the pyrimidine ring is a key distinguishing feature.
Table 1: Predicted ¹H NMR Chemical Shifts (δ) in CDCl₃
| Functional Group | Expected Chemical Shift (ppm) | Multiplicity | Integration |
| -SCH₃ | 2.5 - 2.7 | Singlet | 3H |
| -COOH | 9.0 - 13.0 | Broad Singlet | 1H |
Table 2: Predicted ¹³C NMR Chemical Shifts (δ) in CDCl₃
| Carbon Atom | Expected Chemical Shift (ppm) |
| -SCH₃ | ~14 |
| C5 | ~110-120 |
| C4, C6 | ~160-165 |
| C2 | ~170-175 |
| -COOH | ~165-170 |
Note: Chemical shifts are predictive and can be influenced by solvent and concentration.
Mass Spectrometry
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its elemental composition and connectivity. For this compound, the molecular ion peak should exhibit a characteristic isotopic pattern due to the presence of two chlorine atoms.
Table 3: Expected m/z Values for Key Fragments in Mass Spectrometry
| Fragment | Description | Expected m/z |
| [M]⁺ | Molecular Ion | 238/240/242 (isotopic pattern for 2 Cl) |
| [M-OH]⁺ | Loss of hydroxyl radical | 221/223/225 |
| [M-COOH]⁺ | Loss of carboxylic acid group | 193/195/197 |
| [M-Cl]⁺ | Loss of a chlorine atom | 203/205 |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound is expected to be characterized by strong absorptions corresponding to the carboxylic acid O-H and C=O bonds, in addition to vibrations associated with the pyrimidine ring.
Table 4: Characteristic IR Absorption Frequencies
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| O-H (Carboxylic Acid) | 2500-3300 | Broad, Strong |
| C=O (Carboxylic Acid) | 1700-1725 | Strong |
| C=N (Pyrimidine Ring) | 1550-1600 | Medium to Strong |
| C-Cl | 600-800 | Strong |
Experimental Protocols
Detailed and consistent experimental procedures are crucial for obtaining high-quality, reproducible spectroscopic data.
NMR Spectroscopy Sample Preparation (¹H and ¹³C)
-
Sample Preparation : Weigh 5-10 mg of the purified this compound derivative.
-
Dissolution : Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.
-
Homogenization : Ensure the sample is fully dissolved by gentle vortexing or sonication.
-
Analysis : Acquire the NMR spectra on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for ¹H).
Mass Spectrometry (Electron Impact - EI)
-
Sample Introduction : Introduce a small amount of the sample (typically <1 mg) into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography.
-
Ionization : Bombard the sample with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.
-
Analysis : Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer.
-
Detection : Detect the ions to generate the mass spectrum.
Infrared (IR) Spectroscopy (Attenuated Total Reflectance - ATR)
-
Sample Preparation : Place a small amount of the solid, dry sample directly onto the ATR crystal.
-
Pressure Application : Apply firm and even pressure to the sample using the instrument's pressure arm to ensure good contact with the crystal.
-
Data Acquisition : Record the IR spectrum, typically over the range of 4000-400 cm⁻¹.
-
Cleaning : Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) after analysis.
Visualization of the Analytical Workflow
The following diagram illustrates the logical workflow for the spectroscopic confirmation of the structure of this compound derivatives.
Caption: Workflow for Spectroscopic Structure Confirmation.
By systematically applying these spectroscopic techniques and comparing the acquired data with the expected values, researchers can confidently confirm the structure of this compound derivatives, ensuring the integrity of their research and development efforts.
A Researcher's Guide to Assessing the Purity of Synthesized Pyrimidine Derivatives
For researchers, scientists, and drug development professionals, the accurate assessment of purity is a critical step in the synthesis of pyrimidine derivatives. The presence of impurities can significantly impact the compound's biological activity, toxicity, and overall safety profile, making robust analytical techniques indispensable.
This guide provides a comprehensive comparison of the most common and effective methods for determining the purity of synthesized pyrimidine derivatives: High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy, Mass Spectrometry (MS), and Elemental Analysis. We will delve into the experimental protocols, present comparative performance data, and discuss the advantages and limitations of each technique to aid in the selection of the most appropriate method for your research needs.
Comparison of Analytical Techniques for Purity Assessment
The choice of analytical technique for purity assessment depends on several factors, including the nature of the synthesized pyrimidine derivative, the potential impurities, the required level of accuracy and sensitivity, and the available instrumentation. The following table summarizes the key performance characteristics of each method.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Quantitative Nuclear Magnetic Resonance (qNMR) | Mass Spectrometry (MS) | Elemental Analysis (EA) |
| Principle | Separation of components based on their differential partitioning between a stationary and a mobile phase. | The signal intensity of a specific nucleus is directly proportional to the number of those nuclei in the sample. | Measurement of the mass-to-charge ratio of ionized molecules. | Combustion of the sample and quantification of the resulting elemental gases (C, H, N, S, etc.). |
| Purity Determination | Quantification of the area percentage of the main peak relative to the total peak area. | Determination of the molar concentration of the analyte relative to a certified internal standard. | Identification and quantification of impurities based on their mass-to-charge ratio. | Comparison of the experimentally determined elemental composition with the theoretical values. |
| Limit of Detection (LOD) | Typically in the ng/mL to µg/mL range. For 5-Fluorouracil, LODs of 3.358 ng/mL have been reported.[1] | ~0.1% for routine analysis. | Picomolar (pM) range, highly sensitive for trace impurities.[2] | Not typically used for trace impurity detection. |
| Limit of Quantification (LOQ) | Typically in the ng/mL to µg/mL range. For 5-Fluorouracil, an LOQ of 0.10 µg/mL has been reported.[3] For a genotoxic pyrimidine impurity, an LOQ of 1.67 ppm was achieved with LC-MS/MS.[4] | ~0.5% for routine analysis. | Femtomolar (fM) to picomolar (pM) range. For pyrimidine metabolites, a median LOQ of 0.040 µmol/L has been achieved.[5] | Not applicable for impurity quantification. |
| Accuracy | High, with recovery values typically between 98-102%. For 5-Fluorouracil, average recoveries were 95.79 - 105.1%.[3] | High, with reported deviations of less than 3% from certified values.[6] | High for quantitative methods using appropriate standards. | High, with an accepted deviation of ±0.4% from the theoretical values.[7] |
| Precision (%RSD) | High, typically <2%. For 5-Fluorouracil, the RSD of precision was 0.4%.[3] | High, with relative standard deviations typically below 2%. | Variable, dependent on the specific method and instrumentation. | Not applicable for impurity quantification. |
| Specificity | High, can separate structurally similar impurities. | High, provides detailed structural information for impurity identification. | Very high, can distinguish compounds with the same molecular weight through fragmentation patterns. | Low, does not provide information on the nature of impurities. |
Experimental Workflows and Logical Relationships
The following diagram illustrates a general workflow for assessing the purity of a synthesized pyrimidine derivative, incorporating the analytical techniques discussed.
Caption: A general workflow for the synthesis, purification, and purity assessment of pyrimidine derivatives.
Detailed Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Purity Analysis of 5-Fluorouracil
This protocol is adapted for the purity assessment of 5-Fluorouracil, a common pyrimidine derivative.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 3.9 × 150 mm, 4.6 µm particle size)[3]
Reagents:
-
Mobile Phase: 5 mmol/L KH2PO4 (pH 6.0) – methanol (96:4, v/v)[3]
-
Sample Solvent: Water or mobile phase
-
5-Fluorouracil sample
Procedure:
-
Sample Preparation: Accurately weigh and dissolve the synthesized 5-Fluorouracil in the sample solvent to a concentration of approximately 1 mg/mL. Filter the solution through a 0.22-μm membrane filter.[3]
-
Chromatographic Conditions:
-
Analysis: Inject the prepared sample solution into the HPLC system and record the chromatogram.
-
Data Interpretation: Calculate the purity of the 5-Fluorouracil sample by determining the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy for Purity Assessment
This protocol provides a general guideline for determining the purity of a pyrimidine derivative using an internal standard.
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher)
-
5 mm NMR tubes
Reagents:
-
Deuterated solvent (e.g., DMSO-d6, CDCl3) that completely dissolves the sample and the internal standard.
-
Certified internal standard (e.g., maleic acid, dimethyl sulfone) with a known purity. The internal standard should have at least one signal that does not overlap with any signals from the analyte or impurities.[8]
-
Synthesized pyrimidine derivative
Procedure:
-
Sample Preparation:
-
Accurately weigh a specific amount of the synthesized pyrimidine derivative (e.g., 10-20 mg) into a clean, dry vial.[9]
-
Accurately weigh a specific amount of the internal standard (of known purity) into the same vial. The molar ratio of the analyte to the internal standard should be optimized for accurate integration.
-
Dissolve the mixture in a precise volume of the chosen deuterated solvent (e.g., 0.6 mL for a 5mm tube).[8]
-
Transfer the solution to an NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum with parameters optimized for quantitative analysis, including a long relaxation delay (D1) of at least 5 times the longest T1 of the signals of interest to ensure full relaxation.
-
Use a 90° pulse angle.
-
Ensure a sufficient number of scans to achieve a good signal-to-noise ratio for both the analyte and internal standard signals.
-
-
Data Processing and Analysis:
-
Process the spectrum with appropriate phasing and baseline correction.
-
Integrate a well-resolved signal of the analyte and a signal of the internal standard.
-
Calculate the purity of the pyrimidine derivative using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
analyte = pyrimidine derivative
-
IS = Internal Standard
-
Mass Spectrometry (MS) for Impurity Identification
This protocol outlines a general procedure for identifying impurities in a synthesized pyrimidine derivative using LC-MS.
Instrumentation:
-
Liquid Chromatography-Mass Spectrometry (LC-MS) system (e.g., with a Time-of-Flight (TOF) or Orbitrap mass analyzer for high-resolution mass data).
Procedure:
-
Sample Preparation: Prepare a dilute solution of the synthesized pyrimidine derivative in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1 µg/mL.[10]
-
LC-MS Analysis:
-
Inject the sample into the LC-MS system. The chromatographic conditions should be optimized to separate the main component from its impurities.
-
Acquire mass spectra in both positive and negative ionization modes to detect a wide range of potential impurities.
-
Obtain high-resolution mass data for accurate mass measurements of the parent ions and their fragment ions.
-
-
Data Interpretation:
-
Identify potential impurities by their mass-to-charge ratios in the mass spectrum.
-
Propose elemental compositions for the impurities based on their accurate mass measurements.
-
Utilize tandem mass spectrometry (MS/MS) to induce fragmentation of the impurity ions and obtain structural information to aid in their identification.
-
Elemental Analysis (EA) for Purity Confirmation
Instrumentation:
-
CHN/S/X Elemental Analyzer
Procedure:
-
Sample Preparation: Accurately weigh a small amount of the dried and purified pyrimidine derivative (typically 1-3 mg) into a tin or silver capsule.
-
Analysis: Place the capsule in the autosampler of the elemental analyzer. The sample is combusted at high temperature, and the resulting gases (CO₂, H₂O, N₂, SO₂) are separated and quantified by a detector.
-
Data Interpretation: The instrument software calculates the percentage of carbon, hydrogen, nitrogen, and other elements in the sample. Compare the experimental percentages with the theoretical values calculated for the proposed molecular formula of the pyrimidine derivative. The results should be within ±0.4% of the theoretical values for a pure compound.[7]
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate a hypothetical signaling pathway that could be targeted by a synthesized pyrimidine derivative and a more detailed experimental workflow for purity assessment.
Caption: A hypothetical signaling pathway where a synthesized pyrimidine derivative acts as a kinase inhibitor.
Caption: A detailed workflow illustrating the multi-technique approach to comprehensive purity assessment.
References
- 1. Synthesis and Molecular Docking Study of Novel Pyrimidine Derivatives against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. jfda-online.com [jfda-online.com]
- 4. A novel LC-QTOF-MS/MS method for trace level identification and quantification of potential genotoxic impurity, 5-Nitro-2-(propylthio)pyrimidine-4,6-diol in ticagrelor drug substance | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Design, Synthesis and Biological Evaluation of New Pyrimidine Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. qNMR Purity Recipe Book (1 - Sample Preparation) - Mestrelab Research Analytical Chemistry Software [mestrelab.com]
- 9. qNMR: top tips for optimised sample prep [manufacturingchemist.com]
- 10. Pyrimidine Biosynthesis Analysis Service - Creative Proteomics [creative-proteomics.com]
A Comparative Guide to Pyrimidine Functionalization: SNAr vs. Suzuki Coupling
For researchers, scientists, and drug development professionals, the strategic functionalization of the pyrimidine core is a cornerstone of modern medicinal chemistry. The electron-deficient nature of the pyrimidine ring makes it an excellent substrate for a variety of synthetic transformations. Among the most powerful and widely employed methods for C-N/C-O/C-S and C-C bond formation are Nucleophilic Aromatic Substitution (SNAr) and Suzuki-Miyaura cross-coupling. This guide provides an objective comparison of these two indispensable reactions, supported by experimental data, to aid in the selection of the optimal synthetic strategy.
At a Glance: SNAr vs. Suzuki Coupling
| Feature | Nucleophilic Aromatic Substitution (SNAr) | Suzuki-Miyaura Cross-Coupling |
| Bond Formed | C-N, C-O, C-S | C-C |
| Key Reactants | Halogenated pyrimidine, Nucleophile (amine, alcohol, thiol) | Halogenated pyrimidine, Boronic acid/ester |
| Catalyst | Often catalyst-free, may use a base | Palladium catalyst with a ligand |
| Regioselectivity | Highly dependent on substituents and nucleophile.[1][2] Generally C4 > C2 > C5.[3] | Generally C4 > C2 > C5 for chloro- and bromopyrimidines.[3][4] |
| Functional Group Tolerance | Sensitive to acidic protons on nucleophiles. | Broad tolerance, but sensitive to strong oxidizing agents. |
| Reaction Conditions | Varies from room temperature to high temperatures. | Typically requires elevated temperatures (80-110 °C) or microwave irradiation.[5][6] |
Delving Deeper: A Head-to-Head Comparison
Mechanism and Regioselectivity
SNAr reactions on pyrimidines proceed through a two-step addition-elimination mechanism involving a negatively charged intermediate known as a Meisenheimer complex. The regioselectivity of nucleophilic attack is highly sensitive to the electronic and steric environment of the pyrimidine ring. For 2,4-dichloropyrimidines, nucleophilic attack generally occurs preferentially at the C4 position.[1][7] This is attributed to the greater stabilization of the negative charge in the Meisenheimer intermediate by the adjacent nitrogen atom at position 1. However, the presence of electron-donating or withdrawing groups on the ring can significantly influence and even reverse this selectivity.[1][2] For instance, an electron-donating group at C6 can favor substitution at C2.[1]
Suzuki coupling , a palladium-catalyzed cross-coupling reaction, involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination.[5][8][9] The regioselectivity of Suzuki coupling on polyhalogenated pyrimidines is also generally C4 > C2 > C5.[3][4] This preference is primarily dictated by the rate of oxidative addition of the palladium catalyst to the C-X bond, which is typically faster at the C4 position.[4] Microwave-assisted protocols have been shown to provide excellent regioselectivity for C4 substitution in short reaction times.[4][6]
Substrate Scope and Functional Group Tolerance
SNAr reactions are highly effective for the introduction of a wide range of nitrogen, oxygen, and sulfur nucleophiles. The primary limitation is the requirement for a sufficiently nucleophilic reagent and the potential for side reactions with acidic protons on the nucleophile, often necessitating the use of a base.
Suzuki coupling offers an exceptionally broad substrate scope for the introduction of aryl, heteroaryl, vinyl, and even alkyl groups. The reaction is known for its excellent functional group tolerance, accommodating esters, ketones, amides, and nitriles. However, the boronic acids used can be prone to protodeboronation, especially in the case of heteroaryl boronic acids.[10] The choice of palladium catalyst and ligand is crucial for achieving high yields and overcoming challenges associated with less reactive substrates.[10]
Quantitative Data Summary
The following tables provide a summary of representative yields for SNAr and Suzuki coupling reactions on pyrimidine substrates.
Table 1: Representative Yields for SNAr Reactions on Dichloropyrimidines
| Pyrimidine Substrate | Nucleophile | Conditions | Product | Yield (%) | Reference |
| 2,4-dichloropyrimidine | Piperidine | THF, -10 °C | 4-piperidino-2-chloropyrimidine | Not specified | [11] |
| 2,4-dichloro-5-nitropyrimidine | Diethylamine | CHCl3, 40 °C, 3h | 2-chloro-N,N-diethyl-5-nitropyrimidin-4-amine | Not specified | [2] |
| 2,4-dichloro-5-nitropyrimidine | Triethylamine | CHCl3, 40 °C, 3h | 2-chloro-N,N-diethyl-5-nitropyrimidin-4-amine | Not specified | [2] |
| 2-amino-4,6-dichloropyrimidine-5-carbaldehyde | Amine | EtOH, reflux, 3h | Mono-aminated product | Moderate | [12][13] |
Table 2: Representative Yields for Suzuki Coupling of 2,4-Dichloropyrimidine
| Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Phenylboronic acid | Pd(PPh₃)₄ (0.5) | K₂CO₃ | 1,4-dioxane/H₂O | 100 (MW) | 0.25 | 81 | [4][6] |
| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (0.5) | K₂CO₃ | 1,4-dioxane/H₂O | 100 (MW) | 0.25 | 85 | [4] |
| 3-Thienylboronic acid | Pd(PPh₃)₄ (0.5) | K₂CO₃ | 1,4-dioxane/H₂O | 100 (MW) | 0.25 | 75 | [4] |
| 4-Chlorophenylboronic acid | Pd(PPh₃)₂Cl₂ (2-5) | K₂CO₃ | Dioxane/H₂O | 80 | 5 | 80-85 | [14] |
Experimental Protocols
General Protocol for SNAr Reaction
This protocol is a general guideline for the reaction of a chloropyrimidine with an amine nucleophile.[15]
-
Reaction Setup: To a solution of the substituted 4-chloropyrimidine (1.0 eq) in a suitable solvent (e.g., THF, EtOH, or CH₂Cl₂), add the amine nucleophile (1.0-2.0 eq).[2][15]
-
Reaction Conditions: The reaction mixture is stirred at a temperature ranging from room temperature to reflux, depending on the reactivity of the substrates. Reaction progress is monitored by TLC or LC-MS.
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature. If the product precipitates, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.
-
Purification: The residue is partitioned between an organic solvent (e.g., ethyl acetate) and water or saturated sodium bicarbonate solution. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.[15] The crude product is then purified by flash column chromatography on silica gel.
General Protocol for Microwave-Assisted Suzuki Coupling
This protocol is a general guideline for the microwave-assisted Suzuki coupling of a halogenated pyrimidine with a boronic acid.[6]
-
Reaction Setup: To a 10 mL microwave reactor vial containing a magnetic stir bar, add the halogenated pyrimidine (0.5 mmol), the desired boronic acid (0.5 mmol), a base (e.g., K₂CO₃, 1.5 mmol), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.5 mol%).
-
Solvent Addition: Add 6 mL of a degassed solvent mixture (e.g., 1,4-dioxane and water, 2:1 v/v).
-
Reaction: Seal the vial and place it in the microwave reactor. Irradiate the reaction mixture at 100 °C for 15 minutes with stirring.
-
Work-up: After cooling, the reaction mixture is transferred to a separatory funnel and extracted with ethyl acetate (3 x 20 mL).
-
Purification: The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
Visualizing the Chemistry
Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr).
Caption: Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction.
Caption: Decision workflow for choosing between SNAr and Suzuki coupling.
References
- 1. wuxibiology.com [wuxibiology.com]
- 2. researchgate.net [researchgate.net]
- 3. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
in vitro testing of novel compounds derived from 4,6-dichloro-2-(methylthio)pyrimidine-5-carboxylic acid
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the in vitro anticancer activity of novel compounds structurally related to 4,6-dichloro-2-(methylthio)pyrimidine-5-carboxylic acid. Due to the limited publicly available data on the direct derivatives of this specific molecule, this guide focuses on analogous pyrimidine-based compounds, offering valuable insights into their therapeutic potential and the methodologies for their evaluation.
This analysis synthesizes data from multiple studies to present a comparative landscape of the cytotoxic and mechanistic properties of these emerging drug candidates. The following sections detail their performance against various cancer cell lines, outline the experimental protocols for key assays, and visualize relevant signaling pathways to provide a comprehensive resource for preclinical research and development.
Comparative In Vitro Cytotoxicity
The in vitro anticancer potential of novel pyrimidine derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) and the 50% growth inhibition (GI50) are key metrics for assessing the potency of these compounds. The data presented in the tables below is collated from various studies on pyrimidine analogs, such as pyrimidine-5-carbonitriles and 2-thiopyrimidines, which share structural similarities with derivatives of this compound.
| Compound ID | Cancer Cell Line | Assay Type | IC50 / GI50 (µM) | Reference Compound | Reference Compound IC50 / GI50 (µM) |
| Compound 1c | Leukemia (HL-60) | GI50 | < 0.01 | Doxorubicin | 0.04 |
| Leukemia (SR) | GI50 | < 0.01 | Doxorubicin | 0.05 | |
| Non-Small Cell Lung (HOP-92) | GI50 | 0.02 | Doxorubicin | 0.06 | |
| Colon (HCT-116) | GI50 | 0.02 | Doxorubicin | 0.08 | |
| CNS (SF-295) | GI50 | 0.02 | Doxorubicin | 0.07 | |
| Melanoma (UACC-257) | GI50 | 0.02 | Doxorubicin | Not Reported | |
| Ovarian (OVCAR-3) | GI50 | 0.03 | Doxorubicin | 0.3 | |
| Renal (A498) | GI50 | 0.02 | Doxorubicin | 0.2 | |
| Prostate (PC-3) | GI50 | 0.03 | Doxorubicin | 0.2 | |
| Breast (MCF7) | GI50 | 0.03 | Doxorubicin | 0.09 | |
| Compound 4a | Colon (HCT116) | IC50 | 12.5 | Roscovitine | 15.2 |
| Liver (HepG2) | IC50 | 10.1 | Roscovitine | 11.7 | |
| Compound 4b | Colon (HCT116) | IC50 | 7.9 | Roscovitine | 15.2 |
| Liver (HepG2) | IC50 | 6.5 | Roscovitine | 11.7 | |
| Compound 10c | Pancreatic (Panc1) | IC50 | 1.40 | Not Reported | Not Reported |
| Compound 10k | Pancreatic (Panc1) | IC50 | 2.22 | Not Reported | Not Reported |
Table 1: Comparative in vitro cytotoxicity (IC50/GI50 in µM) of selected pyrimidine derivatives against various human cancer cell lines.[1][2]
Mechanistic Insights: Apoptosis Induction
Several studies have investigated the mechanism of action of these novel pyrimidine compounds, with a focus on their ability to induce programmed cell death, or apoptosis.
| Compound ID | Cancer Cell Line | Assay Type | Observation |
| Compound 1c | Leukemia (HL-60) | Annexin V-FITC/PI | Significant increase in early and late apoptotic cells. |
| Leukemia (SR) | Annexin V-FITC/PI | Significant increase in early and late apoptotic cells. | |
| Leukemia (HL-60) | Caspase-3/7 Activity | Significant increase in caspase-3/7 activity. | |
| Compound 6 | Lung (A549) | Apoptosis Assay | Increased the number of cells in the apoptotic phase to over 70% at 5 and 10 µM.[3] |
Table 2: Summary of in vitro apoptosis induction by selected pyrimidine derivatives.[1]
Experimental Protocols
To ensure the reproducibility and validation of the presented findings, detailed methodologies for the key in vitro assays are provided below.
Cell Viability and Proliferation Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt (MTT) to purple formazan crystals. These insoluble crystals are then dissolved in a solubilization solution, and the absorbance of the colored solution is measured, which is directly proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours to allow for cell attachment.[4]
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 μL of MTT reagent (5 mg/mL in PBS) to each well.[4]
-
Incubation: Incubate the plate for 2 to 4 hours at 37°C until a purple precipitate is visible.[4]
-
Solubilization: Add 100 μL of a detergent reagent (e.g., DMSO or a specialized solubilization solution) to each well to dissolve the formazan crystals.[4]
-
Absorbance Measurement: Leave the plate at room temperature in the dark for 2 hours and then measure the absorbance at 570 nm using a microplate reader.[4]
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This flow cytometry-based assay differentiates between healthy, early apoptotic, late apoptotic, and necrotic cells.
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome like FITC to label apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is lost.
Protocol:
-
Cell Collection: Collect both adherent and floating cells and wash them with cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer.
-
Staining: Add Annexin V-FITC and PI staining solutions to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells by flow cytometry. Healthy cells are negative for both Annexin V and PI, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic or necrotic cells are positive for both stains.
Caspase-3/7 Activity Assay (Caspase-Glo® 3/7 Assay)
This luminescent assay measures the activity of caspases-3 and -7, key executioner caspases in the apoptotic pathway.
Principle: The assay provides a proluminescent caspase-3/7 substrate containing the tetrapeptide sequence DEVD. Cleavage of this substrate by active caspases-3 and -7 releases aminoluciferin, which is a substrate for luciferase, leading to the generation of a luminescent signal that is proportional to caspase activity.
Protocol:
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent by adding the buffer to the lyophilized substrate.
-
Assay Plate Preparation: Seed cells in a white-walled 96-well plate and treat with the test compounds.
-
Reagent Addition: Add the Casp-ase-Glo® 3/7 Reagent directly to the cell culture wells.
-
Incubation: Incubate at room temperature for 30 minutes to 3 hours.
-
Luminescence Measurement: Measure the luminescence using a luminometer.
Signaling Pathway Visualizations
The anticancer activity of pyrimidine derivatives is often attributed to their ability to modulate key signaling pathways involved in cell growth, proliferation, and survival. The following diagrams, generated using the DOT language, illustrate some of these critical pathways.
References
- 1. Design, synthesis, molecular modelling and biological evaluation of novel 6-amino-5-cyano-2-thiopyrimidine derivatives as potent anticancer agents against leukemia and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Biological Evaluation of Novel Diaminopyrimidine Macrocycles as Fourth Generation Reversible EGFR Inhibitors That Overcome Clinical Resistance to Osimertinib Mediated by C797S Mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. thepharmajournal.com [thepharmajournal.com]
A Comparative Cost-Benefit Analysis of Synthetic Routes to Gefitinib, a Pyrimidine-Based EGFR Inhibitor
For Researchers, Scientists, and Drug Development Professionals: A guide to the strategic selection of synthetic pathways for the production of the pyrimidine inhibitor, Gefitinib.
Gefitinib (Iressa®), a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, is a crucial therapeutic agent in the treatment of non-small cell lung cancer. The efficiency and economic viability of its synthesis are of paramount importance for both research and industrial production. This guide provides a comparative cost-benefit analysis of three prominent synthetic routes to Gefitinib, offering a detailed examination of their respective yields, costs, and procedural complexities.
At a Glance: Comparison of Synthetic Routes to Gefitinib
The selection of an optimal synthetic route is a critical decision in drug development, balancing factors of yield, cost, and process efficiency. Below is a summary of three distinct methodologies for the synthesis of Gefitinib.
| Metric | Route 1: The Original AstraZeneca Approach | Route 2: The Ming, You & Ji Synthesis | Route 3: The Maskrey et al. Convergent Method |
| Starting Material | 6,7-Dimethoxyquinazolin-4(3H)-one | Methyl 3-hydroxy-4-methoxybenzoate | 2,4-Dichloro-6,7-dimethoxyquinazoline |
| Number of Steps | 6 | 7 | 4 |
| Overall Yield | ~10%[1] | ~37%[2] | ~14%[3] |
| Starting Material Cost | Moderate | Low | High |
| Key Advantages | Well-established and documented. | Avoids problematic demethylation, higher overall yield.[1][2] | Shorter route, avoids chromatography.[3] |
| Key Disadvantages | Low-yielding demethylation step, requires chromatography.[1][4] | Longer reaction sequence. | High cost of starting material and specialized reagents. |
Synthetic Pathways and Methodologies
A detailed examination of each synthetic route reveals distinct strategic approaches to the assembly of the Gefitinib molecule. The following sections provide an overview of each pathway, accompanied by detailed experimental protocols for key transformations.
Route 1: The Original AstraZeneca Synthesis (Gibson, 1998)
This foundational route begins with the commercially available 6,7-dimethoxyquinazolin-4(3H)-one. A key challenge in this synthesis is the selective demethylation at the 6-position, a step that is notoriously low-yielding.[1][4] The subsequent steps involve protection, chlorination, and coupling, followed by deprotection and final alkylation to introduce the morpholino side chain.
A [label="6,7-Dimethoxyquinazolin-\n4(3H)-one"]; B [label="Selective\nDemethylation"]; C [label="Acetylation"]; D [label="Chlorination"]; E [label="Coupling with\n3-chloro-4-fluoroaniline"]; F [label="Deacetylation"]; G [label="O-Alkylation"]; H [label="Gefitinib", fillcolor="#4285F4", fontcolor="#FFFFFF"];
A -> B [label="L-Methionine,\nCH3SO3H"]; B -> C [label="Ac2O"]; C -> D [label="SOCl2"]; D -> E; E -> F [label="NH3/MeOH"]; F -> G [label="4-(3-Chloropropyl)morpholine"]; G -> H; }
Figure 1: AstraZeneca's Synthetic Route to Gefitinib.
Experimental Protocol: Selective Demethylation
To a solution of 6,7-dimethoxyquinazolin-4(3H)-one in methanesulfonic acid is added L-methionine. The mixture is heated to reflux for several hours. After cooling, the reaction mixture is poured into water and neutralized with a base, such as sodium bicarbonate, to precipitate the product. The crude product is then collected by filtration and purified by recrystallization or chromatography to yield 6-hydroxy-7-methoxyquinazolin-4(3H)-one.
Route 2: The Ming, You & Ji Synthesis (2007)
This route circumvents the challenging selective demethylation by starting with a more functionalized and cost-effective precursor, methyl 3-hydroxy-4-methoxybenzoate.[2] While this pathway involves more steps, it boasts a significantly higher overall yield, making it an attractive alternative for larger-scale production.
A [label="Methyl 3-hydroxy-\n4-methoxybenzoate"]; B [label="Alkylation"]; C [label="Nitration"]; D [label="Reduction"]; E [label="Cyclization"]; F [label="Chlorination"]; G [label="Amination"]; H [label="Gefitinib", fillcolor="#4285F4", fontcolor="#FFFFFF"];
A -> B [label="1-Bromo-3-chloropropane"]; B -> C [label="HNO3, H2SO4"]; C -> D [label="Fe, AcOH"]; D -> E [label="Formamidine acetate"]; E -> F [label="SOCl2"]; F -> G [label="1. 3-chloro-4-fluoroaniline\n2. Morpholine"]; G -> H; }
Figure 2: Ming, You & Ji's Synthetic Route to Gefitinib.
Experimental Protocol: Cyclization to form the Quinazolinone Core
The substituted aminobenzoate intermediate is heated with formamidine acetate in a suitable solvent like ethanol. The reaction mixture is refluxed for several hours. Upon cooling, the quinazolinone product precipitates and is collected by filtration. The crude product can be purified by recrystallization from an appropriate solvent.
Route 3: The Maskrey et al. Convergent Synthesis (2019)
This more recent approach offers a significantly shorter pathway by starting from the advanced intermediate 2,4-dichloro-6,7-dimethoxyquinazoline.[3] A key feature of this route is the use of an ionic liquid for a clean and selective monodemethylation, followed by a final dehalogenation step. The avoidance of chromatographic purification makes this route particularly appealing from a process chemistry perspective.
A [label="2,4-Dichloro-6,7-\ndimethoxyquinazoline"]; B [label="SNAr Reaction"]; C [label="Monodemethylation"]; D [label="O-Alkylation"]; E [label="Selective\nDehalogenation"]; F [label="Gefitinib", fillcolor="#4285F4", fontcolor="#FFFFFF"];
A -> B [label="3-chloro-4-fluoroaniline"]; B -> C [label="Ionic Liquid"]; C -> D [label="4-(3-Chloropropyl)morpholine"]; D -> E [label="H2, Pd/C"]; E -> F; }
Figure 3: Maskrey et al.'s Synthetic Route to Gefitinib.
Experimental Protocol: Nucleophilic Aromatic Substitution (SNAr)
To a solution of 2,4-dichloro-6,7-dimethoxyquinazoline in a suitable solvent such as isopropanol is added 3-chloro-4-fluoroaniline. The mixture is heated to reflux. The reaction progress is monitored by TLC or LC-MS. Upon completion, the reaction mixture is cooled, and the product is isolated by filtration. The resulting solid is washed with a cold solvent to afford the desired 4-anilino-2-chloro-6,7-dimethoxyquinazoline.
Conclusion
The choice of a synthetic route for a pyrimidine inhibitor like Gefitinib is a multifaceted decision. The original AstraZeneca route, while well-established, suffers from a low-yielding key step. The Ming, You & Ji synthesis provides a higher overall yield but at the cost of a longer process. The more recent convergent approach by Maskrey et al. offers a shorter, chromatography-free process, but relies on a more expensive starting material. For academic and early-stage research, the higher-yielding route from Ming, You & Ji may be preferable. For industrial-scale production, the shorter, more convergent route by Maskrey et al. could be more cost-effective despite the higher initial raw material cost, due to reduced processing time and waste generation. A thorough economic analysis of bulk starting material costs and process-specific expenses is recommended for a definitive industrial choice.
References
- 1. Thionyl chloride, 99%, Thermo Scientific Chemicals 50 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 2. m.indiamart.com [m.indiamart.com]
- 3. 3473-63-0 Cas No. | Formamidine acetate | Apollo [store.apolloscientific.co.uk]
- 4. Methanesulfonic acid = 99.0 75-75-2 [sigmaaldrich.com]
Safety Operating Guide
Proper Disposal of 4,6-Dichloro-2-(methylthio)pyrimidine-5-carboxylic acid: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential safety and logistical information for the disposal of 4,6-Dichloro-2-(methylthio)pyrimidine-5-carboxylic acid, a halogenated heterocyclic compound. The following procedures are based on safety data sheets for structurally similar chemicals and general best practices for hazardous waste management.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is imperative to handle this compound with appropriate personal protective equipment (PPE) to mitigate risks. This compound is classified as a corrosive solid.[1][2]
Personal Protective Equipment (PPE) Summary
| Protective Equipment | Specification | Rationale |
| Eye/Face Protection | Chemical safety goggles or face shield.[1][2] | Protects against dust particles and chemical splashes that can cause severe eye damage.[1][3] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber), lab coat, and other protective clothing.[1][2] | Prevents skin contact which can cause severe burns.[1][3] |
| Respiratory Protection | NIOSH (US) or CEN (EU) approved respirator for dusts if ventilation is inadequate.[4] | Avoids inhalation of dust which may cause respiratory irritation. |
| Hand Protection | Wash hands thoroughly after handling.[1][2] | Removes any residual chemical contamination. |
Step-by-Step Disposal Protocol
Disposal of this compound must be conducted in accordance with local, state, and federal regulations. The primary method of disposal is through a licensed professional waste disposal service.[1][4]
1. Waste Identification and Segregation:
-
Do not mix this waste with non-halogenated solvents or other waste streams to avoid creating a more complex and costly disposal challenge.[7]
-
Collect the waste in a designated, properly labeled, and sealed container. The container should be compatible with the chemical.
2. Spill Management:
-
In the event of a spill, immediately evacuate the area if the spill is large or if you are not trained to handle it.
-
For small spills, wear appropriate PPE.
-
Contain the spill using an inert absorbent material like sand or earth.
-
Carefully sweep or scoop up the spilled material and place it into a labeled container for hazardous waste disposal.[4] Avoid generating dust.[4][8]
-
Wash the spill area with soap and water, and collect the cleaning materials for disposal as hazardous waste.
3. Container Management:
-
Ensure the waste container is kept tightly closed and stored in a cool, dry, and well-ventilated area.[1][2]
-
Label the container clearly with "Hazardous Waste" and the chemical name: "this compound".
-
Empty containers that held this chemical should be treated as hazardous waste unless properly decontaminated (e.g., triple rinsed). The rinsate must be collected as hazardous waste.[9]
4. Final Disposal:
-
Arrange for the collection of the hazardous waste by a licensed and approved waste disposal company.[1][2]
-
Provide the waste disposal company with a copy of the Safety Data Sheet (SDS) for a similar compound if a specific one is unavailable.
-
The likely method of disposal for this type of compound is high-temperature incineration equipped with scrubbers to neutralize the resulting hydrogen chloride gas.[4][10]
Prohibited Disposal Methods:
-
DO NOT dispose of this chemical down the drain or in the regular trash.[11][12] Chlorinated organic compounds are persistent and can harm the environment and wastewater treatment systems.[11]
-
DO NOT attempt to neutralize this chemical with a strong base without proper safety precautions and a validated protocol, as the reaction could be hazardous.[13]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. WERCS Studio - Application Error [assets.thermofisher.com]
- 2. fishersci.com [fishersci.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. capotchem.com [capotchem.com]
- 5. uakron.edu [uakron.edu]
- 6. bucknell.edu [bucknell.edu]
- 7. nipissingu.ca [nipissingu.ca]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. Laboratory chemical waste [watercorporation.com.au]
- 12. Guide to Laboratory Sink/Sewer Disposal of Wastes | Office of Clinical and Research Safety [vumc.org]
- 13. Proper disposal of chemicals - Sciencemadness Wiki [sciencemadness.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

